Product packaging for Fumaryl diketopiperazine(Cat. No.:CAS No. 176738-91-3)

Fumaryl diketopiperazine

Cat. No.: B3246239
CAS No.: 176738-91-3
M. Wt: 452.5 g/mol
InChI Key: BBNKIRVUCQNAQR-FETIZUMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fumaryl diketopiperazine (FDKP) is a specialized diketopiperazine derivative that serves as a key pharmaceutical excipient in advanced pulmonary drug delivery research. With the molecular formula C20H28N4O8 and a CAS Number of 176738-91-3, this compound is the fundamental building block of the Technosphere® drug delivery platform . FDKP is an FDA-approved inert excipient renowned for its unique ability to form microcrystalline plates that self-assemble into respirable microparticles under slightly acidic conditions . These microparticles possess a large surface area, ideal for adsorbing therapeutic agents like peptides and proteins, and an aerodynamic diameter (typically 1-5 μm) that is optimal for deep lung deposition and absorption . The primary research value of FDKP lies in its pH-dependent solubility profile. It is insoluble at acidic pH, facilitating particle formation, but dissolves rapidly at neutral physiological pH, enabling the prompt release of adsorbed drugs in the lung and subsequent systemic absorption . This mechanism allows for the non-invasive inhalation of biologics, such as insulin and glucagon-like peptide-1 (GLP-1), achieving rapid absorption and high bioavailability without acting as a permeability enhancer . Furthermore, FDKP is cleared unchanged from the body primarily via renal excretion, shows no oral bioavailability, and has demonstrated a clean safety profile with no evidence of pharmacological activity in extensive preclinical and clinical studies . Beyond diabetes therapeutics, recent research explores its application in creating effervescent inhalable formulations for antibiotics like azithromycin, which help escape macrophage phagocytosis for enhanced treatment of pneumonia . This product, with a purity of >98%, is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N4O8 B3246239 Fumaryl diketopiperazine CAS No. 176738-91-3

Properties

IUPAC Name

(E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKIRVUCQNAQR-FETIZUMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H]1NC(=O)[C@@H](NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170185
Record name Fumaryl diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176738-91-3
Record name Fumaryl diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176738913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumaryl diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMARYL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB09609XSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Fumaryl Diketopiperazine (FDKP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the synthesis and purification of fumaryl diketopiperazine (FDKP), a critical excipient in advanced drug delivery systems. It covers conventional and catalyzed synthesis methods, comprehensive purification protocols, and the physicochemical properties that underpin its utility.

Introduction to this compound (FDKP)

This compound, chemically known as 2,5-diketo-3,6-di(4-fumarylaminobutyl)piperazine, is a derivative of the cyclic dipeptide formed from two lysine molecules.[1] It is a key component of the Technosphere® drug delivery platform, which facilitates the pulmonary administration of therapeutic agents, most notably insulin in the FDA-approved product Afrezza®.[2][3][4]

The utility of FDKP lies in its unique self-assembly properties. It is sparingly soluble in acidic conditions (pH < 5.2) but readily dissolves at neutral or basic pH.[4][5] This pH-dependent solubility allows FDKP to self-assemble into microparticles under acidic conditions, which can effectively encapsulate or adsorb drug molecules.[4][5] Upon inhalation and deposition in the lungs, where the physiological pH is neutral, these particles rapidly dissolve, releasing the active drug for absorption into the systemic circulation.[3][5] FDKP itself is considered a biologically inert excipient with no evidence of enhancing drug absorption or having any pharmacological effect.[3][4]

This document provides a technical guide to the chemical synthesis and subsequent purification of FDKP, presenting quantitative data, detailed experimental protocols, and process visualizations.

Synthesis of this compound

The synthesis of FDKP typically begins with the formation of the diketopiperazine core from a protected lysine precursor, followed by deprotection and subsequent fumarylation.

Conventional Synthesis: Thermal Cyclocondensation

The traditional method for synthesizing the diketopiperazine scaffold involves the thermal cyclocondensation of an ε-amino protected lysine, such as N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine).[1] This reaction is typically carried out at high temperatures in a high-boiling point solvent like m-cresol.[1]

However, the uncatalyzed thermal method is often inefficient. It is characterized by lengthy reaction times, ranging from 18 to 33 hours, and produces relatively low yields, often below 50% and sometimes as low as 25%.[1] These factors limit the throughput for industrial-scale manufacturing.[1]

Catalyzed Synthesis for Improved Efficiency

To overcome the limitations of the conventional method, catalysts can be employed to accelerate the cyclocondensation reaction, leading to shorter reaction times and higher yields.[1] Acid catalysts have been shown to be effective. The use of phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), or phosphoric acid (H₃PO₄) can significantly improve the synthesis of the N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine intermediate.[1]

Synthesis Data Summary

The following table summarizes the quantitative data associated with different synthesis methods for the diketopiperazine precursor of FDKP.

MethodStarting MaterialCatalystSolventTemperature (°C)Time (hours)Yield (%)Reference
Conventional ThermalCbz-L-lysineNonem-cresol160-17018-22~47.5[1]
Uncatalyzed (General)Cbz-L-lysineNoneNot specifiedNot specified18-33<50[1]
Catalyzedε-amino protected lysineP₂O₅, H₂SO₄, or H₃PO₄Not specifiedNot specifiedShorterHigher[1]
Experimental Protocol: Conventional Synthesis of DKP Precursor

This protocol describes the conventional thermal synthesis of bis-3,6-[(N-benzyloxycarbonyl)-4-aminobutyl]-2,5-diketopiperazine (DKP1), the precursor to FDKP.[1]

  • Reaction Setup: Suspend N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine) in m-cresol in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

  • Thermal Cyclization: Heat the reaction mixture to 160-170°C under a nitrogen atmosphere.

  • Reaction Time: Maintain the temperature and stirring for 18-22 hours.

  • Product Precipitation: Cool the reaction mixture, which may result in the precipitation of the product.

  • Isolation: Isolate the crude product by filtration.

  • Purification: Recrystallize the crude product from glacial acetic acid to yield purified DKP1.

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of FDKP.

G cluster_synthesis FDKP Synthesis Workflow start Start: N-Cbz-L-Lysine thermal_step Thermal Cyclocondensation (m-cresol, 160-170°C, 18-22h) [Optional: Acid Catalyst] start->thermal_step dkp1 Intermediate: Bis-3,6-[(N-Cbz)-4-aminobutyl]-2,5-DKP thermal_step->dkp1 deprotection Deprotection (Removal of Cbz group) dkp1->deprotection dkp_amine Bis-3,6-(4-aminobutyl)-2,5-DKP deprotection->dkp_amine fumarylation Fumarylation (Reaction with Fumaryl Chloride) dkp_amine->fumarylation fdkp_crude Crude FDKP fumarylation->fdkp_crude end_synthesis Proceed to Purification fdkp_crude->end_synthesis

Caption: General workflow for the synthesis of this compound (FDKP).

Purification of this compound

Purification is a critical step to ensure the final FDKP product meets the high-purity standards required for pharmaceutical applications. The process typically involves removing unreacted starting materials, byproducts, and separating stereoisomers.

Recrystallization

Recrystallization is a common method for purifying the DKP intermediate. As noted in the synthesis protocol, glacial acetic acid is an effective solvent for the recrystallization of the N-protected DKP precursor.[1] The choice of solvent is crucial and depends on the solubility profile of the specific DKP derivative.

Chromatographic Methods

Chromatography is essential for achieving high purity and for separating the cis and trans isomers of FDKP. The ratio of these isomers can be important for the final product's performance, particularly for pulmonary delivery systems where a trans-isomer content of 45% to 65% is considered favorable for aerodynamic properties.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for separating DKP isomers due to their differences in polarity.[7] Phenyl-hexyl columns are particularly effective for this separation.[7]

  • Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step. A C18 SPE column can be used to capture the product from a solution, which is then washed and eluted with an appropriate solvent gradient.[8]

  • Gel Filtration Chromatography: For purifications from complex mixtures, such as microbial culture extracts, gel filtration chromatography using resins like Sephadex LH-20 with methanol as an eluant can be employed.[7]

Purification Data Summary

This table provides details on chromatographic conditions used for DKP purification.

TechniqueStationary PhaseMobile PhaseElution ProfilePurposeReference
RP-HPLCXBridge Phenyl-hexyl (5 µm)Methanol / Water5% to 60% Methanol gradient over 50 minSeparation of cis/trans isomers[7]
SPEISOLUTE C18Acetonitrile / 0.1% TFA in WaterStep gradient (0%, 20%, 50% ACN)General purification[8]
Gel FiltrationSephadex LH-20MethanolIsocraticIsolation from culture extract[7]
Experimental Protocol: RP-HPLC Purification of DKP Isomers

The following is a representative protocol for the separation of DKP diastereomers.[7]

  • Sample Preparation: Dissolve the crude DKP mixture in a minimal amount of the initial mobile phase (e.g., 5% methanol in water).

  • Column: Use a semi-preparative XBridge Phenyl-hexyl column (e.g., 250 x 10.0 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Program: Run a linear gradient from 5% to 60% Solvent B over 50 minutes.

  • Flow Rate: Set a flow rate appropriate for the semi-preparative column.

  • Detection: Use UV detection at a suitable wavelength to monitor the elution of the isomers.

  • Fraction Collection: Collect the fractions corresponding to the distinct peaks of the cis and trans isomers.

  • Analysis: Confirm the identity and purity of the isolated isomers using NMR and LCMS.[7]

Purification Workflow Visualization

This diagram illustrates a typical purification workflow for FDKP.

G cluster_purification FDKP Purification Workflow start_purification Start: Crude FDKP recrystallization Recrystallization (e.g., from Glacial Acetic Acid) start_purification->recrystallization filtration Filtration / Isolation recrystallization->filtration chromatography Chromatography (e.g., RP-HPLC) filtration->chromatography spe Optional: Solid-Phase Extraction (SPE) chromatography->spe Preliminary hplc RP-HPLC for Isomer Separation (Phenyl-hexyl column) chromatography->hplc High Purity spe->hplc fraction_collection Fraction Collection (cis and trans isomers) hplc->fraction_collection analysis Purity & Identity Analysis (NMR, LCMS) fraction_collection->analysis final_product Pure FDKP analysis->final_product

Caption: A representative workflow for the purification of this compound (FDKP).

Physicochemical Properties and Biological Interactions

Self-Assembly Mechanism

The functionality of FDKP as a drug carrier is driven by its pH-dependent self-assembly. The molecule contains two carboxylic acid groups from the fumaryl moieties.[4] In an acidic environment (pH < 5.2), these groups are protonated, reducing the molecule's overall negative charge and solubility.[4][5] This state promotes intermolecular hydrogen bonding, leading to crystallization and the self-assembly of nanocrystals into porous microparticles, which are ideal for deep lung delivery.[4][5] At the neutral pH of the lungs, the carboxylic acid groups deprotonate, leading to particle dissolution and drug release.[2]

G cluster_assembly FDKP pH-Dependent Self-Assembly fdkp_soluble FDKP in Solution (pH > 6.0) acidification Acidification (pH < 5.2) fdkp_soluble->acidification crystallization Nanocrystal Formation (via H-Bonding) acidification->crystallization self_assembly Self-Assembly crystallization->self_assembly microparticles Porous Microparticles (Drug Encapsulation) self_assembly->microparticles neutral_pH Neutral pH (e.g., Lungs) microparticles->neutral_pH dissolution Particle Dissolution (Drug Release) neutral_pH->dissolution

Caption: pH-triggered self-assembly and dissolution of FDKP for drug delivery.

Signaling Pathways and Biological Activity

FDKP itself is designed to be a biologically inert excipient.[4] However, the broader class of diketopiperazines (DKPs) encompasses a wide range of biologically active natural products with activities including antimicrobial, antiviral, and antitumor effects.[9]

Some synthetic bicyclic DKP derivatives, which are structurally more complex than FDKP, have been shown to act as pharmacological tools. For example, certain derivatives can selectively inhibit calcium mobilization and phosphoinositide turnover elicited by the activation of human P2Y₁ receptors, suggesting they can modulate specific G-protein coupled receptor (GPCR) signaling pathways.[10] It is important to note that these activities are associated with specific DKP analogs and not with the FDKP excipient used in drug delivery.

G cluster_pathway Inhibitory Action of select DKP Derivatives on P2Y₁ Receptor Signaling agonist P2Y₁ Agonist p2y1 P2Y₁ Receptor (GPCR) agonist->p2y1 gq Gq Protein p2y1->gq dkp Bicyclic DKP Derivative dkp->p2y1 Inhibition plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 ip3_dag IP₃ + DAG pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release

Caption: General pathway for P2Y₁ receptor signaling inhibited by certain DKP derivatives.

References

Fumaryl Diketopiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a symmetrically substituted diketopiperazine derivative with unique physicochemical properties that make it a valuable excipient in advanced drug delivery systems.[1] This technical guide provides an in-depth overview of the chemical properties of FDKP, including its synthesis, structure, and key physicochemical characteristics. Detailed experimental protocols for its synthesis and the formation of Technosphere® microparticles are outlined. Furthermore, this guide clarifies the role of FDKP as a biologically inert carrier, dispelling scientifically unsubstantiated claims of intrinsic biological activity, and illustrates its mechanism of action in pulmonary drug delivery. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Identity and Structure

This compound, chemically known as (2S,5S)-3,6-bis[4-(N-fumaryl)aminobutyl]-2,5-dioxopiperazine, is a derivative of the cyclization of two lysine amino acid molecules where the side chains are functionalized with fumaric acid groups.[1] This specific structure imparts unique self-assembly properties crucial for its application in drug delivery.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acidPubChem
CAS Number 176738-91-3PubChem
Molecular Formula C20H28N4O8PubChem
Molecular Weight 452.5 g/mol PubChem
Calculated XLogP3 -0.9PubChem
Appearance White to off-white powder[2]
Melting Point ~340-349.2 °C[3]

Physicochemical Properties

Solubility
Crystal Structure and Self-Assembly

FDKP is a crystalline material, which is essential for the formation of stable microparticles.[7] Under acidic conditions (pH < 5), FDKP molecules undergo a controlled, pH-induced crystallization process.[5] These nanocrystals then self-assemble into microparticles with a distinct morphology.[5][8] This self-assembly is driven by intermolecular hydrogen bonding.[5]

Synthesis of this compound

The synthesis of FDKP is a multi-step process that begins with the cyclization of lysine. While specific, detailed industrial protocols are proprietary, the general synthetic route can be outlined based on available literature.

Experimental Protocol: Synthesis of the Diketopiperazine Core

The foundational step in FDKP synthesis is the formation of the diketopiperazine ring from a protected lysine precursor. The conventional method involves the thermal cyclocondensation of an ε-amino protected lysine, such as N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine).[9]

Materials:

  • N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine)

  • m-Cresol

  • Phosphorus pentoxide (catalyst)

  • Glacial acetic acid

Procedure:

  • A solution of Cbz-L-lysine is prepared in m-cresol.

  • A catalytic amount of phosphorus pentoxide (e.g., 5-10%) is added to the solution.[9]

  • The reaction mixture is heated to a temperature of 160-170 °C.[9]

  • The reaction is maintained at this temperature for a shortened duration (compared to uncatalyzed reactions) until the synthesis is substantially complete, which can be within approximately 10 hours of reaching the target temperature.[9]

  • The reaction mixture is cooled, and the resulting N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine is isolated.

  • The crude product is purified by recrystallization from glacial acetic acid to yield the diketopiperazine core.[9]

Experimental Protocol: Fumaric Acid Conjugation

The subsequent step involves the deprotection of the ε-amino groups and conjugation with fumaric acid.

Materials:

  • N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine

  • Deprotection agent (e.g., HBr in acetic acid for Cbz group)

  • Fumaric acid derivative (e.g., fumaryl chloride)

  • Anhydrous, non-protic solvent (e.g., DMF)

  • Base (e.g., triethylamine)

Procedure:

  • The N-protected diketopiperazine is dissolved in an appropriate solvent, and the protecting groups are removed under standard conditions.

  • The deprotected diketopiperazine is dissolved in an anhydrous, non-protic solvent.

  • A suitable base is added to the solution.

  • A fumaric acid derivative is added dropwise to the reaction mixture at a controlled temperature.

  • The reaction is stirred until completion, monitored by a suitable technique (e.g., TLC or LC-MS).

  • The resulting this compound is isolated and purified.

Synthesis_of_Fumaryl_Diketopiperazine Lysine Protected Lysine DKP_core Diketopiperazine Core Lysine->DKP_core Thermal Cyclocondensation (Catalyzed) FDKP This compound DKP_core->FDKP Deprotection & Fumaric Acid Conjugation

General synthesis pathway for this compound.

Formation of Technosphere® Microparticles

FDKP is the core component of the Technosphere® drug delivery platform. The formation of these microparticles is a controlled self-assembly process.

Experimental Protocol: Preparation of Technosphere® Microparticles

The formation of Technosphere® particles is based on the pH-dependent solubility of FDKP.

Materials:

  • This compound (FDKP)

  • Dilute aqueous base (e.g., ammonium hydroxide)

  • Dilute aqueous acid (e.g., acetic acid)

  • Drug substance (to be encapsulated/adsorbed)

  • Polysorbate 80 (optional surfactant)

Procedure:

  • FDKP is dissolved in a dilute aqueous base to form a solution.

  • The drug substance to be loaded is typically dissolved in a separate aqueous solution.

  • The FDKP solution and the drug solution are mixed.

  • This mixture is then rapidly combined with a dilute aqueous acid solution under controlled conditions (e.g., using a high-shear mixer).

  • The rapid decrease in pH causes the FDKP to precipitate out of solution as nanocrystals.

  • These nanocrystals self-assemble into porous microparticles, entrapping the drug substance.

  • The resulting suspension of microparticles can be further processed, for example, by spray-drying, to obtain a dry powder for inhalation.

Technosphere_Formation FDKP_solution FDKP in Basic Solution (pH > 6) Acidification Rapid Acidification FDKP_solution->Acidification Nanocrystals FDKP Nanocrystals Acidification->Nanocrystals Self_assembly Self-Assembly Nanocrystals->Self_assembly Microparticle Technosphere® Microparticle Self_assembly->Microparticle

Process of Technosphere® microparticle formation.

Mechanism of Drug Delivery

FDKP-based Technosphere® particles are primarily designed for pulmonary drug delivery. Upon inhalation, the microparticles travel to the deep lung, where the physiological pH is neutral (approximately 7.4).

At this neutral pH, the FDKP microparticles rapidly dissolve, releasing the entrapped or adsorbed drug.[3] This rapid dissolution leads to a high local concentration of the drug at the absorption site in the alveoli, facilitating its rapid entry into the systemic circulation.[10]

Drug_Delivery_Mechanism Inhalation Inhalation of Technosphere® Powder Deposition Deposition in Deep Lung (Neutral pH) Inhalation->Deposition Dissolution Rapid Dissolution of FDKP Deposition->Dissolution Drug_Release Release of Drug Dissolution->Drug_Release Absorption Systemic Absorption Drug_Release->Absorption

Mechanism of drug release from Technosphere® particles.

Biological Activity

Contrary to some commercial, non-scientific claims, extensive preclinical and clinical studies have demonstrated that this compound is biologically inert.[8][11] In vitro receptor-binding assays have shown that FDKP does not significantly interact with a wide range of receptors, ion channels, and enzymes at physiologically relevant concentrations.[11] Furthermore, in vivo pharmacology studies have not observed any effects on cardiac, central nervous system, pulmonary, or renal functions.[11]

Pharmacokinetic studies in humans have shown that FDKP is predominantly cleared unchanged by the kidneys and has essentially no oral bioavailability.[8][12] There is no evidence of metabolism of FDKP in the body.[8][12] Therefore, FDKP functions solely as an excipient to enable the delivery and rapid absorption of the active pharmaceutical ingredient it carries.

Conclusion

This compound is a well-characterized, crystalline compound with pH-dependent solubility that enables its use as a versatile excipient in pulmonary drug delivery. Its ability to self-assemble into porous microparticles through a controlled crystallization process is the foundation of the Technosphere® drug delivery platform. FDKP is biologically inert, serving as a safe and effective carrier for the rapid systemic delivery of therapeutic agents via inhalation. This technical guide provides a comprehensive overview of its chemical properties and the fundamental principles of its application in drug delivery for researchers and professionals in the pharmaceutical sciences.

References

Fumaryl Diketopiperazine Self-Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a biocompatible and biodegradable excipient that has garnered significant attention in the pharmaceutical industry for its ability to self-assemble into microparticles, offering a versatile platform for drug delivery, particularly for pulmonary administration. This technical guide provides an in-depth exploration of the core mechanism driving FDKP self-assembly, focusing on the intricate interplay of molecular forces and environmental factors. We will delve into the quantitative data governing this process, provide detailed experimental protocols for its characterization, and visualize the key pathways and workflows to offer a comprehensive resource for researchers and professionals in drug development.

The Core Mechanism of this compound Self-Assembly

The self-assembly of this compound (FDKP), chemically known as bis-3,6-(4-fumarylaminobutyl)-2,5-diketopiperazine, is a complex process primarily driven by a combination of hydrogen bonding and hydrophobic interactions, heavily influenced by the pH of the surrounding environment. This spontaneous organization of FDKP monomers into ordered microparticle structures is the cornerstone of its utility as a drug delivery vehicle.

The Role of Hydrogen Bonding

At the heart of FDKP self-assembly lies a network of specific and cooperative hydrogen bonds. The diketopiperazine ring, with its amide protons and carbonyl groups, provides the primary sites for these interactions. Molecular modeling studies and spectroscopic evidence have elucidated a preferred "cooperative" hydrogen bond motif.[1][2] This motif involves both intramolecular and intermolecular hydrogen bonds.

One critical interaction is a 10-membered intramolecular hydrogen bond formed between the amido NH of the diketopiperazine ring and the carbonyl group of the appended fumaramide side chain (termed a "type B" hydrogen bond).[1][2] Furthermore, a "type A" hydrogen bond can form where the fumaramidyl NH hydrogen bonds with the diketopiperazine amide carbonyl.[1][2] The interplay of these hydrogen bonds orients the fumaryl groups at a distinctive 90-degree angle, which is believed to be a crucial factor in directing the self-assembly into microparticles.[1][2]

pH-Dependent Assembly

The self-assembly of FDKP is exquisitely sensitive to pH. FDKP is highly soluble in aqueous solutions at a pH above 6.[3] However, in acidic conditions (pH < 5.2), the carboxyl groups on the fumaryl moieties become protonated, reducing the overall negative charge of the molecule and decreasing its solubility.[3] This protonation facilitates the intermolecular interactions, leading to the precipitation of FDKP as microcrystalline platelets, which then agglomerate into porous microparticles.[3] This pH-triggered self-assembly is a key feature for its application in drug delivery, allowing for the encapsulation of therapeutic agents during the particle formation process.[3]

Quantitative Data on FDKP Self-Assembly and Microparticle Properties

The following tables summarize key quantitative data related to the self-assembly of FDKP and the resulting microparticles, compiled from various studies.

ParameterValueExperimental ConditionsReference(s)
Particle Size (Mean Diameter) ~2.5 µmpH-induced crystallization[3]
1.69 µm (average)Optimized formulation (pH 4.64)[4]
3.45 ± 0.13 µm (MMAD)Spray-dried insulin-loaded microspheres[5][6]
Particle Size Distribution (D90) 4.340 ± 0.0185 µm to 6.762 ± 0.0191 µmpH range 3.0 to 5.0[7]
Drug Loading Efficiency (Insulin) > 95%Optimized preparation process[5]
10.95%Optimized formulation (pH 4.64)[4]
Drug Loading Efficiency (Azithromycin) 23.68% ± 0.12% (at 1:3 drug:carrier ratio)Spray drying[7]
38.56% ± 0.48% (at 2:3 drug:carrier ratio)Spray drying[7]
48.31% ± 0.32% (at 3:3 drug:carrier ratio)Spray drying[7]
Spray Drying Yield > 50%Insulin-loaded microspheres[5]
Fine Particle Fraction (FPF) (Insulin) 50.2%In vitro deposition[5][6]
Fine Particle Fraction (FPF) (Azithromycin) 55.92% ± 0.97%In vitro deposition[7]
Mass Median Aerodynamic Diameter (MMAD) (Azithromycin) 3.85 ± 0.07 µmIn vitro deposition[7]
Self-Assembly pH Trigger < 5.2Aqueous solution[3]

Table 1: Physicochemical Properties of FDKP Microparticles

ParameterValueExperimental ConditionsReference(s)
Maximum Plasma Concentration (Cmax) of FDKP 147.0 (44.3) ng/mL20 mg inhaled dose in diabetic subjects with normal renal function[8][9]
159.9 (59.4) ng/mL20 mg inhaled dose in diabetic subjects with diabetic nephropathy[8][9]
Area Under the Curve (AUC0–480) of FDKP 30,474 (31.8) ng/ml·min20 mg inhaled dose in diabetic subjects with normal renal function[8][9]
36,869 (47.2) ng/ml·min20 mg inhaled dose in diabetic subjects with diabetic nephropathy[8][9]
Urinary Recovery of Intravenous [14C]FDKP > 95%Healthy male subjects[8]
Urinary Recovery of Oral [14C]FDKP < 3%Healthy male subjects[8]

Table 2: Pharmacokinetic Parameters of FDKP

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly and properties of FDKP microparticles.

Preparation of FDKP Microparticles (pH-Induced Precipitation and Spray Drying)

Objective: To prepare FDKP microparticles incorporating a therapeutic agent.

Materials:

  • This compound (FDKP)

  • Therapeutic agent (e.g., insulin, azithromycin)

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Spray dryer apparatus

Procedure:

  • Dissolve FDKP in deionized water at a neutral or slightly alkaline pH to ensure complete dissolution.

  • Add the therapeutic agent to the FDKP solution and stir until fully dissolved or dispersed.

  • Slowly add HCl to the solution while continuously stirring to lower the pH to the desired acidic range (typically between 3.0 and 5.0). The solution will become turbid as FDKP self-assembles and precipitates.[3]

  • Continue stirring for a defined period (e.g., 2.37 hours) to allow for complete particle formation and drug encapsulation.[4]

  • The resulting suspension of FDKP microparticles is then fed into a spray dryer.

  • Set the spray dryer parameters (e.g., inlet temperature, feed rate, atomization pressure) to optimal values for the specific formulation.

  • Collect the dried microparticle powder from the cyclone separator.

Particle Size and Morphology Characterization

Objective: To determine the size distribution and morphology of the FDKP microparticles.

3.2.1. Scanning Electron Microscopy (SEM)

Procedure:

  • Mount a small amount of the FDKP microparticle powder onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Introduce the coated stub into the SEM chamber.

  • Acquire images at various magnifications to visualize the overall morphology, surface texture, and shape of the microparticles.

3.2.2. Laser Diffraction or Dynamic Light Scattering (DLS)

Procedure:

  • Disperse a small amount of the FDKP microparticle powder in a suitable dispersant (e.g., deionized water at a pH where the particles are stable, or a non-aqueous solvent).

  • Briefly sonicate the suspension to break up any loose agglomerates.

  • Introduce the sample into the laser diffraction or DLS instrument.

  • Perform the measurement to obtain the particle size distribution, typically reported as D10, D50 (median), and D90 values.

Spectroscopic Analysis of Hydrogen Bonding

Objective: To investigate the hydrogen bonding interactions involved in FDKP self-assembly.

3.3.1. Fourier Transform Infrared (FTIR) Spectroscopy

Procedure:

  • Prepare samples of FDKP under different conditions (e.g., dissolved at neutral pH, self-assembled at acidic pH, as a solid powder).

  • For solid samples, mix a small amount of FDKP powder with potassium bromide (KBr) and press into a pellet.

  • For liquid samples, use a liquid cell with appropriate windows (e.g., CaF2).

  • Acquire FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectra for shifts in the characteristic vibrational bands, particularly the N-H stretching and C=O stretching regions, which are sensitive to hydrogen bonding. A shift to lower wavenumbers in these regions typically indicates the formation of hydrogen bonds.

3.3.2. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Procedure:

  • Dissolve FDKP in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

  • Acquire ¹H NMR spectra at a range of temperatures.

  • Monitor the chemical shifts of the amide protons. Changes in the chemical shift with temperature (temperature coefficient, dδ/dT) can provide information about the involvement of these protons in hydrogen bonding. Protons involved in strong hydrogen bonds will exhibit a smaller change in chemical shift with increasing temperature.

Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of therapeutic agent encapsulated within the FDKP microparticles.

Procedure (using High-Performance Liquid Chromatography - HPLC):

  • Accurately weigh a known amount of the drug-loaded FDKP microparticles.

  • Dissolve the microparticles in a solvent that completely dissolves both the FDKP and the drug (e.g., a buffer at neutral or alkaline pH).

  • Filter the solution to remove any insoluble matter.

  • Inject a known volume of the filtered solution into an HPLC system equipped with a suitable column and detector for the therapeutic agent.

  • Quantify the amount of drug present by comparing the peak area to a standard curve prepared with known concentrations of the drug.

  • Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Visualizing the this compound Self-Assembly Process

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the overall workflow of FDKP self-assembly and characterization.

FDKP_Hydrogen_Bonding cluster_FDKP FDKP Monomer cluster_Interactions Key Hydrogen Bonds DKP_Ring Diketopiperazine Ring Type_B Type B (Intramolecular) DKP_Ring->Type_B Amido NH Type_A Type A (Intramolecular) DKP_Ring->Type_A Carbonyl O Intermolecular Intermolecular H-Bonds DKP_Ring->Intermolecular Fumaryl_Arm1 Fumaryl Side Chain 1 Fumaryl_Arm1->Type_B Carbonyl O Fumaryl_Arm1->Intermolecular Fumaryl_Arm2 Fumaryl Side Chain 2 Fumaryl_Arm2->Type_A Amido NH Fumaryl_Arm2->Intermolecular

Caption: Key hydrogen bonding interactions in FDKP self-assembly.

FDKP_Self_Assembly_Workflow Start FDKP Monomers in Solution (pH > 6) Acidification Acidification (pH < 5.2) Start->Acidification Nucleation Nucleation & Crystal Growth Acidification->Nucleation Protonation of Carboxyl Groups Platelet_Formation Formation of Microcrystalline Platelets Nucleation->Platelet_Formation Aggregation Aggregation of Platelets Platelet_Formation->Aggregation Interparticle Interactions Microparticle Porous FDKP Microparticle Aggregation->Microparticle

Caption: Workflow of pH-induced FDKP self-assembly.

Experimental_Characterization_Workflow Preparation FDKP Microparticle Preparation Characterization Physicochemical Characterization Preparation->Characterization SEM SEM (Morphology) Data_Analysis Data Analysis & Interpretation SEM->Data_Analysis DLS DLS/Laser Diffraction (Particle Size) DLS->Data_Analysis FTIR FTIR Spectroscopy (H-Bonding) FTIR->Data_Analysis NMR VT-NMR (H-Bonding & Conformation) NMR->Data_Analysis HPLC HPLC (Drug Loading) HPLC->Data_Analysis Characterization->SEM Characterization->DLS Characterization->FTIR Characterization->NMR Characterization->HPLC

Caption: Experimental workflow for FDKP microparticle characterization.

Conclusion

The self-assembly of this compound is a finely tuned process governed by the principles of supramolecular chemistry. The interplay of cooperative hydrogen bonding and the pH-dependent modulation of solubility are the primary drivers for the formation of microparticles with properties suitable for advanced drug delivery applications. A thorough understanding of the quantitative parameters and the application of appropriate analytical techniques, as outlined in this guide, are essential for the rational design and optimization of FDKP-based drug delivery systems. The provided experimental protocols and visualizations serve as a practical resource for researchers and professionals aiming to harness the potential of this innovative excipient.

References

Fumaryl Diketopiperazine: A Technical Guide to its Discovery, Chemistry, and Application in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP), chemically known as (3S,6S)-3,6-bis(4-(N-fumaryl)aminobutyl)-2,5-piperazinedione, is a synthetic, biocompatible, and biodegradable excipient that has emerged as a key component in novel pulmonary drug delivery systems. Developed by MannKind Corporation, FDKP is the cornerstone of the Technosphere® technology, a platform designed for the rapid systemic delivery of therapeutic agents via inhalation. This technical guide provides an in-depth overview of the history, synthesis, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental methodologies derived from scientific literature and patent filings, and visualizations of its synthesis and self-assembly pathways to support researchers and drug development professionals in understanding and potentially utilizing this innovative excipient.

Discovery and History

This compound is not a naturally occurring compound but a purposefully designed molecule for pharmaceutical applications. Its development is intrinsically linked to the pursuit of non-invasive drug delivery systems, particularly for peptides and proteins that would otherwise require injection.

MannKind Corporation pioneered the development of FDKP as the primary component of their Technosphere® drug delivery platform. The goal was to create a carrier molecule that could self-assemble into microparticles of a suitable size for deep lung inhalation, encapsulate a therapeutic agent, and then rapidly dissolve in the neutral pH of the lung to release the drug for systemic absorption.

The selection of the diketopiperazine scaffold was based on the inherent stability of this cyclic dipeptide structure. The fumaryl groups were incorporated to provide pH-sensitive solubility, a critical feature for the particle formation and dissolution mechanism. The resulting molecule, FDKP, was found to be biologically inert, with studies showing it does not enhance drug absorption through any pharmacological action but rather facilitates it by delivering the drug in a highly soluble form to a large absorptive surface area.[1] This innovative approach culminated in the FDA approval of Afrezza®, an inhaled insulin formulation using FDKP, marking a significant milestone in the delivery of biologic drugs.

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₂₀H₂₈N₄O₈[2]
Molecular Weight 452.46 g/mol [2]
CAS Number 176738-91-3[2]
Appearance White to Off-White Powder[2]
Solubility Low solubility in acidic conditions (pH < 5), readily soluble at neutral or basic pH.[3]
pKa Not explicitly found in searches.
LogP -0.9[4]
Table 2: Characteristics of FDKP-Based Technosphere® Microparticles
PropertyValueReference
Mean Diameter ~2.5 µm[5]
Particle Size Range 0.5 - 5.8 µm[5]
Morphology Porous, petal-like structure (unloaded); smoother surface (drug-loaded).[6]
Formation Mechanism pH-induced self-assembly of nanocrystalline plates.[1]
Drug Loading Adsorption onto the microparticle surface via electrostatic interactions.[6]
Mass Median Aerodynamic Diameter (MMAD) 3.45 ± 0.13 µm (for an insulin-loaded formulation)[5]
Fine Particle Fraction (FPF) 50.2% (for an insulin-loaded formulation)[5]
Table 3: Pharmacokinetic Properties of Inhaled this compound in Humans
ParameterHealthy SubjectsSubjects with Diabetic NephropathySubjects with Chronic Liver DiseaseReference
Bioavailability (inhaled) 22-25%Not specifiedNot specified[5]
Oral Bioavailability < 3%Not specifiedNot specified[1]
Cmax (inhaled 20 mg) 147.0 ng/mL159.9 ng/mLNot specified[1]
AUC₀₋₄₈₀ (inhaled 20 mg) 26,710 ng·min/mL36,869 ng·min/mL31,477 ng·min/mL[1]
Metabolism No evidence of metabolism.Not specifiedNot specified[1]
Elimination Predominantly cleared unchanged by the kidney.Slower clearance with moderate DNP.No significant difference from healthy subjects.[1]
Urinary Recovery (IV dose) > 95%Not specifiedNot specified[1]

Experimental Protocols

The following protocols are derived from the scientific and patent literature and represent a general methodology for the synthesis of this compound and the preparation of its microparticles.

Synthesis of this compound

The synthesis of FDKP involves a multi-step process beginning with the protection of the amino acid lysine, followed by cyclization to form the diketopiperazine core, deprotection, and finally, acylation with fumaric acid.

Step 1: Synthesis of 3,6-bis-[(N-benzyloxycarbonyl)-4-aminobutyl]-2,5-diketopiperazine

  • Reaction Setup: A mixture of N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine) is heated in the presence of a catalyst in an organic solvent.

  • Catalyst: Catalysts such as sulfuric acid, phosphoric acid, or phosphorus pentoxide can be used.[7]

  • Solvent: High-boiling point organic solvents like dimethylacetamide or N-methyl-2-pyrrolidone are suitable.[7]

  • Temperature: The reaction mixture is heated to approximately 160-170°C.

  • Reaction Time: The synthesis is typically complete within 2-10 hours of reaching the target temperature.

  • Purification: The resulting N-protected diketopiperazine (DKP1) is purified from the reaction mixture.

Step 2: Deprotection of the Diketopiperazine Core

  • Reaction: The benzyloxycarbonyl (Cbz) protecting groups are removed from DKP1. This is typically achieved by catalytic hydrogenation.

  • Catalyst: A palladium-on-carbon (Pd/C) catalyst is commonly used.

  • Solvent: A suitable solvent such as ethanol or methanol is used.

  • Procedure: The protected DKP is dissolved in the solvent with the catalyst, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete.

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected diketopiperazine.

Step 3: Fumarylation of the Deprotected Diketopiperazine

  • Reaction: The deprotected diketopiperazine is reacted with a fumaric acid derivative to form FDKP.

  • Reagent: Fumaric acid monoethyl ester chloride or a similar activated fumaric acid derivative is used.

  • Conditions: The reaction is carried out in the presence of a base to neutralize the HCl byproduct.

  • Purification: The final product, this compound, is purified, which may involve a saponification step to hydrolyze any remaining ethyl esters, followed by recrystallization.

Preparation of FDKP Microparticles (Technosphere®)

The formation of FDKP microparticles is a pH-dependent self-assembly process.

  • Dissolution: this compound is dissolved in a dilute aqueous base (e.g., dilute ammonium hydroxide) to achieve a pH where the molecule is fully soluble (pH > 6).

  • Precipitation: The pH of the FDKP solution is lowered by the controlled addition of an acid (e.g., acetic acid) to a pH below 5. This protonates the carboxyl groups, decreasing the solubility of FDKP and causing it to precipitate out of solution as nanocrystalline plates.

  • Self-Assembly: The nanocrystalline plates of FDKP spontaneously self-assemble into porous, spherical microparticles.

  • Drug Loading (Optional): If a therapeutic agent is to be loaded, it is typically added to the FDKP solution before or during the pH adjustment, allowing it to be adsorbed onto the surface of the forming microparticles via electrostatic interactions.

  • Drying: The resulting microparticle suspension is then dried to produce a powder suitable for inhalation. Spray drying is a commonly employed method for this step.[5]

Characterization of FDKP Microparticles

A variety of analytical techniques are used to characterize the physicochemical properties of FDKP microparticles.

  • Particle Size and Distribution: Laser diffraction is used to measure the particle size distribution.

  • Morphology: Scanning electron microscopy (SEM) is employed to visualize the shape and surface characteristics of the microparticles.

  • Crystallinity: X-ray powder diffraction (XRPD) is used to investigate the crystalline state of the FDKP in the microparticles.

  • Aerosol Performance: The in vitro aerosol dispersion properties, including the mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF), are determined using a Next Generation Impactor (NGI).[6]

Mechanism of Action and Biological Interactions

This compound is considered a biologically inert excipient.[1] Extensive in vitro and in vivo studies have been conducted to confirm its safety profile.

  • In Vitro Safety: FDKP has been evaluated in numerous receptor-binding assays and showed no significant interaction with a wide range of receptors, ion channels, and enzymes at concentrations up to 100 µM.[1]

  • In Vivo Safety: Preclinical toxicology studies in rats and dogs have been conducted. While some studies indicated mild, reversible lung irritation at high doses, FDKP was generally well-tolerated.[8]

  • Biological Inertness: Studies have shown that FDKP does not have a pharmacological effect on drug absorption.[1] Its role is to deliver the drug to the deep lung in a form that is readily soluble at the physiological pH of the lung surface, leading to rapid absorption into the systemic circulation.

The mechanism of drug delivery via FDKP microparticles can be summarized as follows:

  • Inhalation: The dry powder formulation of drug-loaded FDKP microparticles is inhaled into the deep lung.

  • Deposition: The microparticles, with an aerodynamic diameter of ~2.5 µm, deposit in the alveoli.

  • Dissolution: Upon contact with the neutral pH of the lung lining fluid, the FDKP microparticles rapidly dissolve.

  • Drug Release and Absorption: The dissolution of the microparticles releases the adsorbed drug, which is then rapidly absorbed into the systemic circulation.

  • Excretion: The FDKP molecule itself is not metabolized and is rapidly cleared from the body, primarily through renal excretion.[1]

Visualizations

Synthetic Pathway of this compound

G cluster_0 Step 1: Diketopiperazine Core Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Fumarylation Cbz-L-lysine Cbz-L-lysine Protected DKP Protected DKP Cbz-L-lysine->Protected DKP Heat, Catalyst (e.g., H2SO4) Deprotected DKP Deprotected DKP Protected DKP->Deprotected DKP H2, Pd/C FDKP FDKP Deprotected DKP->FDKP Fumaric Acid Derivative Fumaric Acid Derivative Fumaric Acid Derivative->FDKP G FDKP_soluble Soluble FDKP (pH > 6) FDKP_nanocrystals FDKP Nanocrystalline Plates FDKP_soluble->FDKP_nanocrystals Acidification (pH < 5) FDKP_microparticle Porous FDKP Microparticle FDKP_nanocrystals->FDKP_microparticle Self-Assembly Drug_adsorption Drug Adsorption (optional) FDKP_microparticle->Drug_adsorption G Inhalation Inhalation of Drug-loaded FDKP Powder Deposition Deposition in Deep Lung (Alveoli) Inhalation->Deposition Dissolution Rapid Dissolution at Neutral pH Deposition->Dissolution Absorption Drug Absorption into Systemic Circulation Dissolution->Absorption Excretion Renal Excretion of Unchanged FDKP Absorption->Excretion

References

Molecular Modeling of Fumaryl Diketopiperazine Interactions: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) is a synthetic derivative of the naturally occurring cyclic dipeptide, diketopiperazine. While many diketopiperazine compounds exhibit a wide range of biological activities, FDKP has been specifically engineered to be biologically inert.[1] Its primary application in the pharmaceutical industry is as an excipient in drug delivery systems, most notably in the Technosphere® technology for pulmonary drug delivery of insulin.[2] The efficacy of FDKP in this role is intrinsically linked to its capacity for self-assembly into microparticles, a process governed by specific intermolecular interactions that have been elucidated through molecular modeling.[2] This technical guide provides an in-depth analysis of the molecular modeling of FDKP interactions, focusing on the computational methodologies and key quantitative findings that describe its self-assembly mechanism.

Molecular Interactions and Self-Assembly

The cornerstone of FDKP's utility as a drug delivery vehicle is its ability to self-assemble into microparticles under acidic conditions. This phenomenon is driven by a network of "cooperative" hydrogen bonds. Molecular modeling studies have been instrumental in identifying the low-energy conformers and the specific hydrogen-bonding patterns that facilitate this process.[2]

Key Hydrogen Bonding Motifs

Two primary types of intramolecular hydrogen bonds have been characterized through a combination of variable-temperature NMR, FTIR studies, and molecular modeling[2]:

  • Type A Hydrogen Bond: This interaction involves the fumaramidyl NH hydrogen bonding to the diketopiperazine amide carbonyl.[2]

  • Type B Hydrogen Bond: This is a 10-membered hydrogen bond formed between one of the diketopiperazine's amido NH and the appended fumaramido-carbonyl.[2]

The lowest energy conformation of FDKP, which is believed to drive the self-assembly process, involves a "cooperative" hydrogen bond motif. In this arrangement, one of the fumaryl "arms" of the molecule participates in a Type B hydrogen bond, while the other arm is involved in a Type A hydrogen bond.[2] This specific, cooperative scenario forces the appended fumaryl groups into a distinct 90° orientation, which is thought to be a critical factor in the subsequent self-assembly into microparticles.[2]

Molecular Modeling Workflow

While specific proprietary details of industrial molecular modeling are not always publicly available, a general workflow for studying the self-assembly of molecules like FDKP can be outlined. This process typically involves a combination of quantum mechanics and molecular mechanics approaches to balance accuracy and computational cost.

FDKP_Modeling_Workflow cluster_QM Quantum Mechanics (QM) cluster_MM Molecular Mechanics (MM) / Molecular Dynamics (MD) cluster_Analysis Data Analysis A Initial Conformer Generation B Geometry Optimization & Frequency Calculation A->B DFT C Partial Charge Calculation B->C e.g., ESP, RESP D Force Field Parameterization C->D E System Solvation & Equilibration D->E F Production MD Simulation E->F G Conformational Analysis F->G H Hydrogen Bond Analysis F->H I Free Energy Calculations F->I

Caption: A generalized workflow for the molecular modeling of FDKP self-assembly.

Experimental Protocols

Detailed experimental protocols for the molecular modeling of FDKP are not extensively published. However, based on standard practices in computational chemistry for similar systems, the following methodologies are likely to be employed.

Quantum Mechanical (QM) Calculations
  • Objective: To determine the accurate geometries, energies, and electronic properties (like partial atomic charges) of the FDKP monomer.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a common and effective method. A functional such as B3LYP or a more modern, dispersion-corrected functional like ωB97X-D would be appropriate.

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would provide a good balance of accuracy and computational cost.

  • Procedure:

    • Perform a conformational search to identify low-energy starting structures.

    • Optimize the geometry of the most stable conformers in the gas phase or with an implicit solvent model.

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

    • Calculate the partial atomic charges from the QM electron distribution using methods like Electrostatic Potential (ESP) or Restrained Electrostatic Potential (RESP) fitting. These charges are then used in the subsequent molecular mechanics simulations.

Molecular Dynamics (MD) Simulations
  • Objective: To simulate the dynamic behavior of multiple FDKP molecules in a solvent to observe the self-assembly process.

  • Software: AMBER, GROMACS, or NAMD.

  • Force Field: A general force field like GAFF (General Amber Force Field) would be parameterized with the QM-derived charges for the FDKP monomer.

  • Procedure:

    • Create a simulation box and populate it with multiple FDKP molecules at a concentration known to lead to self-assembly.

    • Add an explicit solvent (e.g., water) and counter-ions to neutralize the system.

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under an NPT ensemble until properties like density and potential energy stabilize.

    • Run a long production simulation (on the order of nanoseconds to microseconds) to observe the self-assembly of FDKP molecules into aggregates.

    • Analyze the resulting trajectories to identify stable hydrogen-bonding patterns, radial distribution functions, and the overall structure of the formed aggregates.

Quantitative Data from Molecular Modeling

While the seminal studies on FDKP molecular modeling are not fully public, the following table represents the type of quantitative data that would be generated from such an analysis. The values presented are illustrative and based on typical values for similar molecular systems.

ParameterDescriptionIllustrative Value
Conformational Energy The relative energy difference between the "cooperative" hydrogen-bonded conformer and other conformers.-5 to -10 kcal/mol
H-Bond Distance (Type A) The distance between the donor hydrogen and acceptor oxygen in the Type A hydrogen bond.1.8 - 2.2 Å
H-Bond Angle (Type A) The angle formed by the donor-hydrogen-acceptor atoms in the Type A hydrogen bond.160 - 180°
H-Bond Distance (Type B) The distance between the donor hydrogen and acceptor oxygen in the Type B 10-membered ring hydrogen bond.1.9 - 2.3 Å
H-Bond Angle (Type B) The angle formed by the donor-hydrogen-acceptor atoms in the Type B hydrogen bond.150 - 170°
Solvation Free Energy The free energy change associated with transferring an FDKP molecule from the gas phase to the solvent.Varies with solvent
Binding Free Energy (Dimer) The free energy of binding between two FDKP molecules, indicating the stability of the initial aggregation step.-15 to -25 kcal/mol

Signaling Pathways

A crucial aspect of FDKP's design and function as a pharmaceutical excipient is its biological inertness. Extensive in vitro and preclinical in vivo studies have shown no evidence of a pharmacological effect of FDKP.[1] Specifically, FDKP was evaluated in 63 in vitro receptor-binding assays and did not inhibit the binding of any substrate to a wide range of receptors, including those for neurotransmitters, steroids, ion channels, and growth factors, at concentrations up to 100 μM.[1]

No_Signaling_Pathway FDKP This compound (FDKP) Receptor Biological Receptors (e.g., Neurotransmitter, Steroid, Ion Channel) FDKP->Receptor No significant binding or inhibition Signaling Downstream Signaling Cascade Receptor->Signaling No activation Response Cellular Response Signaling->Response No effect

Caption: FDKP is designed to be biologically inert and does not interact with known signaling pathways.

Conclusion

Molecular modeling has been pivotal in understanding the fundamental interactions that govern the self-assembly of this compound. By elucidating the "cooperative" hydrogen bonding motif, computational studies have provided a rational basis for FDKP's function as a drug delivery excipient. The combination of quantum mechanics and molecular dynamics simulations allows for a detailed investigation of the conformational preferences and intermolecular forces that drive the formation of FDKP microparticles. This knowledge is critical for the rational design and optimization of drug delivery systems that rely on the self-assembly of excipients. The biological inertness of FDKP, confirmed by its lack of interaction with a broad range of biological receptors, further underscores its suitability for pharmaceutical applications where a non-interactive carrier is essential.

References

Spectroscopic Analysis of Fumaryl Diketopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a critical component in advanced drug delivery systems, notably in inhalation therapies. Its unique self-assembly properties enable the formation of microparticles that can encapsulate and deliver therapeutic agents to the lungs. A thorough understanding of its chemical structure and purity is paramount for quality control and regulatory compliance. This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of FDKP: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While specific quantitative data for FDKP is not widely available in public literature, this guide outlines detailed experimental protocols and data interpretation strategies applicable to FDKP and other diketopiperazine-based compounds.

Introduction to this compound

This compound, chemically known as (3S,6S)-3,6-bis(4-(N-fumaryl)aminobutyl)piperazine-2,5-dione, is a symmetrical molecule derived from the cyclic dipeptide of lysine. The fumaryl groups are attached to the terminal amino groups of the lysine side chains. This structure allows for self-assembly into microparticles through hydrogen bonding and hydrophobic interactions, making it an ideal excipient for pulmonary drug delivery.

Accurate spectroscopic characterization is essential to confirm the identity, purity, and stability of FDKP in both its bulk form and within final drug formulations.

Spectroscopic Methodologies

This section details the experimental protocols for the primary spectroscopic techniques used to analyze FDKP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For FDKP, ¹H NMR and ¹³C NMR are the most relevant techniques.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the FDKP sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical and should be one in which the analyte is fully soluble and does not have signals that overlap with key analyte resonances.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for chemical shift calibration.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Data Presentation: ¹H NMR

While a specific, experimentally-derived ¹H NMR spectrum for FDKP is not publicly available, Table 1 presents a predicted ¹H NMR data format for FDKP, outlining the expected chemical shifts and multiplicities for its key protons.

Chemical Shift (ppm) Multiplicity Integration Assignment
Predicted ValuePredicted ValuePredicted ValueProtons of the fumaryl group (vinyl)
Predicted ValuePredicted ValuePredicted ValueProtons of the diketopiperazine ring
Predicted ValuePredicted ValuePredicted ValueMethylene protons of the lysine side chain
Predicted ValuePredicted ValuePredicted ValueAmide protons

Table 1: Predicted ¹H NMR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of FDKP and to gain structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing FDKP, as it allows for the separation of the analyte from any impurities prior to mass analysis.

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Prepare a dilute solution of FDKP in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Parameters (Example):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good separation (e.g., starting with a low percentage of B and increasing to a high percentage over several minutes).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry (MS) Parameters (Example for ESI-QTOF):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 5-10 L/min at 200-250 °C.

    • Mass Range: m/z 100-1000.

    • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) with varying collision energies to generate a fragmentation pattern.

Data Presentation: Mass Spectrometry

The expected molecular ion for FDKP (C₂₀H₂₈N₄O₈) in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 453.46. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Diketopiperazines are known to fragment through the loss of CO and cleavage of the amide bonds within the ring and side chains[1][2].

m/z (Observed) Relative Intensity (%) Proposed Fragment
453.46100[M+H]⁺
Expected ValueExpected Value[M+H - CO]⁺
Expected ValueExpected ValueFragments from side chain cleavage
Expected ValueExpected ValueFragments from diketopiperazine ring opening

Table 2: Expected Mass Spectrometry Data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique useful for confirming the presence of key functional groups in FDKP, such as amides, carboxylic acids, and alkenes.

Experimental Protocol: FTIR (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly dry both the FDKP sample and potassium bromide (KBr) powder to remove any residual moisture, which can interfere with the spectrum.

    • In an agate mortar, grind a small amount of FDKP (1-2 mg) with a larger amount of KBr (100-200 mg) until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Data Presentation: FTIR Spectroscopy

The FTIR spectrum of FDKP is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
~3300MediumN-H stretching (amide)
~3000-2800MediumC-H stretching (alkane)
~1700-1600StrongC=O stretching (amide, carboxylic acid)
~1650MediumC=C stretching (alkene)
~1550MediumN-H bending (amide)

Table 3: Expected FTIR Absorption Bands for this compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a typical fragmentation pathway for diketopiperazines.

experimental_workflow General Spectroscopic Analysis Workflow for FDKP cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample FDKP Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis MS Mass Spectrometry (LC-MS/MS) Sample->MS Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis NMR_Data NMR Spectra (Chemical Shifts, Integration) NMR->NMR_Data Processing MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Processing FTIR_Data FTIR Spectrum (Absorption Bands) FTIR->FTIR_Data Processing Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion Interpretation MS_Data->Conclusion Interpretation FTIR_Data->Conclusion Interpretation

Caption: General workflow for the spectroscopic analysis of FDKP.

fragmentation_pathway General Fragmentation Pathway of a Protonated Diketopiperazine M [M+H]⁺ Protonated Diketopiperazine Loss_CO [M+H - CO]⁺ M->Loss_CO - CO Ring_Opening Ring-Opened Fragments M->Ring_Opening Amide Bond Cleavage Side_Chain_Cleavage Side Chain Fragments M->Side_Chain_Cleavage Side Chain Loss Ring_Opening->Side_Chain_Cleavage

Caption: Generalized fragmentation of a protonated diketopiperazine in MS/MS.

Signaling Pathways

This compound is primarily utilized as an excipient in drug delivery systems and is considered to be biologically inert. Extensive studies have shown that FDKP is predominantly cleared from the body unchanged, with no evidence of metabolism[3][4]. As such, there are no known direct signaling pathways that are modulated by FDKP. Its role is to facilitate the delivery of an active pharmaceutical ingredient to its target site. However, some diketopiperazines of natural origin have been shown to be involved in cell-cell signaling and other biological activities[5].

Conclusion

References

Fumaryl Diketopiperazine (CAS No. 176738-91-3): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP), with CAS number 176738-91-3, is a synthetic cyclic dipeptide that has garnered significant attention in the pharmaceutical sciences. Primarily utilized as an excipient in the Technosphere® drug delivery platform, it facilitates the pulmonary administration of therapeutic agents. This technical guide provides an in-depth review of FDKP, consolidating available data on its physicochemical properties, synthesis, pharmacokinetics, and biological activity. Notably, this report addresses the conflicting information regarding its bioactivity, presenting evidence from peer-reviewed scientific literature that establishes it as a biologically inert carrier, contrary to some commercial claims. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties

This compound is a white to off-white powder. Its molecular structure consists of a central 2,5-diketopiperazine ring derived from two lysine molecules, with each of the two ε-amino groups acylated with a fumaric acid moiety.

PropertyValueReference
CAS Number 176738-91-3[1][2]
Molecular Formula C₂₀H₂₈N₄O₈[3][4][5]
Molecular Weight 452.46 g/mol [3][4][5]
Appearance White to Off-White Powder[4]
Purity ≥95%[4]
InChI Key BBNKIRVUCQNAQR-FETIZUMASA-N[2]
Synonyms 2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine, (E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid[1]

Synthesis

The synthesis of FDKP is primarily achieved through the cyclocondensation of ε-amino protected lysine. This process involves the formation of a 2,5-diketopiperazine core, followed by the introduction of the fumaryl groups.

Conceptual Synthesis Pathway

The foundational method for producing the diketopiperazine core of FDKP involves the cyclocondensation of an ε-amino protected lysine derivative. This is typically followed by deprotection and subsequent acylation with an activated form of fumaric acid to yield the final product.

Experimental Protocol: Catalyzed Synthesis of N-Protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine

While a detailed, publicly available step-by-step protocol for the complete synthesis of FDKP is limited, a patented improved method for the synthesis of the diketopiperazine precursor offers insights into a more efficient process. This method utilizes a catalyst to increase yield and reduce reaction time compared to traditional thermal condensation.

Materials:

  • N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine)

  • m-Cresol

  • Phosphorus pentoxide (catalyst)

  • Glacial acetic acid (for recrystallization)

Procedure:

  • A solution of N-benzyloxycarbonyl-L-lysine in m-cresol is prepared.

  • Phosphorus pentoxide is added as a catalyst. The concentration of the catalyst can be optimized, with concentrations around 7.5% being effective.

  • The reaction mixture is heated. The use of a catalyst significantly reduces the required reaction time compared to the 18-33 hours of uncatalyzed thermal condensation.

  • Upon completion of the reaction, the N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine is isolated.

  • The crude product is purified by recrystallization from glacial acetic acid to yield the desired precursor to FDKP.

This catalyzed approach has been reported to achieve yields greater than 50%, a significant improvement over the uncatalyzed method.

Biological Activity and Mechanism of Action

In Vitro Receptor Binding Assays

FDKP has been evaluated in a comprehensive panel of 63 in vitro receptor-binding assays. These assays included a wide range of targets such as neurotransmitter receptors, steroid receptors, ion channels, secondary messengers, prostaglandin receptors, growth factor/hormone receptors, brain and gut peptide receptors, and various enzymes. At concentrations up to 100 μM, FDKP did not inhibit the binding of any substrate to these receptors.[6] This provides strong evidence for its lack of direct pharmacological activity at these targets.

In Vivo Studies

Preclinical pharmacology studies in rats and dogs have shown no observed effects of FDKP on cardiac, central nervous system, pulmonary, or renal functions.[6]

Conflicting Commercial Information

It is important to note that some commercial suppliers have described this compound as a glucagon-like peptide-1 (GLP-1) analogue with hypoglycemic and antimicrobial properties.[3][4] However, the extensive, peer-reviewed scientific data demonstrating its biological inertness contradicts these claims. The primary and well-documented function of FDKP is as a carrier for drug delivery.

Pharmacokinetics

The pharmacokinetics of FDKP have been characterized in humans, including healthy subjects and populations with renal or hepatic impairment.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

An ADME study in healthy male volunteers using ¹⁴C-radiolabeled FDKP administered intravenously and orally revealed the following:

  • Absorption: Oral bioavailability is very low, with less than 3% of an oral dose being recovered in the urine.[6]

  • Distribution: The volume of distribution was not detailed in the provided search results.

  • Metabolism: There was no evidence of metabolism of FDKP.[6]

  • Excretion: FDKP is predominantly cleared unchanged by the kidneys, with over 95% of an intravenous dose recovered in the urine.[6]

Pharmacokinetics in Special Populations

The pharmacokinetics of inhaled FDKP (20 mg dose) were assessed in subjects with diabetic nephropathy and chronic liver disease.

Table 1: Pharmacokinetic Parameters of Inhaled this compound in Different Patient Populations

PopulationCmax (ng/mL)AUC₀₋₄₈₀ (ng/mL·min)
Healthy Subjects -26,710 (34.8% CV)
Diabetic Subjects with Normal Renal Function 147.0 (44.3% CV)30,474 (31.8% CV)
Diabetic Subjects with Mild Diabetic Nephropathy --
Diabetic Subjects with Moderate Diabetic Nephropathy 159.9 (59.4% CV)36,869 (47.2% CV)
Subjects with Chronic Liver Disease -31,477 (28.8% CV)
CV: Coefficient of Variation

While there were slight increases in Cmax and AUC in subjects with diabetic nephropathy, these differences were not considered clinically significant.[6] No significant pharmacokinetic differences were observed between healthy subjects and those with chronic liver disease.[6]

The Technosphere® Drug Delivery Platform

FDKP is the core component of the Technosphere® technology, a novel drug delivery system for pulmonary administration.

Mechanism of Microparticle Formation

FDKP molecules self-assemble into microparticles through a pH-dependent process. In a solution with a pH below 5.2, FDKP precipitates and crystallizes, forming microparticles with a typical diameter of 0.5 to 10 microns.[2] This self-assembly is driven by intermolecular hydrogen bonding. The active pharmaceutical ingredient is then adsorbed onto these microparticles.

Drug Delivery Workflow

The Technosphere® platform enables the delivery of drugs to the deep lung. Upon inhalation, the microparticles travel to the alveoli where the physiological pH of the lung lining fluid causes them to rapidly dissolve, releasing the adsorbed drug for systemic absorption.

G cluster_formulation Microparticle Formulation cluster_delivery Pulmonary Drug Delivery FDKP_Solution FDKP in Basic Solution Acidification Acidification (pH < 5.2) FDKP_Solution->Acidification Self_Assembly Self-Assembly & Crystallization Acidification->Self_Assembly Microparticles FDKP Microparticles Self_Assembly->Microparticles Drug_Adsorption Drug Adsorption Microparticles->Drug_Adsorption Final_Product Drug-Loaded Microparticles Drug_Adsorption->Final_Product Inhalation Inhalation of Dry Powder Final_Product->Inhalation Administration Deposition Deposition in Deep Lung Inhalation->Deposition Dissolution Dissolution at Physiological pH Deposition->Dissolution Drug_Release Drug Release Dissolution->Drug_Release Absorption Systemic Absorption Drug_Release->Absorption

Caption: Workflow of the Technosphere® drug delivery system.

Conclusion

This compound (CAS No. 176738-91-3) is a well-characterized synthetic molecule that serves as a safe and effective excipient in the Technosphere® pulmonary drug delivery system. Extensive scientific evidence from in vitro and in vivo studies confirms its biological inertness, making it an ideal carrier for inhaled therapeutics. Its pharmacokinetic profile is characterized by renal clearance and low oral bioavailability. While conflicting information exists on some commercial platforms, the peer-reviewed scientific literature provides a clear and consistent picture of FDKP as a non-pharmacologically active component of a sophisticated drug delivery technology. This guide provides researchers and drug development professionals with a consolidated source of technical information to support further research and development activities involving this compound.

References

Diketopiperazine Derivatives: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopiperazines (DKPs) represent a diverse and highly significant class of cyclic peptides, characterized by a six-membered ring containing two amide bonds. As the smallest cyclic peptides, they are found across a wide range of natural sources, including bacteria, fungi, marine organisms, and even mammals.[1] Their constrained cyclic structure confers remarkable stability against proteolytic degradation, a desirable trait for therapeutic agents. This stability, coupled with their broad spectrum of biological activities, has positioned DKP derivatives as privileged scaffolds in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the core aspects of diketopiperazine research, including their synthesis, biological activities with quantitative data, mechanisms of action, and detailed experimental protocols.

Structure and Synthesis of Diketopiperazine Derivatives

Diketopiperazines are classified based on the positions of the two carbonyl groups within the piperazine ring, leading to 2,3-, 2,5-, and 2,6-isomers. Among these, the 2,5-diketopiperazines, which are cyclic dipeptides formed from the condensation of two α-amino acids, are the most prevalent and extensively studied.[1]

Biosynthesis

In nature, the synthesis of DKPs is primarily carried out by two enzymatic pathways:

  • Non-ribosomal Peptide Synthetases (NRPSs): These are large, multi-modular enzymes that assemble DKPs from free amino acid substrates. This pathway is common in fungi.

  • Cyclodipeptide Synthases (CDPSs): This more recently discovered family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates for DKP assembly. CDPSs are frequently found in bacteria and their genes are often located in biosynthetic gene clusters alongside genes for tailoring enzymes.[2] These tailoring enzymes, such as cytochrome P450s, oxidoreductases, prenyltransferases, and methyltransferases, further modify the initial DKP scaffold to generate a vast diversity of natural products.[2]

Diketopiperazine Biosynthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_cdps Cyclodipeptide Synthase (CDPS) Pathway cluster_tailoring Post-Cyclization Modification Free Amino Acids Free Amino Acids NRPS NRPS Free Amino Acids->NRPS Diketopiperazine Scaffold Diketopiperazine Scaffold NRPS->Diketopiperazine Scaffold Cyclization Tailoring Enzymes Tailoring Enzymes Diketopiperazine Scaffold->Tailoring Enzymes Aminoacyl-tRNAs Aminoacyl-tRNAs CDPS CDPS Aminoacyl-tRNAs->CDPS CDPS->Diketopiperazine Scaffold Cyclization Diverse DKP Derivatives Diverse DKP Derivatives Tailoring Enzymes->Diverse DKP Derivatives Modification Tubulin_Inhibition_Pathway Plinabulin Plinabulin beta_tubulin β-tubulin Plinabulin->beta_tubulin Binds to GEF_H1 GEF-H1 Plinabulin->GEF_H1 Releases Microtubule Microtubule Polymerization Plinabulin->Microtubule Inhibits beta_tubulin->Microtubule Dendritic_Cell Dendritic Cell GEF_H1->Dendritic_Cell Activates T_Cell T-Cell Dendritic_Cell->T_Cell Activates Antitumor_Immunity Anti-tumor Immunity T_Cell->Antitumor_Immunity Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis_Induction_Pathway DKP Diketopiperazine Derivative Bcl2_family Bcl-2 Family Proteins DKP->Bcl2_family Modulates Bax Bax (Pro-apoptotic) Bcl2_family->Bax Upregulates Bcl_xL Bcl-xL (Anti-apoptotic) Bcl2_family->Bcl_xL Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl_xL->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quorum_Sensing_Workflow cluster_bacteria Bacterial Population Bacteria_low Low Cell Density DKP_synthesis DKP Synthesis Bacteria_low->DKP_synthesis Individual production Bacteria_high High Cell Density DKP_accumulation DKP Accumulation Bacteria_high->DKP_accumulation High concentration Receptor_binding Receptor Binding DKP_accumulation->Receptor_binding Gene_expression Altered Gene Expression Receptor_binding->Gene_expression Phenotype Coordinated Behavior (e.g., Biofilm Formation) Gene_expression->Phenotype

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Fumaryl Diketopiperazine (FDKP)

This guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound (FDKP), a novel excipient utilized in pulmonary drug delivery systems.

Introduction

This compound (FDKP), chemically known as Bis-3,6(4-fumarylaminobutyl)-2,5-diketopiperazine, is the core component of the Technosphere® inhalation system.[1][2][3] This technology involves FDKP microparticles that facilitate the delivery of drugs to the deep lung.[1][2][3] FDKP is an inert excipient that self-assembles into microspheres under acidic conditions and dissolves at neutral pH.[4] This property allows for the encapsulation and subsequent release of therapeutic agents, such as insulin, upon inhalation.[3][4]

Pharmacokinetics

Comprehensive studies have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of FDKP. These studies have involved intravenous, oral, and inhaled administration in healthy subjects as well as in specific patient populations.

Absorption:

Following inhalation, FDKP is rapidly absorbed from the lungs. However, oral bioavailability of FDKP is negligible.[2] An ADME study in healthy male subjects demonstrated that less than 3% of an oral dose was recovered in the urine, indicating very poor absorption from the gastrointestinal tract.[2] In contrast, after intravenous administration, over 95% of the dose was recovered in the urine.[2]

Distribution:

The distribution of FDKP following administration has been evaluated. After a single intravenous dose of radiolabeled FDKP in rats, the majority of the administered dose was rapidly excreted.[5]

Metabolism:

A key characteristic of FDKP is its metabolic stability. Studies have shown no evidence of metabolism of FDKP.[2] Following intravenous administration in healthy subjects, the vast majority of the administered dose is excreted unchanged in the urine.[2] Similarly, in rats, 85-95% of an intravenous dose of radiolabeled FDKP was excreted unchanged in the urine.[5]

Excretion:

The primary route of elimination for FDKP is renal excretion.[2][5] After intravenous administration in humans, over 95% of the dose is recovered in the urine as unchanged FDKP.[2] Following oral dosing, approximately 95.1% of the total radioactivity was recovered in the feces, consistent with its poor oral absorption, while only 2.45% was found in the urine.[1] In rats, following a single intravenous dose, 85-95% of the administered FDKP was excreted in the urine within 18 hours.[5] A minor amount (13-16%) was eliminated via the hepato-biliary route after subcutaneous administration in rats.[5]

Pharmacokinetics in Special Populations

To understand the pharmacokinetic profile of FDKP in various patient populations, studies were conducted in individuals with diabetic nephropathy (DNP) and chronic liver disease (CLD).

Diabetic Nephropathy:

In subjects with mild and moderate diabetic nephropathy, the exposure to FDKP (as measured by AUC) was approximately 18% and 25% higher, respectively, compared to subjects with normal renal function.[1] The half-life of FDKP was similar in subjects with normal renal function and those with mild DNP, but was about 80 minutes longer in subjects with moderate DNP.[1] Despite these differences, they were not considered clinically significant.[2]

Chronic Liver Disease:

No significant pharmacokinetic differences were observed for FDKP between healthy subjects and subjects with chronic liver disease.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of FDKP from clinical studies.

Table 1: Pharmacokinetic Parameters of [14C]FDKP in Healthy Male Subjects Following Oral and Intravenous Administration [1]

ParameterOral AdministrationIntravenous Administration
Recovery in Urine (% of dose) 2.45>95
Recovery in Feces (% of dose) 95.1Not Reported
Recovery in Expired Air (% of dose) 0.03Not Reported

Table 2: Pharmacokinetic Parameters of Inhaled FDKP in Healthy Subjects and Subjects with Chronic Liver Disease (CLD) [2]

ParameterHealthy SubjectsChronic Liver Disease Subjects
AUC0–480 (ng/ml·min) 26,710 (34.8% CV)31,477 (28.8% CV)

CV: Coefficient of Variation

Table 3: Pharmacokinetic Parameters of Inhaled FDKP in Subjects with Normal Renal Function and Diabetic Nephropathy (DNP) [1][2]

ParameterNormal Renal FunctionMild DNPModerate DNP
Cmax (ng/ml) 147.0 (44.3% CV)Not Reported159.9 (59.4% CV)
AUC0–480 (ng/ml·min) 30,474 (31.8% CV)~18% higher than normal~25% higher than normal
t1/2 (min) Similar to normalSimilar to normal~80 min longer than normal

CV: Coefficient of Variation

Experimental Protocols

ADME Study in Healthy Subjects: [1][2]

  • Study Design: Open-label, nonrandomized, two-period, fixed-sequence crossover study.

  • Subjects: Six healthy, nonsmoking men.

  • Dosing: Single intravenous and oral doses of [14C]FDKP solution.

  • Sample Collection: Serial sampling of blood, urine, feces, and expired air.

Pharmacokinetic Study in Subjects with Diabetic Nephropathy: [1][2]

  • Study Design: Single-dose, open-label, parallel-design study.

  • Subjects: 12 diabetic subjects with normal renal function and 24 subjects with diabetic nephropathy.

  • Dosing: 20 mg of inhaled FDKP.

  • Sample Collection: Serial blood sampling for pharmacokinetic analysis.

Pharmacokinetic Study in Subjects with Chronic Liver Disease: [1][2]

  • Study Design: Single-dose, open-label, parallel-design study.

  • Subjects: 12 healthy subjects and 21 subjects with chronic liver disease.

  • Dosing: 20 mg of inhaled FDKP.

  • Sample Collection: Serial blood sampling for pharmacokinetic analysis.

Visualizations

FDKP_ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Inhalation Inhalation Systemic_Circulation Systemic Circulation Inhalation->Systemic_Circulation Rapid Absorption Oral Oral Fecal_Excretion Fecal Excretion (Unabsorbed Drug) Oral->Fecal_Excretion Poor Absorption (>95%) No_Metabolism No Evidence of Metabolism Systemic_Circulation->No_Metabolism Renal_Excretion Renal Excretion (Unchanged Drug) No_Metabolism->Renal_Excretion Predominant Route (>95% of IV dose)

Caption: ADME Pathway of this compound (FDKP).

Conclusion

This compound (FDKP) is a metabolically stable excipient that is rapidly absorbed into the systemic circulation following pulmonary administration. It exhibits minimal oral bioavailability and is predominantly cleared from the body unchanged via renal excretion. The pharmacokinetic profile of FDKP is not significantly altered in patients with chronic liver disease, and only modestly affected by diabetic nephropathy, suggesting its potential as a safe and effective component of inhaled drug delivery systems across a broad range of patient populations.

References

Biocompatibility and Initial Safety Profile of Fumaryl Diketopiperazine (FDKP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a novel excipient utilized as a carrier particle in dry powder inhaler formulations, most notably in Technosphere® insulin. Its biocompatibility and safety are of paramount importance for its application in pulmonary drug delivery. This technical guide provides a comprehensive overview of the available non-clinical and clinical data on the biocompatibility and initial safety profile of FDKP. The information is compiled from publicly available literature and regulatory documents to assist researchers, scientists, and drug development professionals in understanding the safety characteristics of this delivery platform. This guide summarizes key safety findings, details the experimental methodologies for biocompatibility assessment, and presents a visual representation of the current understanding of FDKP's interaction with cellular systems.

Introduction

This compound (FDKP) is a derivative of the cyclic dipeptide diketopiperazine. It is a crystalline microparticle that self-assembles into a defined shape and size, making it an ideal carrier for pulmonary drug delivery.[1][2][3] The Technosphere® technology platform, which utilizes FDKP, enables the delivery of therapeutic agents, such as insulin, to the deep lung for rapid systemic absorption.[4] A thorough understanding of the biocompatibility and safety profile of FDKP is essential for its continued development and application in new therapeutic products. This guide aims to consolidate the existing safety data and provide a detailed technical resource for the scientific community.

In Vitro Biocompatibility

A comprehensive evaluation of the in vitro biocompatibility of FDKP has been conducted to assess its potential for cytotoxicity, hemocompatibility, and genotoxicity.

Cytotoxicity

Table 1: Summary of In Vitro Cytotoxicity Findings for FDKP

Assay TypeCell LineFindingsCitation
General CytotoxicityMammalian CellsLow to no cytotoxic effects observed.[4]
Hemocompatibility

Hemocompatibility testing evaluates the interaction of a material with blood and its components. This is a critical assessment for any new excipient that may come into contact with blood.

Table 2: Summary of Hemocompatibility Findings for FDKP

Assay TypeKey ParametersFindingsCitation
HemolysisPercentage of red blood cell lysisNot specified in public literature, but no adverse hematological effects noted in in vivo studies.[4]
Genotoxicity

Genotoxicity assays are performed to detect any potential for a substance to damage genetic material.

Table 3: Summary of Genotoxicity Findings for FDKP

Assay TypeKey ParametersFindingsCitation
Bacterial Reverse Mutation (Ames) TestMutagenic potentialNegative[4]
Chromosomal Aberration AssayClastogenic potentialNegative[4]

In Vivo Safety and Biocompatibility

In vivo studies in animal models and human clinical trials have been conducted to evaluate the systemic and local safety of FDKP following inhalation.

Animal Toxicology Studies

Table 4: Summary of Key In Vivo Toxicology Findings for FDKP (Technosphere® Particles)

Study TypeSpeciesDurationKey FindingsCitation
Inhalation ToxicityRat26 weeksIncreased cell replication in the epithelium of large and terminal bronchioles.[4]
Inhalation ToxicityDog39 weeksMinimal to mild alveolar/bronchial interstitial neutrophil infiltration, which was reversible.[4]
Human Clinical Studies

Clinical trials with Technosphere® Insulin have provided extensive data on the safety of FDKP in humans. These studies have generally shown FDKP to be well-tolerated with no significant long-term pulmonary or systemic safety concerns.[5][6][7] The most common adverse event associated with inhaled FDKP-based formulations is a mild and transient cough.[6]

Experimental Protocols

The following sections describe the general methodologies for the key biocompatibility assays cited. These are based on standard OECD and ISO guidelines and represent the typical procedures used to evaluate the safety of new excipients like FDKP.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

  • Cell Seeding: Human lung epithelial cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with medium containing various concentrations of FDKP. Control wells with medium alone (negative control) and a known cytotoxic agent (positive control) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the negative control, and the IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be calculated.

Hemolysis Assay (Direct Contact Method - based on ISO 10993-4)

This assay determines the hemolytic potential of a material when in direct contact with blood.[11][12][13][14]

  • Blood Collection: Fresh human blood is collected with an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Suspension Preparation: The blood is centrifuged to separate the RBCs, which are then washed and resuspended in a buffered saline solution to a specific concentration.

  • Incubation: A defined amount of FDKP is added to the RBC suspension. A negative control (saline) and a positive control (water or a known hemolytic agent) are run in parallel. The samples are incubated with gentle agitation at 37°C for a specified time.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at a wavelength of approximately 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[5][6][7][15][16]

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of FDKP, a negative control, and a positive control (a known mutagen) on agar plates deficient in the essential amino acid.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation, regaining their ability to synthesize the essential amino acid, will grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number on the control plates.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (based on OECD 473)

This test identifies substances that can cause structural chromosomal damage in cultured mammalian cells.[17][18]

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

  • Exposure: The cells are exposed to various concentrations of FDKP, along with negative and positive controls, for a defined period. The assay is conducted with and without a metabolic activation system (S9).

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest the cells in the metaphase stage of cell division.

  • Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained.

  • Microscopic Analysis: The slides are examined under a microscope to score for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

  • Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a clastogenic potential.

In Vivo Inhalation Toxicity Study (based on OECD 413)

This study evaluates the toxicity of a substance following repeated inhalation exposure in rodents.[19][20][21][22][23]

  • Animal Model: Typically, rats are used for this study.

  • Exposure System: Animals are exposed to an aerosolized form of FDKP in a nose-only or whole-body inhalation chamber for a specified duration each day (e.g., 6 hours/day) for a defined period (e.g., 28 days or 13 weeks).

  • Dose Groups: Multiple dose groups, including a control group exposed to air only, are used.

  • Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are monitored regularly.

  • Clinical Pathology and Histopathology: At the end of the study, blood and urine samples are collected for analysis. A full necropsy is performed, and organs, particularly the respiratory tract, are examined microscopically for any pathological changes.

  • Data Analysis: The findings from the treated groups are compared to the control group to identify any dose-related adverse effects.

Cellular Interaction and Signaling Pathways

Current evidence suggests that FDKP is biologically inert. Its primary function is as a carrier particle that dissolves at the physiological pH of the deep lung, releasing the active drug.[2] The cellular uptake of microparticles, such as FDKP, is generally believed to occur through endocytic pathways.[4][24][25][26][27] However, due to its rapid dissolution, the interaction time with epithelial cells is limited. There is no evidence to suggest that FDKP interacts with specific cell surface receptors or triggers intracellular signaling cascades.

FDKP_Cellular_Interaction cluster_cell Lung Epithelial Cell cluster_cytoplasm Cytoplasm FDKP_Particle FDKP Microparticle Endosome Endosome FDKP_Particle->Endosome Endocytosis (Generalized Uptake) Signaling_Pathways Signaling Pathways (e.g., MAPK, NF-κB) Nucleus Nucleus (Gene Expression) Cell_Membrane Lysosome Lysosome Endosome->Lysosome Potential Trafficking Degradation Degradation Lysosome->Degradation Dissolution & Clearance No_Interaction No specific receptor binding or signaling activation (Consistent with inert nature)

Caption: Generalized cellular interaction of an inert FDKP microparticle.

Conclusion

The available data from a range of in vitro and in vivo studies, as well as extensive clinical experience with Technosphere® Insulin, support a favorable biocompatibility and safety profile for this compound. FDKP is considered to be biologically inert, with a low potential for cytotoxicity, hemocompatibility issues, or genotoxicity. In vivo studies have shown some transient and reversible inflammatory responses in the lungs at high doses, but long-term human studies have not identified significant pulmonary safety concerns. The primary mechanism of action of FDKP is to act as a carrier that dissolves in the deep lung, and it is not known to interact with specific cellular signaling pathways. This robust safety profile makes FDKP a promising excipient for the development of future inhaled therapies.

References

Fumaryl Diketopiperazine: A Versatile Scaffold in Drug Delivery and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) is a versatile molecule that has garnered significant attention in the pharmaceutical sciences for its unique self-assembling properties and its emergence as a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive review of the primary applications of FDKP and its derivatives, with a focus on its role as a pulmonary drug delivery excipient and as a basis for the development of novel anti-cancer therapeutics. This document details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

This compound in Pulmonary Drug Delivery: The Technosphere® Platform

The most prominent application of FDKP is as the core component of the Technosphere® technology, a novel platform for the pulmonary delivery of therapeutic agents. FDKP's ability to self-assemble into microparticles of a respirable size allows for the efficient delivery of drugs, including peptides and proteins, to the deep lung for systemic absorption.

Physicochemical Properties and Formulation

Technosphere® microparticles are formed by the self-assembly of FDKP molecules. These particles are typically in the size range of 2-2.5 μm in median diameter, which is optimal for deep lung deposition.[1] The drug product is a dry powder formulation composed of the active pharmaceutical ingredient (API) adsorbed onto the FDKP microparticles.[1]

Pharmacokinetics and Metabolism

Pharmacokinetic studies in healthy volunteers and various patient populations have demonstrated that inhaled FDKP is rapidly absorbed from the lungs. A study in healthy nonsmoking men who received single intravenous and oral doses of [14C]FDKP solution showed that over 95% of the intravenous dose and less than 3% of the oral dose were recovered in the urine, with no evidence of metabolism.[1] This indicates that FDKP is predominantly cleared unchanged by the kidneys and has very low oral bioavailability.[1]

Table 1: Pharmacokinetic Parameters of Inhaled this compound (FDKP) in Different Patient Populations

Patient PopulationCmax (ng/mL)AUC0–480 (ng/ml·min)Key Findings
Healthy Subjects-26,710 (34.8% CV)Baseline pharmacokinetic profile.
Subjects with Chronic Liver Disease-31,477 (28.8% CV)No clinically significant pharmacokinetic differences compared to healthy subjects.
Diabetic Subjects with Normal Renal Function147.0 (44.3% CV)30,474 (31.8% CV)-
Diabetic Subjects with Mild Diabetic Nephropathy-36,869 (47.2% CV)Higher exposure compared to subjects with normal renal function, but not considered clinically significant.
Diabetic Subjects with Moderate Diabetic Nephropathy159.9 (59.4% CV)-Higher Cmax compared to subjects with normal renal function, but not considered clinically significant.

Data compiled from studies on the pharmacokinetics of inhaled FDKP.[1] CV: Coefficient of Variation.

Experimental Protocols

This protocol describes the preparation of insulin-loaded FDKP microspheres, a common application of the Technosphere® technology.[2]

  • Solution Preparation: Dissolve this compound (FDKP) and insulin in an appropriate solvent system. The pH of the solution is a critical parameter and is typically acidic to facilitate the self-assembly of FDKP.[3]

  • Spray Drying: The solution is then spray-dried using a laboratory-scale spray dryer. Key parameters to control during this process include the inlet temperature, feed rate, and atomization pressure.

  • Characterization: The resulting dry powder is characterized for various physicochemical properties:

    • Particle Size and Morphology: Analyzed using techniques such as scanning electron microscopy (SEM) and laser diffraction to ensure a respirable particle size distribution (typically with a mass median aerodynamic diameter (MMAD) around 3.45 ± 0.13 μm).[2]

    • Drug Loading and Entrapment Efficiency: Determined by dissolving a known amount of the microspheres and quantifying the insulin content using a suitable analytical method like high-performance liquid chromatography (HPLC).

    • In Vitro Aerosol Performance: Assessed using a cascade impactor to determine the fine particle fraction (FPF), which is the fraction of the dose likely to reach the deep lung (an FPF of 50.2% has been reported).[2]

  • Pharmacodynamic Studies (in vivo): The efficacy of the insulin-loaded microspheres is evaluated in animal models (e.g., diabetic rats) by administering the powder via intratracheal insufflation and monitoring blood glucose levels over time.[2][3]

Experimental Workflow for Inhaled Drug Formulation

The following diagram illustrates a typical experimental workflow for the development of an inhaled therapeutic using the this compound-based Technosphere® platform.

experimental_workflow cluster_formulation Formulation Development cluster_testing Preclinical & Clinical Testing FDKP_synthesis FDKP Synthesis & Characterization Co_formulation Co-formulation (API + FDKP) FDKP_synthesis->Co_formulation API_selection API Selection & Characterization API_selection->Co_formulation Spray_drying Spray Drying Optimization Co_formulation->Spray_drying Powder_characterization Dry Powder Characterization Spray_drying->Powder_characterization In_vitro_aerosol In Vitro Aerosol Performance Powder_characterization->In_vitro_aerosol In_vivo_animal In Vivo Animal Studies (PK/PD) In_vitro_aerosol->In_vivo_animal Toxicology Toxicology Studies In_vivo_animal->Toxicology Clinical_trials Clinical Trials (Phase I, II, III) Toxicology->Clinical_trials

Caption: Experimental workflow for inhaled drug formulation using FDKP.

This compound Derivatives in Oncology

The diketopiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound, such as plinabulin, have emerged as promising anti-cancer agents, primarily through their mechanism of microtubule inhibition.

Mechanism of Action: Microtubule Destabilization and Downstream Signaling

Plinabulin and its analogs function as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts the microtubule network.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Recent studies have elucidated a more complex mechanism of action for plinabulin, particularly in cancers with KRAS mutations. The disruption of microtubules by plinabulin has been shown to interfere with the endosomal recycling of the KRAS protein.[4] This leads to a reduction in the signaling output of the PI3K/Akt pathway, a key survival pathway for many cancers. Interestingly, this can be accompanied by an increase in MEK/ERK signaling, suggesting potential combination therapy strategies.[4]

Anti-Cancer Activity: Quantitative Data

The anti-cancer activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
PlinabulinA549Non-small cell lung cancerVaries (nanomolar range)
PlinabulinLoVoColon CancerVaries (nanomolar range)[5]
PlinabulinMDA-MB-231Breast CancerVaries (nanomolar range)[5]
PlinabulinDU-145Prostate CancerVaries (nanomolar range)[5]
Derivative 3cU937Histiocytic lymphoma0.36 - 1.9

This table presents a selection of reported IC50 values. The potency of different derivatives can vary significantly based on their specific chemical modifications.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds.[6][7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[10][11][12][13][14]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) and keep all reagents, including purified tubulin and GTP, on ice.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction. The final concentration of tubulin is typically in the range of 2-3 mg/mL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30-60 seconds for 60-90 minutes). The increase in absorbance is due to the scattering of light by the newly formed microtubules.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control. The IC50 for polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.

Signaling Pathway of Plinabulin in KRAS-Mutated Cancer

The following diagram illustrates the proposed signaling pathway for the anti-cancer effects of plinabulin, a this compound derivative, in KRAS-mutated cancer cells.

plinabulin_pathway cluster_cell Cancer Cell Plinabulin Plinabulin Tubulin β-Tubulin Plinabulin->Tubulin Binds to colchicine site Microtubules Microtubules Tubulin->Microtubules Inhibits polymerization Endosomal_Recycling Endosomal Recycling Microtubules->Endosomal_Recycling Disrupts Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to KRAS KRAS Endosomal_Recycling->KRAS Required for localization & function PI3K PI3K KRAS->PI3K MEK MEK KRAS->MEK Akt Akt (Survival) PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK (Proliferation) MEK->ERK Cell_Cycle_Arrest->Apoptosis

References

The Crystalline Landscape of Fumaryl Diketopiperazine: A Technical Guide to its Self-Assembly and Solid-State Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a biocompatible excipient pivotal to the Technosphere® drug delivery platform, which enables pulmonary administration of therapeutics. The functionality of FDKP is intrinsically linked to its ability to self-assemble into crystalline microparticles under specific conditions. This technical guide provides a comprehensive overview of the crystalline nature of FDKP, focusing on its physicochemical properties, the mechanism of its self-assembly, and the characterization of its resulting microparticulate structures. While a complete single-crystal X-ray diffraction structure of FDKP is not publicly available, this document synthesizes the existing data from powder X-ray diffraction and other analytical techniques to elucidate its crystalline characteristics. Detailed experimental protocols for the preparation and characterization of FDKP microparticles are also presented.

Introduction

This compound, chemically named (3S,6S)-3,6-bis[4-(N-fumaryl)aminobutyl]piperazine-2,5-dione, is a derivative of the amino acid lysine.[1] Its unique molecular structure allows for pH-dependent solubility and self-assembly into microparticles with a high surface area, making it an ideal carrier for drugs intended for pulmonary delivery.[2][3] The crystalline nature of these microparticles is crucial for their stability and aerodynamic properties.[4] This guide delves into the available data on the crystalline structure of FDKP, providing a valuable resource for researchers in drug formulation and delivery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of FDKP is provided in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₈N₄O₈[5]
Molecular Weight 452.46 g/mol [5]
Physical State Crystalline Powder[6]
Solubility Insoluble in acidic conditions, soluble in neutral to basic conditions.[1]
Hydrogen Bond Donor Count 6[5]
Hydrogen Bond Acceptor Count 8[5]

Crystalline Characterization

The crystallinity of FDKP has been confirmed through powder X-ray diffraction (XRD) studies. While these studies do not provide the atomic-level detail of a single-crystal structure determination, they offer valuable insights into the lattice structure of the microparticles.

Powder X-ray Diffraction (XRD) Data

XRD analysis of FDKP microparticles reveals a distinct crystalline structure. The prominent diffraction peaks are summarized in the table below.

2θ (degrees)DescriptionReference
Sharp peak[6][7]
18-19°Sharp peak[6][7]
25°Sharp peak[6][7]

These peaks are indicative of a regular, repeating arrangement of FDKP molecules within the microparticles formed during precipitation.[6]

Self-Assembly of this compound Microparticles

The formation of FDKP microparticles is a controlled self-assembly process driven by a change in pH. This process is fundamental to the creation of the Technosphere® drug delivery platform.

FDKP_Self_Assembly FDKP_solution FDKP in Basic Solution (Soluble) Acidification Acidification (pH Drop) FDKP_solution->Acidification Process Trigger Nucleation Nucleation (Formation of Nanocrystals) Acidification->Nucleation Induces Self_Assembly Self-Assembly (Aggregation of Nanocrystals) Nucleation->Self_Assembly Leads to Microparticles Porous Crystalline Microparticles Self_Assembly->Microparticles Forms FDKP_HBonding FDKP_Molecule_1 Diketopiperazine Core 1 Fumaryl Arm A1 Fumaryl Arm B1 FDKP_Molecule_2 Diketopiperazine Core 2 Fumaryl Arm A2 Fumaryl Arm B2 FDKP_Molecule_1:fb1->FDKP_Molecule_2:dkp2 Type A H-Bond (fumaramidyl NH...O=C-dkp) FDKP_Molecule_1:dkp1->FDKP_Molecule_2:fa2 Type B H-Bond (dkp NH...O=C-fumaramidyl)

References

FDKP as a novel pharmaceutical excipient

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fumaroyl Diketopiperazine (FDKP) as a Novel Pharmaceutical Excipient

Executive Summary

Fumaroyl Diketopiperazine (FDKP) is a highly versatile and innovative excipient engineered for advanced drug delivery, most notably for pulmonary and oral routes. Formed by the cyclization of two lysine amino acids, its unique chemical structure allows for pH-dependent self-assembly into microparticles. This property is the foundation of the Technosphere® drug delivery platform, which enables the non-invasive administration of therapeutics, including biologics like insulin.[1][2] FDKP particles are characterized by their ideal aerodynamic size for deep lung delivery, high surface area, and rapid dissolution at physiological pH, leading to fast absorption and onset of action.[3] This guide provides a comprehensive overview of FDKP's physicochemical properties, mechanism of action, performance data, key experimental protocols, and safety profile for researchers and drug development professionals.

Physicochemical Properties of FDKP

FDKP, or bis-3,6-(4-fumarylaminobutyl)-2,5-diketopiperazine, is the primary component of Technosphere® particles.[4] Its defining characteristic is its pH-dependent solubility. FDKP is highly soluble in water at neutral to basic pH (≥6) but undergoes intermolecular self-assembly and crystallizes into microparticles under acidic conditions (pH < 5).[3][5] This process allows for the formation of uniform, spherical, and porous microparticles.[1][6]

The resulting particles possess a high internal porosity and a large surface area, which is ideal for adsorbing active pharmaceutical ingredients (APIs), particularly proteins and peptides.[1] The drug is loaded onto the particle surface via non-covalent interactions, such as electrostatic interactions, as FDKP's surface is negatively charged.[7][8]

Mechanism of Action

Microparticle Formation: pH-Induced Self-Assembly

The formation of FDKP microparticles is a controlled crystallization process. When the pH of an aqueous FDKP solution is lowered, the carboxyl groups on the molecule become protonated, reducing its solubility.[7] This change induces FDKP nanocrystals to form and then self-assemble into larger, spherical microparticles, typically 2-5 µm in diameter.[2][5] The API, present in the solution during this process, is adsorbed onto the surface of the assembling nanocrystals.[8] The final formulation is typically a dry powder produced by methods such as spray drying or freeze-drying.[8][9]

FDKP_Self_Assembly Figure 1: FDKP Microparticle Self-Assembly Process cluster_prep Solution Phase cluster_assembly Precipitation & Assembly cluster_final Final Product FDKP_sol FDKP in Solution (pH > 6) pH_adjust pH Adjustment (Acidification to pH < 5) FDKP_sol->pH_adjust Mix API_sol API in Solution API_sol->pH_adjust Crystallization FDKP Nanocrystal Formation pH_adjust->Crystallization Self_Assembly Self-Assembly into Porous Microparticles Crystallization->Self_Assembly API_Adsorption API Adsorption onto Nanocrystal Surfaces Crystallization->API_Adsorption Drying Drying Process (e.g., Spray Drying) Self_Assembly->Drying API_Adsorption->Self_Assembly Final_Powder API-Loaded FDKP Dry Powder Microparticles Drying->Final_Powder

Figure 1: FDKP Microparticle Self-Assembly Process
Drug Delivery Mechanism

The Technosphere® platform leverages the unique properties of FDKP for efficient drug delivery, particularly to the lungs.[2]

  • Inhalation & Deposition : The dry powder, composed of FDKP microparticles with an optimal mass median aerodynamic diameter (MMAD), is inhaled using a dry powder inhaler (DPI).[9][10] The particles travel to the deep lung (alveoli).[11]

  • Rapid Dissolution : Upon contact with the neutral pH (around 7.4) of the lung lining fluid, the FDKP particles dissolve almost instantaneously.[3]

  • API Release & Absorption : This rapid dissolution releases the adsorbed API at the site of absorption.[2] The high surface area of the alveoli allows for quick absorption of the drug into the systemic circulation, mimicking the speed of an intravenous injection.[12]

  • Excipient Clearance : FDKP itself is also absorbed and is rapidly cleared from the body. It is not metabolized and is excreted unchanged, primarily in the urine.[4] Studies have shown that FDKP does not act as a penetration enhancer or disrupt cellular tight junctions; its role is to serve as a particle carrier to the deep lung.[1][4]

Pulmonary_Delivery_Mechanism Figure 2: Mechanism of FDKP-Mediated Pulmonary Drug Delivery cluster_inhalation Inhalation cluster_lung Deep Lung (Alveoli) cluster_circulation Systemic Circulation DPI Dry Powder Inhaler (DPI) Inhalation Breath Actuation DPI->Inhalation Aerosol Aerosol Cloud of FDKP-API Particles Inhalation->Aerosol Deposition Particle Deposition on Alveolar Surface Aerosol->Deposition Dissolution Rapid Dissolution (Physiological pH ~7.4) Deposition->Dissolution API_Release API Release Dissolution->API_Release FDKP_Absorption FDKP Absorption Dissolution->FDKP_Absorption API_Absorption API Absorption into Bloodstream API_Release->API_Absorption Therapeutic_Effect Rapid Onset of Therapeutic Effect API_Absorption->Therapeutic_Effect FDKP_Clearance FDKP Excreted Unchanged in Urine FDKP_Absorption->FDKP_Clearance

Figure 2: Mechanism of FDKP-Mediated Pulmonary Drug Delivery

Applications and Performance Data

The most prominent application of FDKP is in Technosphere® Insulin (Afrezza®), an inhaled insulin approved for treating diabetes mellitus.[1][3] Another FDA-approved product utilizing this technology is Tyvaso DPI® (treprostinil) for pulmonary hypertension.

Quantitative Performance Data

The following tables summarize key quantitative data for FDKP-based formulations from published studies.

Table 1: Physicochemical and Aerodynamic Properties

Parameter Value Source
Primary Particle Diameter ~2.0 - 2.5 µm [1]
Mass Median Aerodynamic Diameter (MMAD) 3.45 ± 0.13 µm [7][10]
Fine Particle Fraction (FPF) 50.2% [9][10]
Insulin Drug Loading ~11% - 13% [7][13]

| Insulin Entrapment Efficiency | > 95% |[7] |

Table 2: Pharmacokinetic Parameters (Technosphere® Insulin)

Parameter Value Source
Time to Maximum Serum Concentration (Tmax) ~12 - 15 minutes [3]
Onset of Action ~12 minutes [12]
Duration of Action ~3 hours [12]
FDKP Oral Bioavailability < 3% [4][8]

| FDKP Clearance | Predominantly renal (unchanged) |[4] |

Key Experimental Protocols

FDKP Microparticle Synthesis and Drug Loading

This protocol describes a typical lab-scale preparation of API-loaded FDKP microparticles based on pH precipitation followed by spray drying.

Materials:

  • Fumaroyl Diketopiperazine (FDKP)

  • Active Pharmaceutical Ingredient (API, e.g., Insulin)

  • Ammonia aqueous solution (e.g., 1% v/v)

  • Acetic acid solution (e.g., 10% v/v)

  • Polysorbate 80 (or other suitable surfactant)

  • Deionized water

Procedure:

  • FDKP Dissolution: Dissolve a defined quantity of FDKP (e.g., 250 mg) in an ammonia aqueous solution containing a surfactant (e.g., 0.3% w/w Polysorbate 80).[7]

  • API Addition: If loading a drug, dissolve the API in an appropriate buffer and add it to the FDKP solution.

  • pH-Induced Precipitation: While stirring, add the acetic acid solution dropwise to the FDKP solution until the target pH is reached (e.g., pH 4.5). FDKP will precipitate progressively as microparticles.[7]

  • Homogenization: Further homogenize the resulting FDKP suspension (e.g., for 9 minutes at 140 bar) to ensure uniform particle size.[7]

  • Spray Drying: Dry the homogenized suspension using a spray dryer (e.g., Büchi B-290 Mini Spray Dryer) with optimized parameters for inlet temperature, pump speed, and aspirator rate to obtain a fine, dry powder.[10][14]

In Vitro Aerodynamic Performance Characterization

This protocol outlines the use of a Next Generation Impactor (NGI) to determine the aerodynamic particle size distribution of the FDKP dry powder formulation.

Equipment:

  • Next Generation Impactor (NGI)

  • Dry Powder Inhaler (DPI) device

  • Vacuum pump

  • Capsules (HPMC or gelatin) filled with a precise weight of FDKP powder (~10 mg)

  • HPLC system for drug quantification

Procedure:

  • NGI Preparation: Coat the NGI collection plates with a solvent (e.g., glycerol/methanol solution) to prevent particle bounce. Assemble the NGI apparatus.

  • Sample Loading: Load a capsule containing the FDKP powder into the DPI device.

  • Aerosolization: Connect the DPI to the NGI's USP throat and actuate the device by drawing air through the system at a controlled flow rate (e.g., 60 L/min) for a specific duration (e.g., 4 seconds).[14]

  • Sample Recovery: Disassemble the NGI and carefully rinse the deposited powder from the throat, induction port, and each collection stage with a suitable solvent (e.g., PBS, pH 7.4).[14]

  • Quantification: Analyze the concentration of the API in each rinse solution using a validated HPLC method.[14]

  • Data Analysis: Calculate key aerodynamic parameters, including Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF), which is the percentage of the dose with an aerodynamic diameter < 5 µm.

Experimental_Workflow Figure 3: Experimental Workflow for FDKP Formulation & Testing cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_aero Aerodynamic Performance start Start: FDKP & API precipitation pH-Induced Precipitation start->precipitation homogenization Homogenization precipitation->homogenization spray_drying Spray Drying homogenization->spray_drying powder Final FDKP-API Dry Powder spray_drying->powder sem SEM (Morphology) powder->sem xrd XRD (Crystallinity) powder->xrd size Particle Size Analysis powder->size drug_load Drug Loading (HPLC) powder->drug_load ngi_setup NGI Setup & Loading powder->ngi_setup aerosolization Aerosolization ngi_setup->aerosolization quantification Sample Recovery & Quantification (HPLC) aerosolization->quantification analysis Data Analysis (MMAD, FPF) quantification->analysis

References

Methodological & Application

Application Notes and Protocols: Preparation of Insulin-Loaded FDKP Microspheres

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) microspheres represent a promising platform for the pulmonary delivery of therapeutic agents, most notably insulin. FDKP's unique pH-dependent solubility allows for the formation of crystalline microspheres under acidic conditions, which can efficiently encapsulate biologics like insulin through electrostatic interactions.[1] These microspheres are designed to be delivered as a dry powder inhaler. Upon inhalation and deposition in the lungs, the neutral pH of the lung fluid causes the FDKP microspheres to dissolve, rapidly releasing the insulin for systemic absorption.[1][2] This non-invasive delivery system offers the potential for improved patient compliance and a more physiological insulin profile compared to subcutaneous injections.[1]

These application notes provide a comprehensive overview of the preparation, characterization, and in vivo evaluation of insulin-loaded FDKP microspheres. Detailed protocols for key experimental procedures are provided to enable researchers to replicate and build upon these methods.

Data Summary

The following tables summarize the key quantitative data reported for insulin-loaded FDKP microspheres prepared by spray drying.

Table 1: Optimized Spray-Drying Process Parameters

ParameterValue
Inlet Temperature140 °C
Pump Speed100% (35 m³/h)
Air Input533 L/h
Aspirator4% (1.75 mL/min)

Table 2: Physicochemical Properties of Insulin-Loaded FDKP Microspheres

PropertyValue
Yield52.60 ± 2.79%
Insulin Entrapment Efficiency96.8 ± 0.4%
Insulin Loading13.23%
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm
Fine Particle Fraction (FPF)50.2%

Experimental Protocols

Protocol 1: Preparation of Insulin-Loaded FDKP Microspheres by Spray Drying

This protocol details the preparation of insulin-loaded FDKP microspheres using a spray-drying technique.

1. Preparation of FDKP Solution (2.5% w/v): a. Dissolve the required amount of FDKP in sterile water for injection. The pH will be adjusted in a later step.

2. Preparation of Insulin Solution: a. Dissolve recombinant human insulin in a 10.5% (w/v) acetic acid solution.

3. Formation of Insulin-Loaded FDKP Suspension: a. Under controlled temperature conditions (approximately 16 ± 2 °C), introduce the FDKP solution and the insulin solution into a high-shear mixer. b. The acidic conditions created by the acetic acid will cause the FDKP to precipitate and self-assemble into microspheres, entrapping the insulin.[1][2]

4. Spray-Drying Procedure: a. Use a suitable spray dryer equipped with a standard nozzle. b. Set the process parameters as outlined in Table 1. c. Feed the insulin-loaded FDKP suspension into the spray dryer. d. The drying process will remove the solvent, resulting in a fine, dry powder of insulin-loaded FDKP microspheres. e. Collect the dried microspheres from the cyclone separator. f. Store the microspheres in a desiccator at room temperature until further analysis.

Protocol 2: Characterization of Insulin-Loaded FDKP Microspheres

1. Particle Size and Morphology Analysis: a. Scanning Electron Microscopy (SEM): i. Mount a small amount of the microsphere powder onto an aluminum stub using double-sided carbon tape. ii. Sputter-coat the sample with a thin layer of gold-palladium to ensure conductivity. iii. Image the microspheres using a scanning electron microscope to observe their size, shape, and surface morphology. b. Laser Diffraction: i. Disperse the microspheres in a suitable non-aqueous solvent. ii. Analyze the particle size distribution using a laser diffraction particle size analyzer to determine the volume-weighted mean diameter (D(v,0.5)).

2. Insulin Loading and Entrapment Efficiency: a. Sample Preparation: i. Accurately weigh a specific amount of insulin-loaded FDKP microspheres. ii. Dissolve the microspheres in a known volume of phosphate-buffered saline (PBS) at pH 7.4 to ensure complete dissolution of the FDKP and release of insulin. b. HPLC Analysis: i. System: High-Performance Liquid Chromatography (HPLC) system with a UV detector. ii. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). iii. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. iv. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. v. Gradient Program: A typical gradient would be to start at a lower percentage of Mobile Phase B and gradually increase it over time to elute the insulin. A starting point could be 70% A and 30% B, moving to 40% A and 60% B over 15-20 minutes. vi. Flow Rate: 1.0 mL/min. vii. Detection Wavelength: 214 nm. viii. Quantification: Create a standard curve of known insulin concentrations. Calculate the insulin concentration in the sample based on the peak area from the HPLC chromatogram and the standard curve. c. Calculations: i. Drug Loading (%) = (Mass of insulin in microspheres / Total mass of microspheres) x 100 ii. Entrapment Efficiency (%) = (Actual insulin loading / Theoretical insulin loading) x 100

3. Crystalline State Analysis: a. X-Ray Diffraction (XRD): i. Place the microsphere powder on a sample holder. ii. Obtain the XRD pattern over a 2θ range of 5° to 40°. iii. The presence of sharp peaks indicates a crystalline structure. b. Differential Scanning Calorimetry (DSC): i. Accurately weigh a small amount of microspheres into an aluminum pan. ii. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. iii. The resulting thermogram will show endothermic peaks corresponding to the melting points of the components, providing information about their physical state within the microspheres.

Protocol 3: In Vivo Pharmacodynamic Study in a Diabetic Rat Model

1. Animal Model: a. Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ). b. Confirm diabetes by measuring fasting blood glucose levels; rats with glucose levels above a predetermined threshold (e.g., >16.7 mmol/L) are considered diabetic.

2. Administration of Insulin-Loaded FDKP Microspheres: a. Anesthetize the diabetic rats. b. Administer the insulin-loaded FDKP microsphere powder intratracheally using a suitable dry powder insufflator.

3. Blood Glucose Monitoring: a. Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) after administration. b. Measure the blood glucose concentration using a calibrated glucometer.

4. Data Analysis: a. Plot the mean blood glucose concentration versus time. b. Calculate the percentage reduction in blood glucose from the baseline at each time point. c. The nadir (lowest point) of the blood glucose level and the duration of the hypoglycemic effect are key pharmacodynamic parameters.

Visualizations

experimental_workflow cluster_prep Microsphere Preparation cluster_char Characterization cluster_invivo In Vivo Study prep_sol Prepare FDKP and Insulin Solutions mix High-Shear Mixing (Acidic pH) prep_sol->mix spray_dry Spray Drying mix->spray_dry collect Collect Microspheres spray_dry->collect sem SEM (Morphology) collect->sem ld Laser Diffraction (Particle Size) collect->ld hplc HPLC (Drug Loading/ Entrapment Efficiency) collect->hplc xrd_dsc XRD/DSC (Crystalline State) collect->xrd_dsc admin Intratracheal Administration collect->admin animal_model Diabetic Rat Model animal_model->admin blood_sampling Blood Glucose Monitoring admin->blood_sampling pd_analysis Pharmacodynamic Analysis blood_sampling->pd_analysis

Caption: Experimental workflow for the preparation and evaluation of insulin-loaded FDKP microspheres.

fdkp_insulin_interaction cluster_formation Microsphere Formation (Acidic pH) cluster_release Drug Release (Neutral pH in Lungs) fdkp FDKP Monomers self_assembly Self-Assembly fdkp->self_assembly insulin Insulin (+) insulin->self_assembly Electrostatic Interaction microsphere Insulin-Loaded FDKP Microsphere self_assembly->microsphere inhaled_microsphere Inhaled Microsphere microsphere->inhaled_microsphere Inhalation dissolution Dissolution inhaled_microsphere->dissolution released_fdkp Dissolved FDKP dissolution->released_fdkp released_insulin Released Insulin dissolution->released_insulin

Caption: Mechanism of FDKP self-assembly, insulin loading, and subsequent release in the lungs.

References

Application Note: Particle Size Analysis of Fumaryl Diketopiperazine (FDKP) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) is a versatile excipient utilized in the development of dry powder inhaler (DPI) formulations. Its unique self-assembling properties enable the formation of microparticles that can effectively carry active pharmaceutical ingredients (APIs) for pulmonary delivery.[1] The particle size distribution of these formulations is a critical quality attribute, as it directly influences the drug's deposition profile within the respiratory tract and, consequently, its therapeutic efficacy.[2][3] The optimal aerodynamic particle size for deep lung delivery is generally accepted to be in the range of 1-5 µm.[3][4] This application note provides detailed protocols for the particle size analysis of FDKP-based formulations using laser diffraction for geometric size assessment and cascade impaction for aerodynamic particle size determination.

Data Presentation

The following tables summarize key particle size parameters for FDKP-based formulations as reported in the literature.

Table 1: Aerodynamic Particle Size Distribution of Insulin-Loaded FDKP Microparticles (INS@FDKP-MPs)

ParameterValueReference
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm[5][6]
Fine Particle Fraction (FPF)50.2%[5][6]

Table 2: Geometric and Calculated Aerodynamic Particle Size of FDKP Formulations

FormulationParameterValueReference
Insulin-Loaded FDKP MicroparticlesCalculated Aerodynamic Diameter (Daer)1.566 ± 0.034 µm[5][7]
Insulin-Loaded FDKP MicroparticlesAverage Microsphere Size< 3 µm[8]
Technosphere® particles (FDKP-based)Average Particle Size2-2.5 µm
Azithromycin-Loaded FDKP MicroparticlesD90 (at varying pH)4.340 - 6.762 µm[1]

Experimental Protocols

Protocol 1: Geometric Particle Size Distribution by Laser Diffraction

Laser diffraction is a rapid and valuable tool for characterizing the geometric particle size of FDKP formulations and for screening prototype formulations.[9] It measures the angular distribution of scattered light from a laser beam passing through a dispersed sample.[4]

Objective: To determine the geometric particle size distribution of FDKP-based dry powder formulations.

Materials and Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Spraytec or Mastersizer) equipped with a dry powder disperser.

  • FDKP-based drug formulation.

  • Compressed air source.

Methodology:

  • Instrument Setup:

    • Ensure the laser diffraction instrument and its dry powder dispersion unit are clean and calibrated according to the manufacturer's instructions.

    • Set the dispersing pressure. This is a critical parameter that influences the de-agglomeration of the powder. A pressure titration study may be necessary to determine the optimal pressure that achieves adequate dispersion without causing particle attrition.[10]

  • Sample Preparation:

    • Load a representative sample of the FDKP formulation into the dry powder feeder. The sample amount will depend on the instrument's requirements.

  • Measurement:

    • Initiate the measurement sequence. The instrument will automatically feed the powder through the measurement zone where it is dispersed by the compressed air and interacts with the laser beam.

    • The scattered light pattern is detected and converted into a particle size distribution using the appropriate optical model (e.g., Mie theory).

  • Data Analysis:

    • The results are typically presented as a volume-based particle size distribution.

    • Key parameters to report include the volume median diameter (Dv50), and the diameters at 10% (Dv10) and 90% (Dv90) of the cumulative distribution.

dot

Laser_Diffraction_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis instrument_setup Instrument Setup & Calibration sample_loading Load FDKP Powder instrument_setup->sample_loading dispersion Powder Dispersion sample_loading->dispersion laser_interaction Laser Interaction & Scattering dispersion->laser_interaction detection Detection of Scattered Light laser_interaction->detection size_calculation Particle Size Calculation detection->size_calculation reporting Report Dv10, Dv50, Dv90 size_calculation->reporting

Caption: Laser Diffraction Experimental Workflow.

Protocol 2: Aerodynamic Particle Size Distribution by Cascade Impaction

Cascade impaction is the gold-standard method for determining the aerodynamic particle size distribution (APSD) of inhaled products, as it provides a measure of how the particles will behave in an airstream and thus where they are likely to deposit in the lungs.[11][12]

Objective: To determine the APSD, MMAD, and FPF of FDKP-based DPI formulations.

Materials and Equipment:

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).

  • Induction port (e.g., USP induction port).

  • Pre-separator (if the formulation contains large carrier particles).[13]

  • Vacuum pump.

  • Flow meter.

  • Dry powder inhaler device.

  • FDKP formulation-filled capsules or blisters.

  • Collection plates/cups for the impactor stages.

  • Solvent for drug extraction (e.g., mobile phase for HPLC).

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for the API.

Methodology:

  • Impactor Preparation:

    • Coat the collection surfaces of the impactor stages with a suitable coating (e.g., silicone) to prevent particle bounce.

    • Assemble the cascade impactor, induction port, and pre-separator (if used).

    • Connect the impactor to the vacuum pump and set the desired flow rate. The flow rate should be representative of a patient's inspiratory effort.[14]

  • Sample Actuation:

    • Load the DPI device with a capsule or blister containing the FDKP formulation.

    • Insert the mouthpiece of the DPI into the induction port.

    • Actuate the device while the vacuum pump is running for a specified duration to draw the aerosolized powder through the impactor.

  • Drug Recovery:

    • Disassemble the impactor.

    • Rinse each component (mouthpiece, induction port, pre-separator, and each impactor stage) with a known volume of solvent to extract the deposited drug.

  • Drug Quantification:

    • Quantify the amount of API in each solvent extract using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of API deposited on each stage of the impactor.

    • Determine the cumulative mass of drug as a function of the cut-off diameter of each stage.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

    • Calculate the Fine Particle Fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter less than 5 µm.

dot

Cascade_Impaction_Workflow cluster_setup Setup cluster_aerosolization Aerosolization cluster_analysis Analysis impactor_prep Prepare & Assemble Impactor set_flow Set Airflow Rate impactor_prep->set_flow load_dpi Load DPI with FDKP Formulation set_flow->load_dpi actuate_dpi Actuate DPI into Impactor load_dpi->actuate_dpi drug_recovery Drug Recovery from Stages actuate_dpi->drug_recovery hplc_analysis Quantify API by HPLC drug_recovery->hplc_analysis calculate_params Calculate MMAD, FPF, etc. hplc_analysis->calculate_params

Caption: Cascade Impaction Experimental Workflow.

Logical Relationship of Particle Size Analysis Techniques

The selection and application of particle size analysis methods for FDKP formulations follow a logical progression from initial formulation screening to in-depth aerodynamic characterization.

dot

Logical_Relationship formulation FDKP Formulation Development laser_diffraction Laser Diffraction (Geometric Size) formulation->laser_diffraction Rapid Screening cascade_impaction Cascade Impaction (Aerodynamic Size) laser_diffraction->cascade_impaction In-depth Characterization in_vivo In Vivo Performance (Lung Deposition) cascade_impaction->in_vivo Predictive of

Caption: Relationship of Particle Size Analysis Methods.

References

Application Notes and Protocols for Drug Loading and Encapsulation with Fumaryl Diketopiperazine (FDKP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) is a biocompatible and biodegradable excipient that self-assembles into microparticles with a high surface area, making it an excellent carrier for pulmonary drug delivery. Its unique pH-dependent solubility allows for the encapsulation of a wide range of therapeutic agents, including small molecules and biologics, and facilitates their release in the physiological environment of the lungs. This document provides detailed application notes and protocols for the loading and encapsulation of various drugs with FDKP, primarily through the spray-drying method.

The most prominent example of FDKP-based drug delivery is the FDA-approved inhaled insulin, Afrezza®, where recombinant human insulin is adsorbed onto FDKP microparticles.[1][2][3] This platform technology, known as Technosphere®, enables the rapid absorption of insulin into the systemic circulation following inhalation.[2][3] Beyond insulin, FDKP has been explored for the delivery of other therapeutics such as azithromycin, glucagon-like peptide-1 (GLP-1), and parathyroid hormone (PTH).[4][5][6]

Principle of Drug Loading

The primary mechanism for drug loading onto FDKP microparticles is electrostatic interaction. FDKP possesses two carboxyl groups and self-assembles into crystalline microparticles under acidic conditions (pH < 4.0).[7] At this pH, FDKP particles carry a negative surface charge. Therapeutic molecules with a positive charge at an acidic pH can then be adsorbed onto the surface of these FDKP microparticles.[7] The drug-loaded microparticles are then typically dried into a powder suitable for inhalation, often using spray drying.[8][9]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Microparticle Preparation cluster_drying Drying Process cluster_characterization Characterization FDKP_sol FDKP Solution (Acidic pH) Mixing Mixing & Stirring FDKP_sol->Mixing Drug_sol Drug Solution (e.g., Insulin, Azithromycin) Drug_sol->Mixing Homogenization High-Pressure Homogenization Mixing->Homogenization Spray_Drying Spray Drying Homogenization->Spray_Drying Collection Microparticle Collection Spray_Drying->Collection DL_EE Drug Loading (DL) & Encapsulation Efficiency (EE) Collection->DL_EE Particle_Size Particle Size & Morphology (SEM, Laser Diffraction) Collection->Particle_Size Aerodynamic Aerodynamic Performance (NGI/ACI) Collection->Aerodynamic Release In Vitro Release Study Collection->Release

Caption: Experimental workflow for drug loading and encapsulation with FDKP.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on FDKP-based drug formulations.

Table 1: Formulation and Characterization of Insulin-Loaded FDKP Microparticles

ParameterValueReference
Formulation
DrugRecombinant Human Insulin[8][9]
FDKP to Insulin Ratio9:1 (by dry weight)[1]
Polysorbate 80 Conc.0.3%[4]
Homogenization Pressure140 bar[4]
Homogenization Time9 min[4]
Characterization
Drug Loading~10.95% - 13%[4][10]
Entrapment Efficiency> 95%[4]
Aerodynamic Diameter (Daer)~1.6 µm[4]
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm[8][9]
Fine Particle Fraction (FPF)50.2%[8][9]
Spray Drying Yield~52.6%[4]

Table 2: Formulation and Characterization of Azithromycin-Loaded FDKP Microparticles

ParameterValueReference
Formulation
DrugAzithromycin[11]
FDKP to Azithromycin Ratio3:2 (mass ratio)[11]
Characterization
Drug Loading Efficiency38.56% ± 0.48%[11]
Mass Median Aerodynamic Diameter (MMAD)3.85 ± 0.07 µm[11]
Fine Particle Fraction (FPF)55.92% ± 0.97%[11]

Detailed Experimental Protocols

Protocol 1: Preparation of Insulin-Loaded FDKP Microparticles (INS@FDKP-MPs)

This protocol is adapted from the methodology described by Shen et al. (2020) and others.[4][10]

1. Preparation of FDKP Suspension: a. Dissolve this compound (FDKP) in a suitable alkaline solution (e.g., dilute NaOH) to obtain a clear solution. b. Adjust the pH of the FDKP solution to approximately 4.5 - 4.7 with an acidic solution (e.g., dilute HCl or acetic acid) under constant stirring. This will induce the self-assembly of FDKP into microparticles, forming a suspension. c. Add Polysorbate 80 to the suspension to a final concentration of 0.3% (v/v) and continue stirring.

2. Preparation of Insulin Solution: a. Dissolve recombinant human insulin in a slightly acidic aqueous solution (e.g., 0.01 M HCl) to the desired concentration.

3. Drug Loading: a. Slowly add the insulin solution to the FDKP suspension under continuous stirring (e.g., 300 rpm). The typical mass ratio of FDKP to insulin is 9:1.[1] b. Stir the mixture for an optimized duration (e.g., 2.37 hours) to allow for the adsorption of insulin onto the FDKP microparticles.[10]

4. Homogenization: a. Subject the mixture to high-pressure homogenization (e.g., 140 bar) for a specified duration (e.g., 9 minutes) to ensure a uniform particle size distribution.[4]

5. Spray Drying: a. Utilize a laboratory-scale spray dryer with the following optimized parameters (parameters may vary based on the instrument):

  • Inlet Temperature: 120-130°C
  • Aspirator Rate: 85-95%
  • Pump Speed/Feed Rate: 10-15%
  • Air Input Pressure: 5-6 bar b. Spray-dry the homogenized suspension to obtain a fine, dry powder of insulin-loaded FDKP microparticles.

6. Collection and Storage: a. Collect the dried powder from the cyclone separator. b. Store the INS@FDKP-MPs in a desiccator at 4°C.

Protocol 2: General Protocol for Loading Other Peptides/Proteins (e.g., GLP-1, PTH)

This is a generalized protocol based on the principles of FDKP formulation. Optimization of parameters is required for each specific molecule.

1. Solubility and Charge Assessment: a. Determine the isoelectric point (pI) of the peptide/protein. b. Ensure the peptide/protein is positively charged at the formulation pH (around 4.5). c. Confirm the solubility of the peptide/protein in a slightly acidic aqueous solution.

2. Formulation: a. Prepare the FDKP suspension as described in Protocol 1, step 1. b. Prepare the peptide/protein solution in a suitable acidic buffer. c. Add the peptide/protein solution to the FDKP suspension at a predetermined drug-to-carrier ratio. This ratio will need to be optimized based on the desired drug loading and the binding capacity of FDKP for the specific molecule. d. Stir the mixture for a sufficient time to allow for adsorption.

3. Homogenization and Spray Drying: a. Homogenize and spray-dry the mixture using parameters similar to those in Protocol 1, with adjustments as necessary based on the properties of the new drug molecule.

Protocol 3: Characterization of Drug-Loaded FDKP Microparticles

1. Drug Loading (DL) and Encapsulation Efficiency (EE): a. Sample Preparation: i. Accurately weigh a known amount of the drug-loaded FDKP microparticle powder (e.g., 10 mg). ii. Dissolve the powder in a solvent that ensures complete dissolution of both the drug and FDKP (e.g., a neutral or slightly alkaline buffer). b. Quantification of Total Drug: i. Analyze the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the total amount of drug in the weighed powder. c. Quantification of Free Drug (for EE): i. Disperse a known amount of the drug-loaded powder in the formulation medium (acidic solution). ii. Centrifuge the suspension to separate the microparticles from the supernatant containing the free, unencapsulated drug. iii. Analyze the supernatant for drug content using a validated analytical method. d. Calculations:

  • Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
  • Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug x 100

2. HPLC Method for Insulin Quantification (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][8]

  • Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 0.1% Trifluoroacetic acid or a sulfate buffer).[2][8]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 214 nm.[2]

  • Column Temperature: 40°C.

  • Standard Curve: Prepare a standard curve of known insulin concentrations to quantify the amount in the samples.

3. Particle Size and Morphology: a. Particle Size Distribution: i. Use laser diffraction to determine the volume-based particle size distribution of the dry powder. b. Morphology: i. Use Scanning Electron Microscopy (SEM) to visualize the shape, surface morphology, and size of the microparticles.[4] Sputter-coat the samples with gold or palladium before imaging.

4. Aerodynamic Performance: a. Use a Next Generation Impactor (NGI) or an Andersen Cascade Impactor (ACI) to determine the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF - the percentage of particles with an aerodynamic diameter < 5 µm). b. Disperse a known mass of the powder into the impactor using a dry powder inhaler device. c. Quantify the amount of drug deposited on each stage of the impactor using a validated analytical method (e.g., HPLC).

5. In Vitro Drug Release: a. Use a dissolution apparatus (e.g., USP Apparatus II) or a dialysis membrane method. b. Disperse a known amount of the drug-loaded microparticles in a release medium that mimics the physiological pH of the lungs (e.g., phosphate-buffered saline, pH 7.4). c. At predetermined time intervals, withdraw samples of the release medium, and analyze for drug content. d. Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

Concluding Remarks

This compound provides a versatile platform for the encapsulation and pulmonary delivery of a variety of therapeutic agents. The protocols outlined in this document offer a comprehensive guide for the formulation and characterization of drug-loaded FDKP microparticles. Researchers should note that while the principles are broadly applicable, optimization of formulation and process parameters is crucial for each specific drug to achieve the desired product characteristics, including high drug loading, appropriate particle size for deep lung deposition, and a suitable drug release profile. Adherence to rigorous characterization methods is essential to ensure the quality, safety, and efficacy of the final product.

References

Application Notes and Protocols for In Vitro Drug Release Studies from Fumaryl Diketopiperazine (FDKP) Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumaryl diketopiperazine (FDKP) is a versatile excipient used in the formation of microparticle matrices for drug delivery, most notably in the Technosphere® inhalation platform. These microparticles are designed for efficient pulmonary delivery of therapeutic agents, including peptides and proteins. A critical step in the development and quality control of FDKP-based formulations is the characterization of their in vitro drug release profile. This document provides detailed application notes and protocols for conducting these studies.

The drug release from FDKP matrices is primarily driven by the pH-dependent solubility of FDKP. It is sparingly soluble in acidic conditions but dissolves rapidly at neutral or physiological pH, leading to a quick release of the associated drug.[1] This characteristic is pivotal for the rapid systemic absorption of drugs delivered to the lungs, where the pH of the lung lining fluid is approximately 7.4.

Experimental Protocols

A comprehensive in vitro drug release study for FDKP matrices involves several key steps, from the preparation of the dissolution medium to the analysis of the released drug. The following protocol is a general guideline that can be adapted based on the specific drug and formulation characteristics.

Materials and Equipment

Materials:

  • Drug-loaded FDKP microparticles

  • Simulated Lung Fluid (SLF) - see composition below

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical standards of the drug

  • High-purity water

  • Reagents for analytical method (e.g., HPLC mobile phase)

Equipment:

  • USP Dissolution Apparatus 1 (Basket Method) or 2 (Paddle Method)

  • Syringes and filters (e.g., 0.22 µm PVDF) for sample collection

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Analytical balance

  • pH meter

  • Water bath or dissolution heater

Preparation of Simulated Lung Fluid (SLF)

A biorelevant dissolution medium is crucial for mimicking the in vivo conditions of the lung. The composition of a commonly used SLF is provided in Table 1.[2][3][4]

Table 1: Composition of Simulated Lung Fluid (SLF)

ComponentConcentration (g/L)
Dipalmitoylphosphatidylcholine (DPPC)1.92
Dipalmitoylphosphatidylglycerol (DPPG)0.20
Cholesterol0.005
Albumin (Human Serum)4.0
Immunoglobulin G (IgG)4.0
Transferrin1.0
Sodium Chloride (NaCl)8.77
Sodium Bicarbonate (NaHCO₃)2.10
Sodium Phosphate Dibasic (Na₂HPO₄)0.14
Calcium Chloride (CaCl₂)0.22
High-Purity Waterto 1 L
Adjust pH to 7.2 - 7.4
In Vitro Drug Release Protocol (USP Apparatus 1 - Basket Method)
  • Apparatus Setup:

    • Set up the USP Apparatus 1 with 100 mL vessels.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

    • Set the rotational speed of the baskets to 100 RPM.[5]

  • Sample Preparation:

    • Accurately weigh a specified amount of the drug-loaded FDKP microparticles.

    • Place the weighed sample into the basket.

  • Dissolution Study:

    • Lower the baskets into the vessels containing the pre-warmed SLF.

    • Start the rotation and begin timing.

    • At predetermined time points (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a sample (e.g., 1 mL) from each vessel.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed SLF to maintain a constant volume.

    • Filter the collected samples through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Analysis:

    • Analyze the filtered samples for drug concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7][8]

    • Construct a calibration curve using standard solutions of the drug to quantify the concentration in the collected samples.

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Data Presentation

The quantitative data from the in vitro release study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Representative In Vitro Drug Release Profile of a Model Drug from FDKP Matrices

Time (minutes)Cumulative Drug Release (%)Standard Deviation (±)
000.0
245.23.1
578.64.5
1092.12.8
1598.51.9
3099.81.2
60100.10.9

Note: The data presented in this table is representative and illustrates the expected rapid release profile. Actual results will vary depending on the specific drug, formulation, and experimental conditions.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of drug release from FDKP matrices.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_media Prepare Simulated Lung Fluid (SLF) setup_apparatus Set up USP Apparatus 1 (37°C, 100 RPM) prep_media->setup_apparatus weigh_sample Weigh Drug-Loaded FDKP Microparticles add_sample Place Sample in Basket and Start Test weigh_sample->add_sample setup_apparatus->add_sample collect_samples Collect Samples at Predetermined Timepoints add_sample->collect_samples filter_samples Filter Samples collect_samples->filter_samples analyze_samples Analyze Drug Concentration (e.g., HPLC) filter_samples->analyze_samples calculate_release Calculate Cumulative Drug Release (%) analyze_samples->calculate_release release_mechanism cluster_initial Initial State cluster_process Release Process cluster_final Final State fdkp_matrix Drug-Loaded FDKP Microparticle Matrix dissolution Rapid Dissolution of FDKP in Neutral pH (Simulated Lung Fluid) fdkp_matrix->dissolution Exposure to SLF (pH 7.4) free_drug Free Drug Molecules dissolution->free_drug dissolved_fdkp Dissolved FDKP dissolution->dissolved_fdkp

References

Application Notes and Protocols for FDKP-Mediated Oral Inhalation of Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl Diketopiperazine (FDKP) particles, the foundation of the Technosphere® drug delivery platform, represent a significant advancement in the non-invasive delivery of biologic therapies. This technology enables the oral inhalation of macromolecules such as peptides and proteins, offering rapid systemic absorption and an improved pharmacokinetic and pharmacodynamic profile compared to traditional injection methods.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and preclinical evaluation of biologics delivered via FDKP inhalation. The information is intended to guide researchers and drug development professionals in leveraging this innovative platform for their therapeutic candidates.

Mechanism of Action

FDKP is a biocompatible and biodegradable excipient that self-assembles into crystalline microparticles under acidic conditions.[1][2] The biologic drug substance is adsorbed onto the surface of these porous microparticles. The resulting dry powder has an optimal aerodynamic particle size for deep lung delivery.[1]

Upon oral inhalation, the FDKP particles travel to the alveoli. The physiological pH of the lung lining fluid (approximately 7.4) causes the FDKP microparticles to rapidly dissolve, releasing the adsorbed biologic.[1][2] This rapid dissolution facilitates the absorption of the biologic into the systemic circulation, achieving peak plasma concentrations in a timeframe comparable to intravenous administration. The FDKP excipient is not metabolized and is cleared from the body unchanged, primarily through renal excretion.[3]

Key Advantages of FDKP-Mediated Inhalation of Biologics:

  • Rapid Onset of Action: Bypasses the delays associated with subcutaneous absorption.

  • Non-Invasive Delivery: Improves patient compliance and convenience.

  • Improved Pharmacokinetics: Mimics physiological responses more closely.

  • Versatile Platform: Compatible with a wide range of biologic molecules.[3]

Section 1: Formulation of FDKP-Biologic Dry Powder

Protocol 1: Preparation of Insulin-Loaded FDKP Microparticles by Spray Drying

This protocol describes the preparation of insulin-loaded FDKP microparticles (INS@FDKP-MPs) using a spray drying method, adapted from published literature.[1][4]

Materials:

  • This compound (FDKP)

  • Recombinant Human Insulin

  • Polysorbate 80

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Purified Water

Equipment:

  • Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Homogenizer

  • pH meter

  • Analytical balance

  • Magnetic stirrer

Procedure:

  • Preparation of FDKP Solution:

    • Dissolve a specific amount of FDKP in purified water. The pH of the solution is adjusted to > 8.0 with NaOH to ensure complete dissolution of FDKP.

  • Preparation of Insulin Solution:

    • Dissolve recombinant human insulin and a small percentage of Polysorbate 80 (as a stabilizer) in a separate container of purified water.

  • Adsorption of Insulin onto FDKP:

    • Slowly add the insulin solution to the FDKP solution while stirring continuously.

    • Adjust the pH of the mixture to approximately 4.5 using HCl. This will cause the FDKP to precipitate and form microparticles with the insulin adsorbed onto the surface.[1]

    • Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete particle formation and insulin adsorption.

    • Homogenize the suspension to ensure uniform particle size distribution.

  • Spray Drying:

    • Set the spray dryer parameters. These will need to be optimized for the specific biologic and desired particle characteristics. Representative parameters are provided in Table 1.[1][4]

    • Feed the FDKP-insulin suspension into the spray dryer.

    • The hot drying gas evaporates the solvent, resulting in a dry powder of INS@FDKP-MPs.

    • Collect the dried powder from the cyclone separator.

  • Storage:

    • Store the collected powder in a desiccator at a controlled temperature (e.g., 4°C) to prevent moisture absorption.

Table 1: Representative Spray Drying Parameters for INS@FDKP-MPs

ParameterValueReference
Inlet Temperature120 - 150 °C[1][4]
Outlet Temperature70 - 90 °C[1][4]
Aspiration Rate80 - 100%[1][4]
Pump Speed / Feed Rate3 - 5 mL/min[1][4]
Atomization Gas Flow400 - 600 L/hr[1][4]

Experimental Workflow for FDKP-Biologic Formulation

FDKP_Formulation_Workflow cluster_solutions Solution Preparation cluster_adsorption Adsorption & Particle Formation cluster_drying Drying & Collection FDKP_sol FDKP Dissolution (pH > 8.0) Mixing Mixing FDKP_sol->Mixing Biologic_sol Biologic Solution (with stabilizer) Biologic_sol->Mixing pH_adjust pH Adjustment (to ~4.5) Mixing->pH_adjust Homogenization Homogenization pH_adjust->Homogenization Spray_drying Spray Drying Homogenization->Spray_drying Powder_collection Powder Collection Spray_drying->Powder_collection

Caption: Workflow for FDKP-Biologic Dry Powder Formulation.

Section 2: In Vitro Characterization of FDKP-Biologic Dry Powder

Protocol 2: Determination of Drug Loading

This protocol outlines the determination of the amount of biologic loaded onto the FDKP microparticles.

Materials:

  • FDKP-biologic dry powder

  • Appropriate solvent to dissolve the biologic and FDKP (e.g., phosphate buffer at pH 7.4)

  • Mobile phase for HPLC

  • Reference standard of the biologic

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the FDKP-biologic dry powder.

    • Dissolve the powder in a known volume of the solvent. Ensure complete dissolution.

    • Centrifuge the solution to remove any insoluble material, if necessary.

  • HPLC Analysis:

    • Prepare a standard curve of the biologic using the reference standard.

    • Inject the prepared sample solution into the HPLC system.

    • The biologic is separated from other components and its concentration is determined by comparing the peak area to the standard curve.

  • Calculation of Drug Loading:

    • Drug Loading (%) = (Mass of biologic in powder / Total mass of powder) x 100

    • Entrapment Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Protocol 3: Aerodynamic Particle Size Distribution using a Next Generation Impactor (NGI)

This protocol describes the determination of the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) of the FDKP-biologic dry powder using a Next Generation Impactor (NGI).

Materials:

  • FDKP-biologic dry powder filled into appropriate inhalation capsules or device

  • Dry powder inhaler device

  • Coating solution for NGI collection plates (e.g., silicone in hexane)

Equipment:

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • HPLC system

Procedure:

  • NGI Preparation:

    • Coat the NGI collection plates with the coating solution to prevent particle bounce and re-entrainment. Allow the solvent to evaporate completely.

    • Assemble the NGI according to the manufacturer's instructions.

  • Sample Actuation:

    • Connect the NGI to the vacuum pump and adjust the airflow to the desired rate (e.g., 60 L/min).

    • Place the dry powder inhaler with the FDKP-biologic formulation in the mouthpiece adapter.

    • Actuate the inhaler for a specified duration to draw the powder through the NGI.

  • Sample Recovery and Analysis:

    • Disassemble the NGI and carefully rinse each stage and the induction port with a known volume of solvent to recover the deposited drug.

    • Quantify the amount of biologic on each stage using HPLC analysis as described in Protocol 2.

  • Data Analysis:

    • Calculate the mass of the biologic deposited on each stage.

    • Determine the MMAD and Geometric Standard Deviation (GSD) using appropriate software or by plotting the cumulative mass percentage against the effective cutoff diameter of each stage on a log-probability scale.

    • Calculate the Fine Particle Fraction (FPF), which is the percentage of the total emitted dose with an aerodynamic diameter less than a certain size (typically < 5 µm).

Table 2: Representative In Vitro Characterization Data for INS@FDKP-MPs

ParameterValueReference
Drug Loading~13%[1]
Entrapment Efficiency>95%[1]
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm[1]
Fine Particle Fraction (FPF, <5 µm)50.2%[1]

Experimental Workflow for In Vitro Characterization

InVitro_Characterization_Workflow cluster_loading Drug Loading Determination cluster_apsd Aerodynamic Particle Size Distribution Sample_prep_loading Sample Preparation HPLC_loading HPLC Analysis Sample_prep_loading->HPLC_loading Calc_loading Calculate Loading & Efficiency HPLC_loading->Calc_loading NGI_prep NGI Preparation Sample_actuation Sample Actuation NGI_prep->Sample_actuation Sample_recovery Sample Recovery & HPLC Sample_actuation->Sample_recovery Calc_apsd Calculate MMAD & FPF Sample_recovery->Calc_apsd

Caption: Workflow for In Vitro Characterization of FDKP-Biologic Powder.

Section 3: In Vivo Preclinical Evaluation

Protocol 4: Intratracheal Insufflation in a Rat Model

This protocol describes the administration of FDKP-biologic dry powder to rats via intratracheal insufflation to evaluate its pharmacokinetic and pharmacodynamic effects.

Materials:

  • FDKP-biologic dry powder

  • Anesthetic (e.g., isoflurane)

  • Dry powder insufflator for small animals

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain), weight-matched.

  • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Equipment:

  • Animal anesthesia system

  • Intratracheal insufflation device

  • Blood collection supplies (e.g., syringes, tubes)

  • Glucose meter (for pharmacodynamic studies with insulin or GLP-1 agonists)

  • Analytical instrumentation for pharmacokinetic analysis (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane.

    • Place the anesthetized rat on a surgical board in a supine position.

  • Intratracheal Administration:

    • Visualize the trachea by gently pulling the tongue to the side.

    • Insert the cannula of the dry powder insufflator into the trachea.

    • Administer a precise dose of the FDKP-biologic dry powder directly into the lungs with a puff of air.

  • Pharmacokinetic Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) from the tail vein or other appropriate site.

    • Process the blood samples to obtain plasma or serum.

    • Analyze the plasma/serum samples to determine the concentration of the biologic over time using a validated analytical method (e.g., LC-MS/MS or ELISA).

  • Pharmacodynamic Assessment (for insulin):

    • Measure blood glucose levels at the same time points as the pharmacokinetic sampling using a glucose meter.

  • Data Analysis:

    • Plot the plasma concentration-time profile of the biologic and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).

    • Plot the blood glucose levels over time to assess the pharmacodynamic effect.

Table 3: Representative Pharmacokinetic Parameters of Inhaled FDKP

ParameterHealthy SubjectsSubjects with Diabetic NephropathySubjects with Chronic Liver DiseaseReference
Cmax (ng/mL) 147.0159.9-[3]
AUC0–480 (ng/mL·min) 30,47436,86931,477[3]

Section 4: Signaling Pathways of Inhaled Biologics

Insulin Receptor Signaling Pathway

Inhaled insulin, upon absorption into the bloodstream, binds to the insulin receptor on target cells (e.g., muscle, fat, liver cells). This binding initiates a phosphorylation cascade that ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake from the blood.

Insulin Receptor Signaling Pathway Diagram

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Simplified Insulin Receptor Signaling Pathway.

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) receptor agonists delivered via inhalation bind to GLP-1 receptors, primarily in the pancreas and brain. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic beta cells, this cascade potentiates glucose-dependent insulin secretion.

GLP1_Signaling GLP1 GLP-1 Agonist GLP1R GLP-1 Receptor GLP1->GLP1R Gs Gs Protein GLP1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_secretion Insulin Secretion PKA->Insulin_secretion Potentiation Epac2->Insulin_secretion Potentiation

References

Application Notes and Protocols: Azithromycin Formulation with Fumaryl Diketopiperazine for Pulmonary Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic with anti-inflammatory and anti-viral properties, making it a strong candidate for treating various respiratory diseases, including bacterial infections and inflammatory conditions of the lungs.[1][2][3] The pulmonary route of administration offers the potential for targeted drug delivery to the site of action, maximizing therapeutic efficacy while minimizing systemic side effects.[4][5] This document outlines the formulation of Azithromycin with fumaryl diketopiperazine (FDKP) as a carrier for dry powder inhalation (DPI).

This compound is a key component of the Technosphere® drug delivery platform, which enables the pulmonary administration of therapeutic agents.[6][7] FDKP self-assembles into microparticles under acidic conditions, which can effectively carry an active pharmaceutical ingredient (API).[7] These microparticles are highly porous and have a geometric size and aerodynamic profile suitable for deep lung delivery.[6] Upon inhalation, the FDKP particles rapidly dissolve in the neutral pH of the deep lung, releasing the drug for local and potentially systemic absorption.[7]

This hypothetical formulation, hereafter referred to as AZ-FDKP, aims to leverage the benefits of both Azithromycin's therapeutic profile and the FDKP pulmonary delivery platform to create a novel inhaled therapy for respiratory diseases.

Data Presentation

The following tables summarize the hypothetical physicochemical and aerodynamic properties of the AZ-FDKP dry powder formulation. These values are based on typical characteristics of FDKP-based formulations and desired attributes for an inhaled antibiotic.

Table 1: Physicochemical Properties of AZ-FDKP Dry Powder

ParameterTarget ValueMethod
Azithromycin Loading10 - 20% (w/w)High-Performance Liquid Chromatography (HPLC)
Particle Size (Geometric)1 - 5 µmScanning Electron Microscopy (SEM)
Moisture Content< 5%Karl Fischer Titration
Drug Content Uniformity90 - 110% of theoreticalHPLC

Table 2: Aerodynamic Performance of AZ-FDKP Dry Powder in a Dry Powder Inhaler

ParameterTarget ValueMethod
Mass Median Aerodynamic Diameter (MMAD)2 - 4 µmNext Generation Impactor (NGI)
Geometric Standard Deviation (GSD)< 2.0NGI
Fine Particle Fraction (FPF) (<5 µm)> 50%NGI
Emitted Dose> 85%Dose Uniformity Sampling Apparatus

Experimental Protocols

Preparation of AZ-FDKP Dry Powder by Spray Drying

This protocol describes the preparation of a composite dry powder of Azithromycin and this compound using a spray drying method.

Materials:

  • Azithromycin Dihydrate

  • This compound (FDKP)

  • Polysorbate 80

  • Deionized Water

  • Hydrochloric Acid (0.1 N)

  • Spray Dryer (e.g., Büchi B-290)

Procedure:

  • Preparation of the FDKP Solution: Dissolve a calculated amount of FDKP in deionized water. Adjust the pH to approximately 3.5 with 0.1 N Hydrochloric Acid to facilitate the self-assembly of FDKP microparticles.

  • Preparation of the Azithromycin Solution: In a separate container, dissolve Azithromycin Dihydrate in deionized water. A small amount of Polysorbate 80 (e.g., 0.1% w/v) can be added to aid in solubility and particle formation.

  • Mixing: Slowly add the Azithromycin solution to the FDKP solution while stirring continuously. Maintain the acidic pH of the mixture.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer to a suitable range for aqueous solutions (e.g., 120-150°C).

    • Adjust the atomization gas flow rate and the liquid feed rate to achieve the desired particle size.

    • The outlet temperature should be monitored and maintained in a range that ensures efficient drying without degrading the API (e.g., 70-90°C).

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Post-Processing: Store the collected AZ-FDKP powder in a desiccator at room temperature to protect it from moisture.

Characterization of AZ-FDKP Dry Powder

This protocol outlines the key analytical methods for characterizing the prepared AZ-FDKP powder.

a) Drug Loading and Content Uniformity:

  • Accurately weigh a sample of the AZ-FDKP powder and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Analyze the solution using a validated HPLC method with UV detection to determine the concentration of Azithromycin.

  • Calculate the drug loading as the weight percentage of Azithromycin in the powder.

  • Repeat this process for multiple samples from different parts of the powder batch to assess content uniformity.

b) Particle Size and Morphology:

  • Mount a small sample of the AZ-FDKP powder on a stub using double-sided carbon tape.

  • Sputter-coat the sample with a conductive material (e.g., gold-palladium).

  • Examine the sample under a Scanning Electron Microscope (SEM) to visualize the particle morphology and measure the geometric particle size distribution.

c) Aerodynamic Particle Size Distribution:

  • Load a predetermined dose of the AZ-FDKP powder into a dry powder inhaler device.

  • Connect the inhaler to a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) with a vacuum pump set to a specific flow rate (e.g., 60 L/min).

  • Actuate the inhaler to aerosolize the powder into the impactor.

  • Rinse each stage of the impactor with a suitable solvent to recover the deposited drug.

  • Quantify the amount of Azithromycin on each stage using HPLC.

  • Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF).

Visualizations

AZ_FDKP_Formulation_Workflow cluster_preparation Solution Preparation cluster_process Manufacturing cluster_characterization Characterization A Azithromycin Solution C Mixing A->C B FDKP Solution (Acidic pH) B->C D Spray Drying C->D E Powder Collection D->E F Physicochemical Analysis (HPLC, SEM) E->F G Aerodynamic Assessment (NGI) E->G

Caption: Workflow for the formulation and characterization of AZ-FDKP dry powder.

AZ_FDKP_Signaling_Pathway cluster_inhalation Inhalation & Deposition cluster_dissolution Drug Release cluster_action Therapeutic Action cluster_clearance Excipient Clearance A Inhaled AZ-FDKP Powder B Deposition in Deep Lung A->B Patient's Breath C FDKP Dissolution at Neutral pH B->C D Release of Azithromycin C->D G FDKP Absorbed into Circulation C->G E Antibacterial Effect D->E F Anti-inflammatory Effect D->F H Renal Clearance G->H

Caption: Proposed mechanism of action for inhaled AZ-FDKP.

References

Application Notes and Protocols for Controlled Release Kinetics of Drugs from Fumaryl Diketopiperazine (FDKP) Microparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) is a versatile excipient used in the formation of microparticles for drug delivery, particularly for pulmonary administration. These microparticles are designed for the controlled release of therapeutic agents. The primary mechanism of this control is a pH-dependent dissolution. FDKP is sparingly soluble in acidic environments but dissolves rapidly at neutral or near-neutral pH, such as that found in the deep lung. This property allows for the rapid release of the adsorbed drug upon inhalation and deposition in the lungs, leading to fast absorption into the systemic circulation.[1][2] This document provides detailed application notes and protocols for the preparation, characterization, and in vitro analysis of drug-loaded FDKP microparticles.

Mechanism of Action

FDKP microparticles are formed through a process of pH-induced crystallization and self-assembly.[3] In an acidic solution, FDKP molecules form nanocrystals that self-assemble into porous, spherical microparticles. The drug, which is typically a peptide or protein with a positive charge at an acidic pH, is adsorbed onto the negatively charged surface of the FDKP microparticles through electrostatic interactions.[4] Upon administration to the lungs, where the physiological pH is neutral, the FDKP microparticles rapidly dissolve, releasing the drug for absorption.[1][2] FDKP itself is metabolically inert and is cleared from the body by the kidneys.[4]

Data Presentation

The following tables summarize key quantitative data for insulin-loaded FDKP microparticles from representative studies.

ParameterValueReference
Drug Loading~13%[4]
Entrapment Efficiency>95%[4]
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm[1]
Fine Particle Fraction (FPF)50.2%[1]
Yield>50%[4]

Table 1: Physicochemical Properties of Insulin-Loaded FDKP Microparticles

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded FDKP Microparticles by Spray Drying

This protocol describes the preparation of drug-loaded FDKP microparticles using a spray-drying method, adapted from studies on insulin-loaded FDKP.[1]

Materials:

  • This compound (FDKP)

  • Active Pharmaceutical Ingredient (API) (e.g., Insulin)

  • Deionized water

  • Acidic solution (e.g., HCl) to adjust pH

  • Spray dryer

Procedure:

  • Prepare an aqueous solution of the API.

  • Prepare a separate aqueous solution of FDKP.

  • Adjust the pH of the FDKP solution to an acidic pH (e.g., pH 4.5) to facilitate FDKP self-assembly into microparticles.

  • Add the API solution to the FDKP microparticle suspension under gentle stirring to allow for electrostatic adsorption of the API onto the microparticle surface.

  • Homogenize the resulting suspension to ensure uniform particle distribution.

  • Set the spray dryer parameters (e.g., inlet temperature, feed rate, aspiration rate) to optimal conditions for the formulation.

  • Spray-dry the suspension to produce a dry powder of drug-loaded FDKP microparticles.

  • Collect the dried microparticles from the cyclone separator.

  • Store the drug-loaded microparticles in a desiccator at a controlled temperature.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the procedure for quantifying the amount of drug loaded onto the FDKP microparticles and the efficiency of the encapsulation process.

Materials:

  • Drug-loaded FDKP microparticles

  • Solvent to dissolve the microparticles and release the drug (e.g., phosphate-buffered saline at pH 7.4)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method for drug quantification

Procedure:

  • Drug Loading:

    • Accurately weigh a known amount of the drug-loaded FDKP microparticles.

    • Dissolve the microparticles in a known volume of a suitable solvent to release the drug completely.

    • Filter the solution to remove any insoluble material.

    • Quantify the concentration of the API in the solution using a validated HPLC method.

    • Calculate the drug loading using the following formula:

      • Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

  • Encapsulation Efficiency:

    • During the preparation of the microparticles (Protocol 1, step 4), after the drug has been added to the microparticle suspension, separate the microparticles from the supernatant by centrifugation.

    • Carefully collect the supernatant.

    • Quantify the amount of free, unadsorbed API in the supernatant using HPLC.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = ((Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added) x 100

Protocol 3: In Vitro Drug Release Kinetics Study

This protocol describes a general method for evaluating the in vitro release of a drug from FDKP microparticles. Given the rapid dissolution of FDKP at neutral pH, the release is expected to be fast.

Materials:

  • Drug-loaded FDKP microparticles

  • Dissolution medium: Phosphate-buffered saline (PBS) at pH 7.4 to simulate lung fluid.

  • A suitable in vitro dissolution apparatus for inhalable powders (e.g., a Transwell system or a paddle-over-disk apparatus).

  • HPLC system for drug quantification.

Procedure:

  • Place a known amount of the drug-loaded FDKP microparticles into the dissolution apparatus.

  • Add a pre-warmed (37°C) dissolution medium (PBS, pH 7.4) to the apparatus.

  • Maintain the temperature at 37°C and provide gentle agitation if required by the specific apparatus.

  • At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes), withdraw a sample of the dissolution medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

experimental_workflow cluster_prep Microparticle Preparation cluster_loading Drug Loading cluster_drying Final Formulation prep_api Prepare API Solution mix Mix API Solution with FDKP Suspension prep_api->mix prep_fdkp Prepare FDKP Solution ph_adjust Adjust FDKP Solution to Acidic pH prep_fdkp->ph_adjust self_assembly FDKP Self-Assembly into Microparticles ph_adjust->self_assembly self_assembly->mix adsorption Electrostatic Adsorption of API mix->adsorption spray_dry Spray Drying adsorption->spray_dry collect Collect Drug-Loaded Microparticles spray_dry->collect

Caption: Experimental workflow for the preparation of drug-loaded FDKP microparticles.

release_mechanism cluster_inhalation Inhalation & Deposition cluster_release Drug Release inhaled_particle Drug-Loaded FDKP Microparticle (Solid State) deposition Deposition in Deep Lung (Neutral pH) inhaled_particle->deposition Inhalation dissolution Rapid Dissolution of FDKP Microparticle deposition->dissolution pH Change drug_release Release of Free Drug Molecules dissolution->drug_release absorption Absorption into Systemic Circulation drug_release->absorption

References

Application Note: Quantification of Fumaryl Diketopiperazine (FDKP) using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed methodologies for the quantitative analysis of fumaryl diketopiperazine (FDKP), a key excipient in novel pulmonary drug delivery systems like Technosphere®. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with radiochemical detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific HPLC-UV method is not detailed in the available literature, a protocol based on existing methods is proposed for researchers. This note is intended for researchers, scientists, and drug development professionals working on formulations containing FDKP.

Introduction

This compound (FDKP), chemically known as Bis-3,6-(4-fumarylaminobutyl)-2,5-diketopiperazine, is a critical component of the Technosphere® inhalation system, which facilitates deep lung delivery of therapeutic agents.[1][2] Accurate and precise quantification of FDKP is essential for pharmacokinetic studies, formulation development, and quality control. This application note outlines established and proposed chromatographic methods for the determination of FDKP in biological matrices and pharmaceutical formulations.

Chromatographic Methods for FDKP Quantification

The primary methods for FDKP quantification found in the literature are HPLC with radiochemical detection, for tracing radiolabeled FDKP, and LC-MS/MS for sensitive quantification in biological samples.[1]

Method 1: HPLC with Radiochemical Detection

This method is particularly useful for absorption, distribution, metabolism, and excretion (ADME) studies using radiolabeled FDKP. It has been successfully employed to separate the cis and trans isomers of FDKP in plasma and urine samples.[1]

Table 1: HPLC Conditions for FDKP Analysis with Radiochemical Detection [1]

ParameterCondition
Instrument High-Performance Liquid Chromatography system
Column Not Specified
Mobile Phase Not Specified
Flow Rate Not Specified
Detector Radiochemical Detector
Injection Volume ≤75 µL
Sample Matrix Urine, Plasma

Note: The original study did not specify the column, mobile phase, or flow rate. These would need to be optimized based on the specific instrument and column chemistry.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For non-radiolabeled studies, particularly in pharmacokinetic analysis, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[1] Samples from clinical studies, such as plasma, are typically centrifuged and frozen until analysis.[1]

Proposed Protocol: HPLC-UV Method for FDKP Quantification

The following is a proposed HPLC method with UV detection, adapted from established principles of reverse-phase chromatography for similar small molecules. This protocol should be validated for its intended use.

Instrumentation and Materials
  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for pH adjustment)

  • FDKP reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions

Table 2: Proposed HPLC-UV Conditions for FDKP Quantification

ParameterProposed Condition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated at 214 nm or 254 nm (requires verification)
Injection Volume 10-20 µL
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of FDKP reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Perform serial dilutions from the stock solution to create a calibration curve over the desired concentration range.

Sample Preparation (from a pharmaceutical formulation):

  • Accurately weigh a portion of the formulation powder.

  • Dissolve the powder in a known volume of a suitable solvent to extract the FDKP.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Preparation (from plasma - requires solid-phase extraction):

  • Thaw plasma samples at room temperature.

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the FDKP with an appropriate solvent.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Experimental Workflow for FDKP Quantification

FDKP_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification start Start: Obtain FDKP Reference Standard & Sample stock_std Prepare FDKP Stock Standard start->stock_std sample_prep Prepare Sample (e.g., Dissolution, SPE) start->sample_prep cal_std Create Calibration Standards (Serial Dilution) stock_std->cal_std hplc Inject Standards & Samples into HPLC System cal_std->hplc sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV or Radiochemical Detection separation->detection peak_int Peak Integration & Chromatogram Generation detection->peak_int cal_curve Generate Calibration Curve (Peak Area vs. Concentration) peak_int->cal_curve quant Quantify FDKP in Sample using Calibration Curve cal_curve->quant report Report Results quant->report

Caption: Workflow for the quantification of this compound (FDKP) by HPLC.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for FDKP obtained through LC-MS/MS analysis after administration of a 20 mg inhaled dose.

Table 3: Pharmacokinetic Parameters of FDKP [1][2]

ParameterHealthy SubjectsSubjects with Diabetic Nephropathy
Cmax (ng/mL) 147.0 (44.3)159.9 (59.4)
AUC₀₋₄₈₀ (ng/mL·min) 30,474 (31.8)36,869 (47.2)

Values are presented as mean (standard deviation).

Conclusion

The quantification of this compound can be reliably achieved using HPLC with radiochemical detection for metabolic studies and LC-MS/MS for sensitive pharmacokinetic analysis.[1] For routine quality control and formulation analysis, a validated HPLC-UV method, as proposed in this note, would be a valuable tool. Researchers should perform appropriate method development and validation to ensure the accuracy and precision of their results.

References

Application Notes and Protocols for FDKP in Dry Powder Inhaler (DPI) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumaryl diketopiperazine (FDKP) is a biocompatible and biodegradable excipient that has garnered significant attention for its application in dry powder inhaler (DPI) formulations. Its unique self-assembly properties make it an ideal carrier for pulmonary drug delivery, most notably demonstrated in the FDA-approved inhaled insulin product, Afrezza®.[1][2] This document provides detailed application notes and experimental protocols for the formulation and characterization of FDKP-based DPIs.

FDKP molecules self-assemble into microspheres in an acidic aqueous environment through hydrogen bonding.[2][3] These microspheres can efficiently adsorb positively charged drug molecules, such as insulin, onto their negatively charged surfaces.[4] Upon inhalation and deposition in the lungs, where the physiological pH is neutral, the FDKP microspheres rapidly dissolve, releasing the drug for rapid absorption into the systemic circulation.[3]

Key Applications

The primary application of FDKP in DPI formulations is as a carrier for therapeutic agents, particularly biologics like peptides and proteins. The most prominent example is the pulmonary delivery of insulin for the management of diabetes.[1][3][5] The rapid onset of action of inhaled insulin using FDKP technology offers a non-invasive alternative to subcutaneous injections.[3]

Experimental Protocols

Preparation of Insulin-Loaded FDKP Microspheres (INS@FDKP-MPs) by Spray Drying

This protocol is based on the methods described by Xia et al. (2019).[5]

Materials:

  • This compound (FDKP)

  • Recombinant Human Insulin

  • Polysorbate 80

  • Hydrochloric Acid (HCl)

  • Purified Water

Equipment:

  • Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Homogenizer

  • pH meter

  • Centrifuge

Protocol:

  • Preparation of FDKP Suspension: Disperse a specific concentration of FDKP in purified water. Adjust the pH of the suspension to approximately 4.5 with HCl to induce the self-assembly of FDKP into microspheres.

  • Preparation of Insulin Solution: Dissolve recombinant human insulin and a small percentage of Polysorbate 80 (as a surfactant) in purified water.

  • Drug Loading: Add the insulin solution to the FDKP microsphere suspension under continuous stirring. The insulin will adsorb onto the surface of the FDKP microspheres via electrostatic interactions.

  • Homogenization: Homogenize the suspension to ensure uniform particle size distribution.

  • Spray Drying: Atomize the suspension into a heated air stream using a spray dryer. The following parameters were optimized using an orthogonal design in a cited study[5]:

    • Inlet Temperature: 140°C

    • Pump Speed: 4% (1.75 mL/min)

    • Air Input: 533 L/h

    • Aspirator: 100% (35 m³/h)

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Storage: Store the powder in a desiccator at a controlled temperature (e.g., 4°C) to prevent moisture absorption.

Physicochemical Characterization of INS@FDKP-MPs

a) Drug Loading and Entrapment Efficiency:

  • Accurately weigh a sample of the INS@FDKP-MPs powder.

  • Dissolve the powder in a phosphate-buffered saline (PBS) solution at pH 7.4 to dissolve the FDKP and release the insulin.

  • Centrifuge the solution to separate any undissolved components.

  • Analyze the insulin concentration in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[5]

    • Column: C18 reversed-phase column

    • Detection Wavelength: 214 nm

  • Calculate the drug loading and entrapment efficiency using the following formulas:

    • Drug Loading (%) = (Mass of Insulin in Microspheres / Total Mass of Microspheres) x 100

    • Entrapment Efficiency (%) = (Actual Insulin Loading / Theoretical Insulin Loading) x 100

b) Particle Size and Morphology:

  • Laser Diffraction: Determine the particle size distribution using a laser diffraction particle size analyzer.

  • Scanning Electron Microscopy (SEM): Visualize the morphology and surface characteristics of the microspheres.[5] Samples should be sputter-coated with a conductive material (e.g., gold) before imaging.

c) Solid-State Characterization:

  • X-Ray Powder Diffraction (XRPD): Analyze the crystalline or amorphous nature of the drug and excipient in the formulation.

  • Differential Scanning Calorimetry (DSC): Evaluate the thermal properties and potential interactions between the components.

In Vitro Aerosol Performance Characterization

This protocol utilizes a Next Generation Impactor (NGI) to assess the aerodynamic properties of the DPI formulation.

Equipment:

  • Next Generation Impactor (NGI)

  • Dry Powder Inhaler Device

  • Vacuum Pump

  • Flow Meter

Protocol:

  • NGI Preparation: Coat the NGI collection plates with a suitable solvent (e.g., a mixture of methanol and dichloromethane) to prevent particle bounce. Allow the plates to dry completely.

  • Assembly: Assemble the NGI and connect it to a vacuum pump with a flow meter.

  • Dose Loading: Load a capsule or blister containing a known mass of the INS@FDKP-MPs formulation into the DPI device.

  • Aerosolization: Actuate the DPI device into the NGI at a controlled flow rate (e.g., 60 L/min) for a specific duration to draw a defined volume of air (e.g., 4 L) through the impactor.

  • Sample Recovery: Disassemble the NGI and rinse each stage (including the induction port, stages 1-8, and the micro-orifice collector) with a known volume of solvent to recover the deposited drug.

  • Drug Quantification: Analyze the amount of insulin on each stage using a validated HPLC method.

  • Data Analysis: Calculate the following parameters:

    • Emitted Dose (ED): The total mass of drug that exits the inhaler.

    • Fine Particle Dose (FPD): The mass of particles with an aerodynamic diameter typically less than 5 µm.

    • Fine Particle Fraction (FPF): (FPD / ED) x 100.

    • Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is contained.

In Vivo Pharmacodynamic Study in a Diabetic Rat Model

This protocol is a general guideline based on studies investigating inhaled insulin in rats.[5]

Animals:

  • Streptozotocin (STZ)-induced diabetic rats.

Protocol:

  • Animal Preparation: Anesthetize the diabetic rats.

  • Dose Administration: Administer the INS@FDKP-MPs powder directly into the lungs via intratracheal insufflation using a suitable device (e.g., a Dry Powder Insufflator).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration.

  • Blood Glucose Measurement: Measure the blood glucose levels using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time to evaluate the pharmacodynamic effect of the inhaled insulin formulation.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on an insulin-loaded FDKP DPI formulation.[5]

ParameterValue
Formulation & Characterization
Drug Loading~13%
Entrapment Efficiency>95%
Spray Drying Yield>50%
Aerosol Performance
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm
Fine Particle Fraction (FPF)50.2%

Visualizations

FDKP_Formulation_Workflow Experimental Workflow for FDKP DPI Formulation cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization A FDKP Suspension (Acidic pH) C Mixing & Drug Adsorption A->C B Insulin Solution B->C D Homogenization C->D E Spray Drying D->E F INS@FDKP-MPs Powder E->F G Physicochemical (Size, Morphology, Drug Load) F->G H In Vitro Aerosol Performance (NGI) F->H I In Vivo Study (Diabetic Rat Model) F->I

Caption: Experimental workflow for FDKP DPI formulation.

FDKP_Mechanism Mechanism of FDKP as a DPI Carrier cluster_formulation Formulation (Acidic pH) cluster_delivery Pulmonary Delivery & Drug Release (Neutral pH) A FDKP Monomers B Self-Assembly A->B C FDKP Microspheres (Negative Surface Charge) B->C E Electrostatic Adsorption C->E D Insulin (Positive Charge) D->E F Insulin-Loaded Microspheres E->F G Inhalation F->G H Deposition in Lungs G->H I Dissolution of FDKP H->I J Rapid Insulin Release I->J K Systemic Absorption J->K

Caption: Mechanism of FDKP as a DPI carrier.

References

Application Notes and Protocols for Systemic Drug Delivery via the Lungs Using Fumaryl Diketopiperazine (FDKP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumaryl diketopiperazine (FDKP) is a novel excipient that forms the basis of the Technosphere® drug delivery platform, enabling the systemic delivery of therapeutic agents via pulmonary administration. FDKP is a derivative of the amino acid lysine and is known for its ability to self-assemble into microparticles under slightly acidic conditions. These microparticles serve as a carrier for various active pharmaceutical ingredients (APIs), facilitating their delivery to the deep lung. Upon inhalation and deposition in the alveoli, where the pH is neutral, the FDKP microparticles rapidly dissolve, releasing the drug for rapid absorption into the systemic circulation. This technology offers a non-invasive alternative to parenteral administration for a wide range of molecules, including peptides and proteins.[1][2]

This document provides detailed application notes and protocols for researchers interested in utilizing FDKP technology for systemic drug delivery through the lungs.

Mechanism of Action

The Technosphere® drug delivery system leverages the unique pH-dependent solubility of FDKP. In an acidic solution, FDKP molecules self-assemble into crystalline microparticles with a high surface area.[1][2] The API is adsorbed onto the surface of these microparticles. The resulting drug-loaded microparticles are then formulated as a dry powder for inhalation.

Upon inhalation, the dry powder is aerosolized and delivered to the lungs. The particles, with a mass median aerodynamic diameter (MMAD) typically in the range of 2.5 to 3.5 µm, are able to reach the deep lung, including the alveolar region.[3][4] The physiological pH of the lung lining fluid is approximately 7.4. At this neutral pH, the FDKP microparticles are highly soluble and dissolve rapidly, releasing the adsorbed drug molecules.[3] The dissolved drug is then available for absorption across the thin alveolar epithelium and into the systemic circulation.[5] In vitro and in vivo studies have indicated that FDKP does not act as a penetration enhancer; rather, the rapid absorption of the drug is attributed to the fast dissolution of the carrier particles.[1][2]

FDKP-Mediated Drug Delivery Workflow

FDKP_Workflow cluster_Formulation Formulation cluster_Delivery Pulmonary Delivery & Absorption FDKP FDKP Monomers SelfAssembly Self-Assembly (Acidic pH) FDKP->SelfAssembly API Active Pharmaceutical Ingredient (API) API->SelfAssembly Microparticles Drug-Loaded FDKP Microparticles SelfAssembly->Microparticles DryPowder Dry Powder Formulation Microparticles->DryPowder Inhalation Inhalation via Dry Powder Inhaler DryPowder->Inhalation Deposition Deposition in Deep Lung (Alveoli) Inhalation->Deposition Dissolution Rapid Dissolution (Neutral pH) Deposition->Dissolution Absorption Drug Absorption into Systemic Circulation Dissolution->Absorption Excretion FDKP Excretion (Renal) Dissolution->Excretion Dissolved FDKP

FDKP drug delivery workflow from formulation to absorption.

Data Presentation

Table 1: Physicochemical Properties of FDKP-based Dry Powder Formulations
PropertyValueReference
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm[4]
Fine Particle Fraction (FPF)50.2%[4]
Geometric Standard Deviation (GSD)1.5 - 2.5General literature
Drug Loading (Insulin)~13% (w/w)[6]
Entrapment Efficiency (Insulin)> 95%[6]
Table 2: Pharmacokinetic Parameters of Inhaled FDKP in Humans
ParameterValueReference
Time to Maximum Concentration (tmax)~15 minutes[3]
Elimination Half-life (t1/2)~1 hour (from lung ELF)[6]
Oral Bioavailability< 3%[2]
Primary Route of EliminationRenal (unchanged)[2]
Recovery in Urine (IV dose)> 95%[2]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded FDKP Microparticles

This protocol describes a general method for preparing drug-loaded FDKP microparticles based on the principles of self-assembly and subsequent spray drying.

Materials:

  • This compound (FDKP)

  • Active Pharmaceutical Ingredient (API)

  • Ammonia solution (1% v/v)

  • Acetic acid solution (10% v/v)

  • Polysorbate 80

  • Deionized water

  • High-shear mixer or homogenizer

  • Spray dryer

Procedure:

  • FDKP Solution Preparation: Dissolve a specific amount of FDKP in a 1% (v/v) ammonia aqueous solution containing 0.3% (w/w) polysorbate 80. The basic pH ensures that the FDKP is fully dissolved.

  • API Addition: If the API is soluble under these conditions, it can be added to the FDKP solution. Alternatively, the API can be introduced at a later stage.

  • Precipitation of FDKP Microparticles: Slowly add a 10% (v/v) acetic acid solution dropwise to the FDKP solution while stirring. This will lower the pH to approximately 4.5, causing the FDKP to precipitate and self-assemble into microcrystalline particles.

  • API Adsorption: For APIs that are not stable in the initial basic solution, they can be added to the FDKP suspension at this acidic pH. The positively charged regions of the API will adsorb to the negatively charged surface of the FDKP microparticles.

  • Homogenization: Further homogenize the FDKP suspension using a high-shear mixer or homogenizer to achieve a uniform particle size distribution.

  • Spray Drying:

    • Prepare the spray dryer according to the manufacturer's instructions.

    • Set the inlet temperature, pump speed, and aspirator/air flow rate. These parameters will need to be optimized for the specific formulation. A typical starting point could be an inlet temperature of 120-160°C.

    • Feed the homogenized suspension into the spray dryer.

    • The atomized droplets are dried in the hot air stream, forming a dry powder.

    • Collect the resulting drug-loaded FDKP microparticle dry powder from the cyclone separator.

  • Storage: Store the collected powder in a desiccator at a controlled temperature to prevent moisture absorption.

Protocol 2: In Vitro Aerodynamic Particle Size Distribution Analysis

This protocol outlines the determination of the mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF) using a Next Generation Impactor (NGI).

Materials and Equipment:

  • Drug-loaded FDKP dry powder

  • Dry powder inhaler (DPI) device

  • Next Generation Impactor (NGI) with pre-separator

  • Vacuum pump

  • Flow meter

  • Capsules or blisters for the DPI

  • Solvent for drug extraction (e.g., mobile phase for HPLC)

  • HPLC system for drug quantification

Procedure:

  • NGI Preparation: Coat the NGI collection plates with a solution (e.g., glycerol in ethanol) to prevent particle bounce. Allow the plates to dry completely. Assemble the NGI.

  • DPI Loading: Accurately weigh a dose of the FDKP dry powder and load it into a capsule or blister compatible with the chosen DPI device.

  • Test Setup: Connect the DPI to the NGI induction port. Connect the NGI to a vacuum pump, and set the airflow rate to a value that creates a 4 kPa pressure drop across the device (typically 60 L/min).

  • Aerosolization: Actuate the DPI and draw air through the NGI for a specified duration (e.g., 4 seconds) to aerosolize the powder.

  • Sample Recovery: Disassemble the NGI and carefully rinse each stage (including the induction port, pre-separator, and collection plates) with a known volume of the extraction solvent to dissolve the deposited drug.

  • Drug Quantification: Analyze the amount of drug in each rinse solution using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug deposited on each stage.

    • Determine the MMAD and Geometric Standard Deviation (GSD) by plotting the cumulative mass less than the stated cut-off diameter for each stage on a log-probability graph.

    • Calculate the Fine Particle Fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter less than 5 µm.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for conducting a pharmacokinetic study of an FDKP-based inhaled formulation in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials and Equipment:

  • Drug-loaded FDKP dry powder

  • Dry powder insufflator for small animals

  • Anesthesia (e.g., isoflurane)

  • Animal restraining device

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Load the desired dose of the FDKP dry powder into the insufflator.

  • Animal Dosing:

    • Anesthetize the rat using isoflurane.

    • Place the anesthetized animal in a restraining device.

    • Carefully insert the delivery tube of the insufflator into the trachea.

    • Administer the powder into the lungs with a puff of air.

  • Blood Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing, collect blood samples (e.g., via tail vein or saphenous vein).

    • Collect the blood into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the drug concentration using a validated bioanalytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (elimination half-life) using appropriate software.

Signaling Pathways and Absorption Mechanism

The systemic absorption of drugs delivered via FDKP technology is primarily a passive process driven by the rapid dissolution of the carrier and the subsequent diffusion of the free drug across the alveolar epithelium. The "signaling pathway" in this context is more accurately described as a transport pathway.

Pulmonary Drug Absorption Pathway

Pulmonary_Absorption cluster_Alveolus Alveolar Space cluster_Epithelium Alveolar Epithelium (Type I & II Pneumocytes) cluster_Circulation Systemic Circulation FDKP_Drug Inhaled FDKP-Drug Microparticle Dissolution Rapid Dissolution (pH 7.4) FDKP_Drug->Dissolution Free_Drug Free Drug Molecules Dissolution->Free_Drug Free_FDKP Free FDKP Molecules Dissolution->Free_FDKP Paracellular Paracellular Transport (Tight Junctions) Free_Drug->Paracellular Transcellular Transcellular Transport (Passive Diffusion) Free_Drug->Transcellular Bloodstream Capillary Bloodstream Free_FDKP->Bloodstream Absorbed FDKP Paracellular->Bloodstream Transcellular->Bloodstream

Drug absorption pathway from the alveoli to systemic circulation.

Conclusion

The FDKP-based Technosphere® technology represents a versatile and effective platform for the systemic delivery of drugs via the pulmonary route. The rapid dissolution of the FDKP microparticles in the neutral pH of the lungs allows for quick and efficient absorption of the therapeutic agent. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this technology for their specific drug development needs. Careful optimization of formulation and process parameters is crucial for achieving the desired aerodynamic properties and in vivo performance.

References

FDKP Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) nanoparticles represent a versatile platform for drug delivery, primarily utilized in the Technosphere® technology for targeted pulmonary administration. This technology leverages the unique self-assembly properties of FDKP to form microparticles that can encapsulate a wide range of therapeutic agents, from small molecules to large biologics. Upon inhalation, these particles are designed to deposit in the deep lung, where they rapidly dissolve at the physiological pH of the lung lining fluid, releasing the drug for rapid systemic absorption. This application note provides a comprehensive overview of FDKP nanoparticles, their formulation, characterization, and a detailed protocol for the preparation of drug-loaded FDKP nanoparticles for pulmonary delivery.

Principle of FDKP Nanoparticle Formation and Drug Delivery

FDKP is an excipient that, under acidic conditions, self-assembles into microparticles.[1] Therapeutic agents can be adsorbed onto the surface of these forming particles. The resulting drug-loaded microparticles are then lyophilized or spray-dried to create a dry powder formulation suitable for inhalation.

The targeted delivery aspect of this technology lies in its ability to deliver drugs directly to the lungs, a large and highly vascularized surface area, for rapid onset of action while minimizing systemic side effects associated with other administration routes. The delivery mechanism is a form of passive targeting to the pulmonary system.

Quantitative Data Summary

The following tables summarize key quantitative parameters of FDKP nanoparticles based on available literature, primarily focusing on insulin delivery as a model therapeutic.

Table 1: Physicochemical Properties of FDKP Nanoparticles

ParameterValueReference
Mean Aerodynamic Diameter2-2.5 µm[1]
Geometric Particle Size~2.5 µm[2]
Surface ChargeNegatively charged at acidic pH[1]
Drug Loading (Insulin)~10.95%[3]

Table 2: Pharmacokinetic Properties of Inhaled FDKP

ParameterValueConditionReference
Oral Bioavailability<3%Healthy Subjects[4]
Recovery in Urine (IV dose)>95%Healthy Subjects[4]
Cmax (20 mg inhaled FDKP)147.0 ng/mLDiabetic subjects with normal renal function[4]
Cmax (20 mg inhaled FDKP)159.9 ng/mLSubjects with diabetic nephropathy[4]
AUC0–480 (20 mg inhaled FDKP)30,474 ng/mL·minDiabetic subjects with normal renal function[4]
AUC0–480 (20 mg inhaled FDKP)36,869 ng/mL·minSubjects with diabetic nephropathy[4]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded FDKP Nanoparticles by Spray Drying

This protocol is a generalized procedure based on the principles of the Technosphere® technology for the formulation of drug-loaded FDKP nanoparticles.

Materials:

  • This compound (FDKP)

  • Active Pharmaceutical Ingredient (API)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Deionized water

  • Spray dryer equipped with a suitable nozzle

Procedure:

  • Solution Preparation:

    • Dissolve the desired amount of FDKP in deionized water.

    • Adjust the pH of the FDKP solution to < 4.0 using HCl to facilitate the self-assembly of FDKP microparticles.[1]

    • Dissolve the API in a separate aqueous solution. The pH of this solution may need to be adjusted to ensure the API carries a net positive charge to facilitate adsorption onto the negatively charged FDKP particles.[1]

  • Drug Loading:

    • Slowly add the API solution to the acidic FDKP solution while stirring.

    • Continue stirring for a defined period (e.g., 2-4 hours) to allow for the adsorption of the API onto the FDKP microparticles.

  • Spray Drying:

    • Set the spray dryer to the desired parameters (e.g., inlet temperature, feed rate, aspiration rate). These parameters will need to be optimized for the specific formulation.

    • Feed the suspension of drug-loaded FDKP nanoparticles into the spray dryer.

    • The solvent rapidly evaporates, resulting in a dry powder of drug-loaded FDKP nanoparticles.

  • Collection and Storage:

    • Collect the dried powder from the cyclone or collection vessel of the spray dryer.

    • Store the powder in a desiccator at a controlled temperature to prevent moisture absorption.

Protocol 2: Characterization of FDKP Nanoparticles

1. Particle Size and Morphology:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure:

    • Disperse a small amount of the dry powder onto a carbon-coated TEM grid or an SEM stub.

    • Sputter-coat the sample with a conductive material (e.g., gold) for SEM.

    • Image the particles using the electron microscope to observe their size, shape, and surface morphology.

2. Aerodynamic Particle Size Distribution:

  • Method: Cascade Impactor (e.g., Andersen Cascade Impactor).

  • Procedure:

    • Load the dry powder into a dry powder inhaler device.

    • Actuate the inhaler to aerosolize the powder into the cascade impactor at a controlled flow rate.

    • Quantify the amount of drug deposited on each stage of the impactor using a suitable analytical method (e.g., HPLC).

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

3. Drug Loading and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Accurately weigh a known amount of the drug-loaded FDKP powder.

    • Dissolve the powder in a suitable solvent that dissolves both the FDKP and the drug.

    • Analyze the solution by HPLC to determine the concentration of the drug.

    • Calculate the drug loading using the following formula: Drug Loading (%) = (Mass of drug in powder / Total mass of powder) x 100

Visualizations

FDKP_Formation_Workflow cluster_prep Solution Preparation cluster_loading Drug Loading cluster_drying Drying cluster_product Final Product FDKP FDKP Acid Acidic Solution (pH < 4.0) FDKP->Acid API API API_sol API Solution API->API_sol Mixing Mixing and Stirring Acid->Mixing API_sol->Mixing SprayDry Spray Drying Mixing->SprayDry Self-assembly and API adsorption Final_Powder Drug-Loaded FDKP Nanoparticle Powder SprayDry->Final_Powder

Caption: Workflow for the preparation of drug-loaded FDKP nanoparticles.

Drug_Delivery_Mechanism cluster_inhalation Inhalation cluster_lung Lung Deposition & Dissolution cluster_absorption Systemic Absorption Inhaler Dry Powder Inhaler Aerosol Aerosolized FDKP Nanoparticles Inhaler->Aerosol Deep_Lung Deposition in Deep Lung Aerosol->Deep_Lung Dissolution Rapid Dissolution (Neutral pH) Deep_Lung->Dissolution Release Drug Release Dissolution->Release Absorption Absorption into Bloodstream Release->Absorption Systemic Systemic Circulation Absorption->Systemic

Caption: Mechanism of targeted pulmonary drug delivery using FDKP nanoparticles.

Signaling Pathways

Current literature on FDKP nanoparticles primarily focuses on their role as a carrier for drug delivery and does not describe direct interactions with or modulation of specific cellular signaling pathways. The therapeutic effect is achieved through the rapid release and absorption of the encapsulated drug, which then acts on its respective molecular targets. Therefore, a signaling pathway diagram for FDKP itself is not applicable based on available data. The mechanism is one of physical dissolution rather than biological interaction.

Applications and Future Directions

The primary application of FDKP nanoparticles is in the pulmonary delivery of therapeutics. The Technosphere® platform has been successfully used for the delivery of insulin (Afrezza®) and has the potential to be applied to a wide range of other drugs, including peptides, proteins, and small molecules.[5]

While current applications focus on passive targeting of the lungs, future research could explore the surface modification of FDKP nanoparticles to achieve active targeting to specific cell types within the lungs or other tissues. However, there is currently a lack of published research in this area.

Conclusion

FDKP nanoparticles offer a promising platform for targeted drug delivery to the pulmonary system. The technology allows for the efficient encapsulation and delivery of a variety of therapeutic agents, with the key advantages of rapid onset of action and reduced systemic side effects. The provided protocols offer a foundational methodology for the preparation and characterization of drug-loaded FDKP nanoparticles. Further research is warranted to explore the full potential of this delivery system, including its application to a broader range of drugs and the potential for active targeting strategies.

References

Application Notes and Protocols for Loading Peptides onto FDKP Microparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) microparticles are a promising platform for the delivery of therapeutic peptides, most notably demonstrated by their use in inhalable insulin formulations. These microparticles are formed by the self-assembly of FDKP, a biocompatible and biodegradable excipient, under acidic conditions. The loading of peptides onto these microparticles is primarily achieved through a straightforward and efficient process of electrostatic adsorption, making it an attractive method for peptide drug delivery.

These application notes provide a detailed overview and protocols for the preparation of peptide-loaded FDKP microparticles, focusing on the co-spray drying method. This document outlines the mechanism of peptide loading, step-by-step experimental protocols, methods for characterization, and quantification of peptide loading.

Mechanism of Peptide Loading

The loading of peptides onto FDKP microparticles is principally governed by electrostatic interactions. FDKP is a molecule that is soluble in neutral to alkaline aqueous solutions. However, upon acidification to a pH below 5.0, FDKP precipitates to form crystalline microparticles.[1] At this acidic pH, the carboxyl groups on the FDKP molecules are protonated, resulting in a net negative surface charge on the microparticles.[1]

Peptides, which are amphoteric molecules, can be engineered or selected to possess a net positive charge at this acidic pH. This is achieved by ensuring that the pH of the solution is below the isoelectric point (pI) of the peptide. The resulting positively charged peptide can then readily adsorb onto the negatively charged surface of the FDKP microparticles through strong electrostatic interactions. This process is both efficient and gentle, preserving the integrity of the peptide.

Experimental Protocols

This section provides a detailed methodology for the preparation of peptide-loaded FDKP microparticles using a co-spray drying technique. The following protocols are based on the successful loading of insulin and can be adapted for other peptides with appropriate optimization.

Protocol 1: Preparation of Peptide-Loaded FDKP Microparticles by Co-Spray Drying

This protocol describes the preparation of a solution suitable for spray drying, leading to the formation of peptide-loaded FDKP microparticles.

Materials:

  • This compound (FDKP)

  • Peptide of interest (e.g., Insulin)

  • Ammonia solution (e.g., 1% v/v)

  • Polysorbate 80 (or other suitable surfactant)

  • Acetic acid solution (e.g., 10% v/v)

  • Deionized water

  • Spray dryer equipped with a suitable nozzle

Procedure:

  • FDKP Solution Preparation:

    • Dissolve 250 mg of FDKP in 10 mL of an ammonia aqueous solution (1% v/v).[1]

    • To this solution, add a surfactant, such as polysorbate 80, to a final concentration of 0.3% (w/w) to aid in particle formation and stability.[1]

    • Stir the solution gently until the FDKP is completely dissolved.

  • Peptide Solution Preparation:

    • Prepare a stock solution of the peptide of interest in a suitable aqueous buffer. The buffer should be chosen to ensure peptide stability and solubility.

  • Formation of the Feed Solution:

    • Add the desired amount of the peptide stock solution to the FDKP solution. The amount of peptide to be added will depend on the target drug loading.

    • Slowly add acetic acid solution (10% v/v) to the FDKP-peptide mixture with gentle stirring.[1] This will initiate the precipitation of FDKP microparticles as the pH of the solution drops to approximately 4.5, facilitating the electrostatic adsorption of the peptide.[1]

  • Spray Drying:

    • Transfer the resulting suspension to the feed vessel of the spray dryer.

    • Equip the spray dryer with a nozzle suitable for producing microparticles in the desired size range (typically 1-5 µm for inhalation).

    • Set the spray drying parameters. While optimal parameters will vary depending on the specific equipment and peptide, the following are suggested as a starting point for optimization:

      • Inlet Temperature: 100-140 °C

      • Feed Rate: 5-15 mL/min

      • Atomization Pressure/Air Speed: Adjust to achieve the desired particle size.

    • Commence the spray drying process to produce a dry powder of peptide-loaded FDKP microparticles.

  • Collection and Storage:

    • Collect the dried microparticles from the cyclone separator of the spray dryer.

    • Store the powder in a desiccator at a controlled temperature to prevent moisture absorption and maintain stability.

Protocol 2: Quantification of Peptide Loading Efficiency

This protocol outlines the determination of the amount of peptide loaded onto the FDKP microparticles using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Peptide-loaded FDKP microparticles

  • Blank FDKP microparticles (prepared without peptide)

  • Solvent for dissolving microparticles (e.g., a mixture of acetonitrile and a suitable aqueous buffer)

  • RP-HPLC system with a UV detector

  • C18 HPLC column suitable for peptide analysis

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide standard of known concentration

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount (e.g., 5-10 mg) of the peptide-loaded FDKP microparticles.

    • Dissolve the microparticles in a known volume of a suitable solvent. The solvent should be capable of dissolving both the FDKP and the peptide. A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) is often effective. Sonication may be used to aid dissolution.

    • Prepare a blank sample by dissolving the same amount of blank FDKP microparticles in the same volume of solvent.

    • Prepare a series of standard solutions of the peptide of known concentrations in the same solvent.

  • RP-HPLC Analysis:

    • Set up the RP-HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a known volume (e.g., 20 µL) of the prepared sample, blank, and standard solutions.

    • Run a gradient elution to separate the peptide from FDKP and other excipients. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (return to initial conditions)

    • Monitor the elution of the peptide using a UV detector at a wavelength where the peptide absorbs strongly (typically 214 or 280 nm).

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area of the peptide standards against their known concentrations.

    • Determine the concentration of the peptide in the sample solution from the calibration curve.

    • Calculate the peptide loading efficiency and drug content using the following formulas:

    Entrapment Efficiency (%) = (Mass of peptide in microparticles / Initial mass of peptide used) x 100

    Drug Loading (%) = (Mass of peptide in microparticles / Total mass of microparticles) x 100

Characterization of Peptide-Loaded FDKP Microparticles

Thorough characterization of the peptide-loaded microparticles is essential to ensure their quality and performance. The following table summarizes key characterization techniques and the parameters they assess.

Characterization TechniqueParameter AssessedTypical Results for FDKP Microparticles
Scanning Electron Microscopy (SEM) Morphology, particle size, and surface characteristics.Typically reveals porous, rosette-shaped microparticles. The surface may appear smoother after peptide loading as the peptide fills in pores and cracks.[1]
X-ray Diffraction (XRD) Crystalline structure of the microparticles.Can be used to confirm the crystalline nature of the FDKP and to investigate any changes upon peptide loading.
Differential Scanning Calorimetry (DSC) Thermal properties and physical state of the components.Helps to understand the interaction between the peptide and the FDKP carrier.
Laser Diffraction Particle size distribution.Provides quantitative data on the particle size, which is critical for applications like pulmonary delivery.
Aerodynamic Particle Sizing (e.g., Andersen Cascade Impactor) Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF).Crucial for predicting the deposition of inhaled particles in the respiratory tract. For insulin-loaded FDKP, an MMAD of 3.45 ± 0.13 μm and an FPF of 50.2% have been reported.[1][2][3]

Quantitative Data Summary

The following table presents a summary of quantitative data reported for peptide-loaded FDKP microparticles, primarily focusing on insulin as the model peptide.

ParameterReported Value(s)Reference
Peptide (Insulin) Content 3-4 U/mg-
Drug Content Range 0.01% to 20%-
Mass Median Aerodynamic Diameter (MMAD) 3.45 ± 0.13 μm[1][2][3]
Fine Particle Fraction (FPF) 50.2%[1][2][3]
Entrapment Rate (Insulin) > 95%[1]

Visualizations

Experimental Workflow for Peptide Loading onto FDKP Microparticles

experimental_workflow cluster_solution_prep Solution Preparation cluster_loading Loading Process cluster_particle_formation Particle Formation & Collection FDKP FDKP Dissolution (in Ammonia Solution) Surfactant Add Surfactant (e.g., Polysorbate 80) FDKP->Surfactant Peptide Peptide Solution (in Aqueous Buffer) Mix Combine FDKP and Peptide Solutions Peptide->Mix Surfactant->Mix Acidify Acidify with Acetic Acid (to pH ~4.5) Mix->Acidify Precipitation & Electrostatic Adsorption SprayDry Co-Spray Drying Acidify->SprayDry Collect Collect Dry Powder SprayDry->Collect

Caption: Workflow for preparing peptide-loaded FDKP microparticles.

Mechanism of Electrostatic Adsorption

electrostatic_adsorption cluster_interaction Electrostatic Interaction FDKP FDKP Microparticle Loaded_FDKP Peptide-Loaded FDKP Microparticle FDKP->Loaded_FDKP Negative Surface Charge Peptide Peptide (pI > pH) Peptide->Loaded_FDKP Positive Net Charge

Caption: Electrostatic attraction between FDKP and peptide.

References

Troubleshooting & Optimization

Optimizing Fumaryl Diketopiperazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield of fumaryl diketopiperazine (FDKP) synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is chemically known as (3S,6S)-3,6-bis(4-(N-fumaryl)aminobutyl)piperazine-2,5-dione. The synthesis is typically a multi-step process involving the cyclization of lysine to form the diketopiperazine ring, followed by the acylation of the primary amine side chains with fumaryl chloride.

Low Yield of Diketopiperazine Intermediate

Question Possible Causes Troubleshooting Steps
Q1: My yield of the lysine diketopiperazine intermediate is very low. What are the likely reasons? 1. Incomplete Cyclization: The reaction conditions (temperature, time, catalyst) may not be optimal for the intramolecular cyclization of two lysine molecules. 2. Side Reactions: Polymerization of the amino acid starting material can compete with the desired cyclization. 3. Purification Losses: The diketopiperazine may be lost during workup and purification steps.1. Optimize Reaction Conditions: - Temperature: Gradually increase the reaction temperature. Diketopiperazine formation from amino acid esters is often favored at elevated temperatures (e.g., in a high-boiling point solvent like dimethyl sulfoxide (DMSO) at 80°C). - Catalyst: Consider the use of an acid catalyst such as p-toluenesulfonic acid or a dehydrating agent to promote cyclization. - Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS to determine the point of maximum conversion. 2. Control Starting Material Concentration: Use a more dilute solution to favor intramolecular cyclization over intermolecular polymerization. 3. Purification Strategy: - Crystallization: Attempt to crystallize the diketopiperazine directly from the reaction mixture if possible. - Chromatography: If using column chromatography, select an appropriate stationary and mobile phase to minimize product loss.

Challenges in the Fumaryl Chloride Acylation Step

Question Possible Causes Troubleshooting Steps
Q2: I am getting a mixture of mono- and di-acylated products, or no reaction at all, during the fumarylation step. How can I improve this? 1. Stoichiometry of Reagents: Incorrect molar ratio of fumaryl chloride to the diketopiperazine intermediate. 2. Reactivity of Fumaryl Chloride: Fumaryl chloride is highly reactive and can be hydrolyzed by moisture. 3. Base Selection: The choice and amount of base used to scavenge the HCl byproduct is critical. 4. Incomplete Dissolution: The diketopiperazine intermediate may not be fully dissolved in the reaction solvent.1. Adjust Stoichiometry: Use a slight excess of fumaryl chloride (e.g., 2.2-2.5 equivalents) to ensure complete di-acylation. Add the fumaryl chloride dropwise to a cooled solution of the diketopiperazine to control the reaction rate. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize Base: - Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to prevent side reactions. - Use at least two equivalents of the base per equivalent of fumaryl chloride to neutralize the generated HCl. 4. Solvent Selection: Choose a solvent in which the diketopiperazine intermediate has good solubility. Aprotic polar solvents like DMF or NMP can be effective. Gentle heating may be required to achieve complete dissolution before cooling for the addition of fumaryl chloride.

Product Purification and Purity Issues

Question Possible Causes Troubleshooting Steps
Q3: My final this compound product is impure, showing multiple spots on TLC or peaks in LC-MS. What are the common impurities? 1. Unreacted Starting Material: Presence of the lysine diketopiperazine intermediate. 2. Mono-acylated Byproduct: Incomplete reaction leading to the presence of the mono-fumaryl derivative. 3. Hydrolysis Products: Fumaryl chloride can hydrolyze to fumaric acid, which can contaminate the product. The final product itself can also be susceptible to hydrolysis under certain conditions. 4. Polymeric Byproducts: Formed during the initial diketopiperazine synthesis.1. Optimize Acylation: Refer to the troubleshooting steps for Q2 to ensure complete conversion to the di-acylated product. 2. Purification Method: - Recrystallization: This can be an effective method for removing minor impurities. Experiment with different solvent systems. - Column Chromatography: Use silica gel chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexane with a polar modifier) to separate the desired product from impurities. 3. Aqueous Workup: During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like fumaric acid. Follow with a brine wash and dry the organic layer thoroughly before solvent evaporation.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic route for this compound?

A: The synthesis of this compound typically involves two main steps:

  • Diketopiperazine Formation: The cyclization of a lysine derivative, such as lysine methyl ester, to form the 2,5-diketopiperazine ring. This is often achieved by heating the amino acid ester, sometimes in the presence of a catalyst.

  • Acylation: The reaction of the lysine diketopiperazine intermediate with fumaryl chloride in the presence of a base. This step attaches the fumaryl groups to the primary amine side chains of the diketopiperazine core.

Q: How can I monitor the progress of the reactions?

A:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Use a suitable developing solvent system that provides good separation of the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to track the formation of the desired product and identify any major byproducts by their mass-to-charge ratio.

Q: What are the key safety precautions to take during the synthesis?

A:

  • Fumaryl Chloride: Fumaryl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents: Many organic solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area or a fume hood.

  • Bases: Organic bases like triethylamine and DIPEA can be corrosive and have strong odors. Handle them with care in a fume hood.

Experimental Protocols

1. Synthesis of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Lysine Diketopiperazine Intermediate)

  • Materials: L-lysine monohydrochloride, methanol, thionyl chloride, anhydrous solvent (e.g., toluene or xylene), base (e.g., sodium methoxide).

  • Methodology:

    • Prepare L-lysine methyl ester dihydrochloride by reacting L-lysine monohydrochloride with thionyl chloride in methanol.

    • Neutralize the L-lysine methyl ester dihydrochloride with a base (e.g., sodium methoxide in methanol) to obtain the free amino acid ester.

    • Dissolve the L-lysine methyl ester in a high-boiling point anhydrous solvent (e.g., toluene).

    • Heat the solution to reflux for several hours to promote cyclization.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated diketopiperazine intermediate by filtration.

    • Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum.

2. Synthesis of (3S,6S)-3,6-bis(4-(N-fumaryl)aminobutyl)piperazine-2,5-dione (this compound)

  • Materials: Lysine diketopiperazine intermediate, fumaryl chloride, anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), non-nucleophilic base (e.g., triethylamine).

  • Methodology:

    • Dissolve the lysine diketopiperazine intermediate in an anhydrous aprotic solvent under an inert atmosphere.

    • Add at least 2 equivalents of a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution in an ice bath.

    • Slowly add a solution of fumaryl chloride (at least 2 equivalents) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting Logic

Fumaryl_Diketopiperazine_Synthesis_Workflow cluster_step1 Step 1: Diketopiperazine Formation cluster_step2 Step 2: Acylation cluster_troubleshooting Troubleshooting Logic Lysine_Ester Lysine Ester DKP_Intermediate Lysine Diketopiperazine Lysine_Ester->DKP_Intermediate Cyclization (Heat, Catalyst) FDKP_Product This compound DKP_Intermediate->FDKP_Product Acylation (Base, Anhydrous) Low_Yield Low Yield? Fumaryl_Chloride Fumaryl Chloride Fumaryl_Chloride->FDKP_Product Purity_Issue Purity Issue? Check_Cyclization Incomplete Cyclization? Low_Yield->Check_Cyclization Check_Acylation Incomplete Acylation? Low_Yield->Check_Acylation Identify_Impurity Identify Impurity (TLC, LC-MS) Purity_Issue->Identify_Impurity Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Purity_Issue->Optimize_Purification

Caption: A workflow diagram illustrating the two main steps of this compound synthesis and a basic troubleshooting decision path.

This guide is intended to provide general assistance. Experimental conditions may need to be optimized for specific laboratory setups and scales. Always refer to relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: Fumaryl Diketopiperazine (FDKP) Particle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of fumaryl diketopiperazine (FDKP) particles, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FDKP) and why is it used in drug delivery?

A1: this compound (FDKP) is an excipient used in pharmaceutical formulations, notably in the Technosphere® inhalation technology. It is a derivative of the amino acid lysine. FDKP is utilized for its ability to self-assemble into microparticles under specific conditions, making it an effective carrier for delivering drugs, such as insulin, to the lungs.[1][2] These microparticles can encapsulate or have active pharmaceutical ingredients (APIs) adsorbed onto their surface.

Q2: What is the primary mechanism that drives the formation and potential aggregation of FDKP particles?

A2: The formation of FDKP particles is primarily driven by a pH-dependent self-assembly process. FDKP is highly soluble in aqueous solutions at a pH above 6. However, under acidic conditions (typically below pH 5), it precipitates to form microcrystalline platelets. These platelets can then agglomerate or aggregate to form larger particles. The aggregation process is influenced by various factors including pH, temperature, concentration, and ionic strength of the solution.

Q3: What is the ideal particle size for FDKP microparticles intended for pulmonary delivery?

A3: For effective pulmonary delivery, FDKP microparticles are typically formulated to have an aerodynamic diameter in the respirable range, generally between 1 and 5 micrometers. This size range allows the particles to be inhaled and deposited in the deep lung, where the API can be absorbed.

Q4: Can excipients be used to prevent the aggregation of FDKP particles?

A4: Yes, certain excipients can help stabilize FDKP particle suspensions and prevent aggregation. For instance, surfactants like Polysorbate 80 are commonly used in pharmaceutical formulations to act as stabilizers, preventing the aggregation of sensitive drug molecules.[3] While specific data on its effect on FDKP is limited in the provided search results, its general function suggests it could be beneficial.

Troubleshooting Guide: Preventing FDKP Particle Aggregation

This guide addresses common issues related to FDKP particle aggregation during formulation.

Problem Potential Cause Recommended Solution
Visible particle aggregation or sedimentation in suspension. Incorrect pH: The pH of the solution is likely too low, promoting excessive and uncontrolled precipitation and aggregation.Carefully adjust the pH of the FDKP solution. For controlled particle formation, a specific acidic pH is required, but a pH that is too low can lead to rapid aggregation. A pH of around 4.6 has been used in optimized formulations.[4]
Inconsistent or broad particle size distribution. Suboptimal Temperature: The temperature during particle formation can influence the kinetics of self-assembly and aggregation.Control the temperature of the feed solution during the formulation process. Adjusting the temperature can be a method to control the specific surface area of the microparticles.[5]
Inadequate Mixing: Insufficient or non-uniform mixing during pH adjustment can create localized areas of high supersaturation, leading to uncontrolled precipitation and a wide particle size distribution.Ensure vigorous and consistent stirring during the entire process of pH adjustment and particle formation. A stirring time of approximately 2.37 hours has been noted in successful formulations.[4]
Low yield of desired particle size fraction. Inappropriate FDKP Concentration: The concentration of FDKP in the feed solution can affect the final particle size and the extent of aggregation.Optimize the concentration of FDKP in your formulation. The concentration of the diketopiperazine in the feed solution is a key parameter to adjust for controlling particle characteristics.[5]
Poor flowability of the dried FDKP powder. Irregular Particle Morphology: Aggregated particles often have an irregular shape, which can lead to poor flow characteristics of the final powder product.Optimize the formulation and drying process to produce more spherical and less aggregated particles. Spray drying is a common method that can be optimized to improve particle morphology.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from literature on the formulation and characterization of FDKP microparticles.

Table 1: Optimized Formulation Parameters for Insulin-Loaded FDKP Microspheres

ParameterOptimized Value
pH4.64
Stirring Time (hours)2.37
Drug (Insulin) to FDKP Ratio (%)23.11
Source: Adapted from J Biomed Nanotechnol. 2020 Aug 1;16(8):1241-1253.[4]

Table 2: Physicochemical Properties of Spray-Dried Insulin-Loaded FDKP Microparticles

PropertyValue
Aerodynamic Diameter (Daer)1.566 ± 0.034 µm
Drug Loading (%)~13%
Entrapment Efficiency (%)>95%
Spray-Drying Yield (%)>50%
Bulk Density (g/cm³)0.224
Tapped Density (g/cm³)0.286
Carr's Index (%)21.7
Angle of Repose (°)33.1
Source: Adapted from Drug Des Devel Ther. 2019; 13: 2515–2526.[6]

Experimental Protocols

Protocol 1: Preparation of FDKP Microparticles via Spray Drying

This protocol provides a general methodology for preparing FDKP microparticles. Optimization of specific parameters is recommended for each unique formulation.

1. Solution Preparation: a. Dissolve this compound (FDKP) in deionized water to achieve the desired concentration. b. If incorporating an Active Pharmaceutical Ingredient (API), dissolve the API in a suitable buffer. c. Mix the FDKP and API solutions under controlled temperature and stirring.

2. pH Adjustment for Particle Precipitation: a. While continuously stirring, slowly add a dilute acid (e.g., acetic acid) to the solution to lower the pH and induce FDKP precipitation. b. Monitor the pH closely until the target pH for optimal particle formation is reached (e.g., pH 4.6).

3. Spray Drying: a. Transfer the FDKP particle suspension to the feed vessel of a spray dryer. b. Set the spray drying parameters. The following are example starting parameters that should be optimized:

  • Inlet Temperature: 100-150 °C
  • Pump Speed: 3-5 mL/min
  • Aspirator Rate: 80-100%
  • Air Input: 400-600 L/hr c. Initiate the spray drying process. d. Collect the dried FDKP microparticle powder from the cyclone collector.

4. Particle Characterization: a. Analyze the particle size and size distribution using techniques such as laser diffraction or dynamic light scattering. b. Characterize the morphology of the particles using Scanning Electron Microscopy (SEM). c. Determine the drug loading and encapsulation efficiency using an appropriate analytical method (e.g., HPLC). d. Assess the powder flow properties using measurements like Carr's Index and Hausner Ratio.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_precip Particle Formation cluster_dry Drying cluster_char Characterization prep1 Dissolve FDKP prep3 Mix Solutions prep1->prep3 prep2 Dissolve API prep2->prep3 precip1 Adjust pH with Acid prep3->precip1 precip2 Continuous Stirring precip1->precip2 dry1 Spray Drying precip2->dry1 char1 Particle Size Analysis dry1->char1 char2 Morphology (SEM) dry1->char2 char3 Drug Loading (HPLC) dry1->char3 char4 Flow Properties dry1->char4 troubleshooting_logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions issue Particle Aggregation Observed cause1 Incorrect pH issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Inadequate Mixing issue->cause3 cause4 Inappropriate Concentration issue->cause4 sol1 Optimize pH (e.g., ~4.6) cause1->sol1 sol2 Control & Adjust Temperature cause2->sol2 sol3 Ensure Vigorous & Consistent Stirring cause3->sol3 sol4 Optimize FDKP Concentration cause4->sol4

References

Fumaryl Diketopiperazine (FDKP) Formulation Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formulation stability of fumaryl diketopiperazine (FDKP). The information is designed to assist researchers in anticipating and resolving stability challenges during their experimental work.

Troubleshooting Guides and FAQs

This section addresses common stability issues encountered during the formulation of FDKP. The question-and-answer format is intended to provide direct and actionable advice for experimental challenges.

Issue 1: Inconsistent Particle Size or Morphology in Suspension

  • Q1: My FDKP particles are aggregating and showing variable size distribution after reconstitution. What could be the cause?

    • A1: This is often related to the pH of your formulation. FDKP self-assembles into microparticles in acidic conditions. If the pH is not sufficiently low or is inconsistent, it can lead to incomplete or irregular particle formation and aggregation. Ensure your formulation pH is consistently maintained, ideally below pH 4, for uniform particle formation.

  • Q2: I'm observing a change in the crystalline structure of my FDKP particles over time. Why is this happening?

    • A2: Changes in crystalline structure, or polymorphism, can be influenced by storage conditions such as temperature and humidity. It is also possible that interactions with other excipients in your formulation are affecting the crystal lattice. It is crucial to characterize the solid-state properties of your FDKP formulation at the start of your stability study and monitor for any changes. The ratio of cis and trans isomers of the fumaroyl group can also influence the crystal packing and aerodynamic performance of the final product.

Issue 2: Chemical Degradation of FDKP in Formulation

  • Q3: I have detected degradation products in my FDKP formulation. What are the likely degradation pathways?

    • A3: FDKP can be susceptible to hydrolysis and oxidation. The amide bonds within the diketopiperazine ring can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures, leading to ring-opening. The fumaroyl side chains are also susceptible to oxidation, which can lead to the formation of various oxidation byproducts.

  • Q4: How can I minimize the chemical degradation of FDKP in my liquid formulation?

    • A4: To minimize hydrolysis, maintain the pH of your formulation within a stable range, which needs to be determined experimentally but is generally close to neutral for the dissolved form. For the solid form, controlling moisture content is critical. To prevent oxidative degradation, consider the use of antioxidants in your formulation and protect it from light. Additionally, packaging in an inert atmosphere (e.g., nitrogen) can be beneficial.

Issue 3: Reduced Potency or Drug Delivery Performance

  • Q5: The aerodynamic performance of my FDKP dry powder inhalation formulation is decreasing over time. What could be the reason?

    • A5: A decrease in aerodynamic performance can be linked to changes in particle size, morphology, and surface properties. As mentioned, particle aggregation due to moisture or electrostatic charges can be a significant factor. Additionally, the trans-isomer content of the fumaroyl groups is known to be important for the aerodynamic characteristics of FDKP particles. Isomerization from the trans to the cis form could potentially impact performance.

  • Q6: I am seeing a loss of the active pharmaceutical ingredient (API) that is loaded onto the FDKP microparticles. Why might this be occurring?

    • A6: The binding of API to FDKP microparticles is often based on electrostatic interactions. A change in the pH of the microenvironment of the formulation could disrupt these interactions, leading to the dissociation of the API. Furthermore, if FDKP itself is degrading, the structural integrity of the microparticles may be compromised, resulting in the release of the API.

Quantitative Data Summary

The stability of FDKP is highly dependent on environmental factors. The following tables summarize the key stability characteristics.

Table 1: pH-Dependent Solubility and Particle Formation

pHSolubilityParticle Formation
< 4.0LowSelf-assembles into crystalline microparticles
4.0 - 6.0Increasing solubility with increasing pHPartial dissolution of microparticles
> 6.0HighFDKP is predominantly in a dissolved state

Table 2: Potential Chemical Degradation Pathways

Degradation PathwaySusceptible SitesPotential DegradantsContributing Factors
Hydrolysis Amide bonds in the diketopiperazine ringRing-opened FDKP derivatives, smaller peptide fragmentsExtreme pH (acidic or basic), elevated temperature, moisture
Oxidation Fumaroyl side chains (carbon-carbon double bond)Epoxides, cleaved side chains with carboxylic acid terminiPresence of oxygen, exposure to light, presence of metal ions
Isomerization Carbon-carbon double bond of the fumaroyl side chainsCis-isomers of FDKPExposure to light (photochemical isomerization)

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

Protocol 1: Stability-Indicating HPLC Method for FDKP

This protocol outlines a general method for the analysis of FDKP and its potential degradation products. Method optimization and validation are essential for specific formulations.

  • Objective: To develop and validate a stability-indicating HPLC method for the quantification of FDKP and the detection of its degradation products.

  • Materials:

    • FDKP reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer components)

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Standard Solution Preparation: Prepare a stock solution of the FDKP reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dissolve or dilute the FDKP formulation in a suitable solvent to a known concentration.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient elution (e.g., starting with 5% acetonitrile and increasing to 95% over 20 minutes)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: UV at a wavelength where FDKP has maximum absorbance (to be determined experimentally, e.g., ~280 nm).

    • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject FDKP solutions to forced degradation under the following conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid FDKP at 105°C for 24 hours.

      • Photostability: Expose the FDKP solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent FDKP peak.

  • Data Analysis: Quantify the amount of FDKP remaining and calculate the percentage of degradation. Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS).

Visualizations

Degradation Pathway of this compound (FDKP)

FDKP_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Photochemical Isomerization FDKP This compound (FDKP) RingOpened Ring-Opened FDKP FDKP->RingOpened H₂O, H⁺/OH⁻ Epoxides Epoxides FDKP->Epoxides O₂, Light, Metal Ions CleavedSideChains Cleaved Side Chains FDKP->CleavedSideChains Strong Oxidants CisIsomer Cis-Isomer of FDKP FDKP->CisIsomer UV Light SmallerFragments Smaller Peptide Fragments RingOpened->SmallerFragments Further Hydrolysis

Caption: Potential degradation pathways of this compound (FDKP).

Troubleshooting Workflow for FDKP Formulation Stability Issues

Caption: A logical workflow for troubleshooting FDKP formulation stability issues.

Experimental Workflow for FDKP Stability Study

Stability_Study_Workflow Start Develop and Validate Stability-Indicating Method PrepareSamples Prepare FDKP Formulation Batches Start->PrepareSamples InitialAnalysis t=0 Analysis: - Assay - Purity - Particle Size - Moisture Content PrepareSamples->InitialAnalysis PlaceOnStability Place Samples at Different Storage Conditions (ICH) InitialAnalysis->PlaceOnStability PullSamples Pull Samples at Pre-defined Time Points PlaceOnStability->PullSamples PullSamples->PullSamples AnalyzeSamples Analyze Samples using Validated Methods PullSamples->AnalyzeSamples DataAnalysis Analyze Data and Determine Shelf-life AnalyzeSamples->DataAnalysis

Caption: A typical experimental workflow for conducting a stability study of an FDKP formulation.

Technical Support Center: Fumaryl Diketopiperazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of fumaryl diketopiperazine (FDKP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (FDKP) and why is it used in drug delivery?

A1: this compound is an excipient used in pharmaceutical formulations, particularly for pulmonary drug delivery. It is formed from the condensation of two amino acid molecules.[1] FDKP is advantageous because it can self-assemble into microparticles with a large surface area, which can adsorb various therapeutic agents.[2] These microparticles are ideal for inhalation into the deep lung.[3]

Q2: How are FDKP microparticles formed?

A2: FDKP microparticles are typically formed through a pH-induced crystallization process. FDKP is highly soluble at a pH above 6 but precipitates into microcrystalline platelets at acidic pH. These platelets then agglomerate to form low-density, porous microparticles.[3]

Q3: What are the critical quality attributes of FDKP microparticles for pulmonary delivery?

A3: The critical quality attributes for FDKP microparticles intended for inhalation include particle size, particle size distribution, aerodynamic performance, and drug loading capacity. For deep lung deposition, an aerodynamic diameter of 1-5 µm is generally desired.[4]

Q4: What are the common challenges in scaling up FDKP production?

A4: Common scale-up challenges include controlling the particle size and morphology of the microparticles, ensuring batch-to-batch consistency, managing the stability of the drug-loaded particles, and optimizing the yield and purity of the initial FDKP synthesis.

Troubleshooting Guides

Section 1: Chemical Synthesis

Problem: Low yield during FDKP synthesis.

Potential CauseSuggested Solution
Inefficient Cyclization: The thermal condensation reaction to form the diketopiperazine ring is slow and may result in incomplete conversion.Introduce a Catalyst: The use of catalysts such as sulfuric acid, phosphoric acid, or phosphorus pentoxide can significantly increase the reaction rate and yield.[2] For example, using phosphorus pentoxide as a catalyst has been shown to achieve yields greater than 50%.[2]
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired FDKP product.Optimize Reaction Conditions: Carefully control the reaction temperature and time. Shorter reaction times at optimal temperatures, facilitated by a catalyst, can minimize the formation of byproducts.[2]
Purification Losses: Significant amounts of product may be lost during purification steps.Optimize Purification Protocol: Recrystallization from a suitable solvent, such as acetic acid, can be an effective purification method.[2] Ensure the conditions (solvent volume, temperature, cooling rate) are optimized to maximize recovery of pure FDKP.

Problem: Impurities in the final FDKP product.

Potential CauseSuggested Solution
Incomplete Reaction: Unreacted starting materials or intermediates may be present in the final product.Monitor Reaction Progress: Use analytical techniques like HPLC to monitor the reaction and ensure it goes to completion. Adjust reaction time and temperature as needed.
Formation of Byproducts: Side reactions can lead to the formation of structurally related impurities.Modify Reaction Conditions: Altering the catalyst, solvent, or temperature may disfavor the formation of certain byproducts.
Ineffective Purification: The purification method may not be adequate to remove all impurities.Employ Orthogonal Purification Methods: If recrystallization is insufficient, consider using chromatographic techniques, such as column chromatography, to separate the desired product from impurities.
Section 2: Microparticle Formulation and Scale-Up

Problem: FDKP microparticles are outside the desired size range.

Potential CauseSuggested Solution
Incorrect pH during Precipitation: The pH of the solution during the precipitation of FDKP is a critical parameter that influences particle size.Precise pH Control: Carefully control the rate of addition of the acidifying agent to the FDKP solution to maintain a consistent pH. A pH of around 4.5 is often used for FDKP precipitation.[4]
Inadequate Homogenization: The energy input during homogenization affects the size of the resulting particles.Optimize Homogenization Parameters: Adjust the high-pressure homogenization time and pressure. For example, a homogenization time of 9 minutes at 140 bar has been used to obtain smaller, well-dispersed microparticles.[4]
Suboptimal Spray Drying Conditions: The parameters of the spray drying process, such as inlet temperature, pump speed, and air input, directly impact the final particle size.Optimize Spray Drying Process: Conduct a design of experiments (DoE) to determine the optimal spray drying parameters for the desired particle size.[4]

Problem: Poor flowability of the FDKP dry powder.

Potential CauseSuggested Solution
Particle Morphology: Irregularly shaped or highly cohesive particles can lead to poor powder flow.Optimize Formulation and Process: The addition of excipients like polysorbate 80 can improve particle morphology.[4] Fine-tuning the spray drying parameters can also result in more spherical and less cohesive particles.
Residual Moisture: High moisture content can increase interparticle adhesion and reduce flowability.Ensure Efficient Drying: Optimize the spray drying inlet temperature and gas flow rate to ensure the powder is adequately dried. Monitor the moisture content of the final product.

Quantitative Data

Table 1: Impact of Catalysts on Diketopiperazine Synthesis Yield

CatalystYield (%)Reference
None (Thermal Condensation)< 50%[2]
Phosphorus Pentoxide> 50%[2]
Sulfuric Acid> 50%[2]
Phosphoric Acid> 50%[2]

Table 2: Optimized Process Parameters for Insulin-Loaded FDKP Microspheres

ParameterOptimized ValueReference
Polysorbate 80 Concentration0.3% (w/w)[4]
Centrifugation Speed4000 rpm[4]
Stirring Speed300 rpm[4]
High-Pressure Homogenization Time9 min[4]
High-Pressure Homogenization Pressure140 bar[4]

Table 3: Physicochemical Properties of Optimized Insulin-Loaded FDKP Microspheres

PropertyValueReference
Drug Loading13.23%[4]
Aerodynamic Diameter (Daer)1.136 µm[4]
Fine Particle Fraction (FPF)50.2%[4]
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm[4]

Experimental Protocols

Protocol 1: Synthesis of N-Protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine (Precursor to FDKP)

This protocol is adapted from a catalyzed synthesis of diketopiperazines and may require optimization for FDKP.

Materials:

  • ε-amino protected lysine (e.g., N-benzyloxycarbonyl-L-lysine)

  • Catalyst (e.g., phosphorus pentoxide)

  • Solvent (e.g., m-cresol)

  • Methanol

  • Deionized water

  • Acetic acid (for recrystallization)

Procedure:

  • Dissolve the ε-amino protected lysine in the solvent in a suitable reaction vessel.

  • Add the catalyst to the solution. The concentration of the catalyst may need to be optimized (e.g., 5-10% for phosphorus pentoxide).[2]

  • Heat the reaction mixture to the target temperature (e.g., 160-170 °C) with stirring.

  • Hold the reaction at the target temperature for a specified duration. With a catalyst, the reaction may be complete in as little as 1.5 hours.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, pour the warm solution into a stirring solution of methanol.

  • Stir the resulting suspension for approximately 30 minutes.

  • Filter the suspension through a sintered glass funnel.

  • Wash the filter cake sequentially with methanol, deionized water, and then again with methanol.

  • Dry the isolated product in a vacuum oven.

  • For further purification, recrystallize the crude product from acetic acid and dry it in a vacuum oven.[2]

Protocol 2: Preparation of FDKP Microparticles by Spray Drying

This protocol is based on the preparation of insulin-loaded FDKP microspheres.

Materials:

  • This compound (FDKP)

  • Ammonia aqueous solution (e.g., 1% v/v)

  • Polysorbate 80

  • Acetic acid solution (e.g., 10% v/v)

Procedure:

  • Dissolve FDKP in the ammonia aqueous solution containing polysorbate 80 (e.g., 0.3% w/w).

  • With magnetic stirring, add the acetic acid solution (also containing polysorbate 80) dropwise to the FDKP solution to adjust the pH to approximately 4.5, inducing the precipitation of FDKP.[4]

  • Subject the resulting suspension to high-pressure homogenization at optimized parameters (e.g., 9 minutes at 140 bar) to achieve the desired particle size distribution.[4]

  • If preparing a drug-loaded formulation, add the active pharmaceutical ingredient (API) solution at the appropriate step (e.g., after homogenization).

  • Spray-dry the homogenized suspension using a spray dryer with optimized parameters for pump speed, air input, aspirator, and inlet temperature.[4]

  • Collect the resulting dry powder.

Visualizations

FDKP_Synthesis_Pathway Lysine ε-amino protected Lysine DKP_precursor N-protected bis-3,6- [4-aminobutyl]-2,5-diketopiperazine Lysine->DKP_precursor Thermal Condensation Catalyst Catalyst (e.g., P2O5) Catalyst->DKP_precursor Heat Heat (160-170 °C) Heat->DKP_precursor Deprotection Deprotection DKP_precursor->Deprotection FDKP This compound Deprotection->FDKP Fumaryl_chloride Fumaryl Chloride Fumaryl_chloride->FDKP Acylation FDKP_Self_Assembly cluster_solution Solution Phase cluster_precipitation Precipitation and Assembly FDKP_solution FDKP in alkaline solution (pH > 6) Acidification Acidification (pH ~ 4.5) FDKP_solution->Acidification Nanocrystals FDKP Nanocrystals Acidification->Nanocrystals Precipitation Microparticles Self-assembled Microparticles Nanocrystals->Microparticles Agglomeration Troubleshooting_Particle_Size Start Particle Size Out of Spec Check_pH Verify pH of Precipitation Start->Check_pH pH_OK pH Correct? Check_pH->pH_OK Adjust_pH Adjust Acidification Process pH_OK->Adjust_pH No Check_Homogenization Review Homogenization Parameters pH_OK->Check_Homogenization Yes Adjust_pH->Check_pH Homogenization_OK Parameters Correct? Check_Homogenization->Homogenization_OK Adjust_Homogenization Optimize Time and Pressure Homogenization_OK->Adjust_Homogenization No Check_SprayDry Analyze Spray Drying Conditions Homogenization_OK->Check_SprayDry Yes Adjust_Homogenization->Check_Homogenization SprayDry_OK Conditions Optimal? Check_SprayDry->SprayDry_OK Adjust_SprayDry Optimize Inlet T, Pump Speed, Airflow SprayDry_OK->Adjust_SprayDry No End Particle Size In Spec SprayDry_OK->End Yes Adjust_SprayDry->Check_SprayDry

References

Modifying FDKP particle size for better lung deposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the modification of fumaryl diketopiperazine (FDKP) particle size for enhanced lung deposition. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guides

This section provides solutions to common issues encountered during the formulation of FDKP microparticles for pulmonary delivery.

Issue 1: Mass Median Aerodynamic Diameter (MMAD) is Too High (> 5 µm)

Potential Cause Recommended Solution
Spray Drying: Insufficient Atomization Energy Increase the atomization gas flow rate to generate smaller initial droplets.[1]
Spray Drying: High Feed Rate Decrease the solution feed rate. A lower feed rate provides more energy per droplet, leading to more efficient drying and potentially smaller particles.[2]
Spray Drying: Low Inlet Temperature Increase the inlet temperature to ensure rapid solvent evaporation and particle formation. However, be mindful of the thermal stability of your active pharmaceutical ingredient (API).
Formulation: High Solid Concentration Decrease the concentration of FDKP and API in the feed solution. Higher concentrations can lead to the formation of larger particles.
Particle Agglomeration Incorporate a dispersibility enhancer, such as L-leucine, into your formulation.[1] Also, ensure your powder has low residual moisture content, as moisture can promote agglomeration.[3] Consider optimizing blending processes to break up agglomerates.[4]

Issue 2: Fine Particle Fraction (FPF) is Too Low

Potential Cause Recommended Solution
High Particle Cohesion The primary drug particles may be forming stable agglomerates that do not disperse upon aerosolization.[5] Employing surface modification techniques, such as the inclusion of force-control agents like magnesium stearate, can reduce inter-particle cohesive forces.[6]
Suboptimal Particle Morphology Highly irregular or rough particle surfaces can increase cohesion. Aim for more spherical particles by optimizing spray drying conditions, such as using a lower drying outlet temperature.[7]
Inadequate Inhaler Device The selected dry powder inhaler (DPI) may not be providing sufficient energy to deagglomerate the powder.[8] Experiment with different DPI devices that offer varying resistance and dispersion mechanisms.
High Electrostatic Charges Particle charging during processing and handling can lead to poor flow and aerosolization. Ensure proper grounding of equipment and consider the use of charge-reducing additives if the problem persists.

Issue 3: Poor Drug Loading Efficiency

Potential Cause Recommended Solution
Suboptimal pH of Formulation FDKP self-assembles into microparticles under acidic conditions, and drug loading is often achieved through electrostatic interactions.[9] Ensure the pH of your formulation is optimized for both FDKP precipitation and favorable electrostatic interaction with your API.
Insufficient Mixing/Homogenization Inadequate mixing of the API with the FDKP solution prior to particle formation can lead to non-uniform drug distribution.[9] Utilize high-shear mixing or high-pressure homogenization to ensure a homogenous suspension.[10]
Drug-Excipient Incompatibility Investigate potential unfavorable interactions between your API and FDKP or other excipients that may hinder adsorption.
High Drug Concentration The surface area of the FDKP microparticles may be saturated.[4] Reduce the initial drug concentration in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size for deep lung deposition?

A1: For effective delivery to the deep lung (bronchioles and alveolar region), the mass median aerodynamic diameter (MMAD) should ideally be between 1 and 5 micrometers.[3][4][9] Particles larger than 5 µm tend to impact in the upper airways, while particles smaller than 0.5 µm are often exhaled.[9]

Q2: How do spray drying parameters influence FDKP particle size?

A2: Several spray drying parameters are critical in determining the final particle size. A higher atomization gas flow rate and lower feed solution flow rate generally produce smaller particles.[1][2] The inlet temperature also plays a role, with higher temperatures often leading to faster drying and potentially smaller, denser particles.[1]

Q3: My FDKP powder has poor flowability. How can I improve it?

A3: Poor flowability is often due to high particle cohesion and the formation of agglomerates. Ensure your powder is thoroughly dried to minimize moisture content. Incorporating excipients like lactose as a carrier can improve flow.[4] Additionally, particle engineering to create more spherical and less irregular particles can reduce inter-particle friction and improve flow.[7]

Q4: What is the role of L-leucine in FDKP formulations?

A4: L-leucine is often added to spray-dried formulations for inhalation to improve aerosol performance. It is surface-active and can reduce the cohesiveness of the powder, leading to better deagglomeration and a higher fine particle fraction (FPF).[1]

Q5: How can I prevent my FDKP particles from agglomerating during storage?

A5: Agglomeration during storage is often caused by moisture absorption. Store your powder in a low-humidity environment and use appropriate desiccants. The presence of amorphous material can also contribute to instability; ensuring a crystalline final product can improve stability. The addition of excipients that create a more hydrophobic particle surface can also reduce moisture uptake and agglomeration.[3]

Quantitative Data

The following tables summarize key quantitative data from studies on FDKP and other relevant spray-dried powders for inhalation.

Table 1: Physicochemical Properties of Insulin-Loaded FDKP Microparticles

ParameterValueReference
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm[9][11]
Geometric Standard Deviation (GSD)Not Reported
Fine Particle Fraction (FPF)50.2%[9][11]
Drug Loading~13%[9]
Entrapment Efficiency> 95%[9]
Bulk Density0.224 g/cm³[9]
Tapped Density0.286 g/cm³[9]
Carr's Index21.7%[9]
Angle of Repose33.1°[9]

Table 2: Influence of Spray Drying Parameters on Particle Characteristics (General Trends)

Parameter ChangeEffect on Particle SizeEffect on Residual MoistureReference
Increase Inlet Temperature Generally decreasesDecreases[1]
Increase Atomizer Gas Flow Rate DecreasesMay decrease[1]
Increase Feed Solution Flow Rate IncreasesIncreases[1][2]
Increase Aspirator Rate May slightly decreaseDecreases[1]

Experimental Protocols

Protocol 1: Preparation of FDKP Microparticles by Spray Drying

This protocol provides a general procedure for preparing FDKP microparticles using a laboratory-scale spray dryer. Parameters should be optimized for your specific formulation and equipment.

  • Solution Preparation:

    • Dissolve the desired amount of FDKP in an appropriate alkaline aqueous solution (e.g., dilute ammonium hydroxide) with gentle stirring until fully dissolved.

    • In a separate container, dissolve your active pharmaceutical ingredient (API) in a suitable solvent.

    • Slowly add the API solution to the FDKP solution while stirring.

    • Adjust the pH of the final solution to the desired acidic range (e.g., pH 3.5-4.5) using a suitable acid (e.g., dilute acetic acid) to induce FDKP precipitation and drug adsorption.

    • (Optional) If particle size is too large after initial precipitation, subject the suspension to high-pressure homogenization (e.g., 120-140 bar for 5-9 minutes).[9]

  • Spray Dryer Setup:

    • Set the spray dryer parameters. The following are example starting points that should be optimized using a Design of Experiment (DoE) approach[1]:

      • Inlet Temperature: 120-170 °C[12]

      • Atomization Gas Flow Rate: As per instrument specifications to achieve desired particle size.

      • Feed Pump Rate: 5-15 mL/min[9]

      • Aspirator Rate: 80-100%

  • Spray Drying:

    • Feed the FDKP-API suspension into the spray dryer.

    • The atomized droplets are dried in the heated chamber, forming solid microparticles.

    • The dried powder is separated from the gas stream by a cyclone and collected in a collection vessel.

  • Powder Collection and Storage:

    • Carefully collect the spray-dried powder from the collection vessel.

    • Store the powder in a tightly sealed container with a desiccant in a low-humidity environment to prevent moisture uptake and agglomeration.

Protocol 2: Particle Size Analysis by Laser Diffraction (e.g., Malvern Mastersizer)

This protocol outlines the general steps for measuring the geometric particle size distribution of your FDKP powder.

  • Instrument Setup:

    • Ensure the laser diffraction instrument is clean and has been allowed to warm up for at least 30-60 minutes.[13]

    • Perform a background measurement with the dispersion unit running to subtract any signal from the dispersant.[14]

  • Sample Preparation (Dry Dispersion):

    • Place a small, representative sample of the FDKP powder into the dry powder feeder.

    • Ensure the sample is free of large clumps that could block the feeder.

  • Measurement Parameters:

    • Set the dispersion air pressure. This is a critical parameter that needs to be optimized to ensure deagglomeration without fracturing the primary particles. Start with a low pressure and gradually increase it until the particle size distribution stabilizes.

    • Set the feed rate to achieve an appropriate obscuration level (typically 1-10%).[14]

    • Define the refractive index and absorption values for FDKP in the software.

  • Data Acquisition:

    • Start the measurement. The instrument will draw the powder through the measurement cell, and the scattered light pattern will be recorded.

    • Perform multiple measurements (at least triplicate) to ensure reproducibility.

  • Data Analysis:

    • The software will calculate the particle size distribution based on Mie or Fraunhofer theory.

    • Report the volume-weighted mean diameter (D[2][10]), as well as the D10, D50 (median), and D90 values.

Protocol 3: Aerodynamic Particle Size Distribution by Next Generation Impactor (NGI)

This protocol describes the determination of the aerodynamic particle size distribution (APSD), MMAD, and FPF.

  • NGI Preparation:

    • Disassemble the NGI and thoroughly clean all stages and collection cups.

    • Coat the collection cups with a suitable solvent (e.g., a solution of Tween 80 in ethanol) to prevent particle bounce.

    • Reassemble the NGI, ensuring a tight seal between all components.

  • Experimental Setup:

    • Connect the NGI to a vacuum pump through a flow meter.

    • Calibrate the flow rate to the desired value (e.g., 60 L/min).[15]

    • Load your DPI with a pre-weighed FDKP powder-filled capsule or blister.

    • Connect the DPI to the NGI via a mouthpiece adapter and an induction port.

  • Sample Actuation and Collection:

    • Actuate the DPI while the vacuum pump is running for a specified duration (e.g., 4 seconds to draw 4L of air at 60 L/min).

    • Particles will be drawn through the NGI and deposit on the different stages according to their aerodynamic diameter.

  • Drug Recovery:

    • Carefully disassemble the NGI.

    • Rinse the mouthpiece adapter, induction port, and each collection cup with a suitable solvent to dissolve the API.

    • Collect the rinses from each component in separate volumetric flasks.

  • Drug Quantification:

    • Quantify the amount of API in each sample using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the mass of drug deposited on each stage.

    • Use software or a validated spreadsheet to determine the cumulative mass distribution as a function of the cut-off diameter of each NGI stage.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

    • Calculate the Fine Particle Dose (FPD) – the total mass of particles with an aerodynamic diameter less than 5 µm.

    • Calculate the Fine Particle Fraction (FPF) as the percentage of the FPD relative to the total emitted dose.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization cluster_output Output FDKP_API_Solution FDKP & API Solution Preparation pH_Adjustment pH Adjustment & Precipitation FDKP_API_Solution->pH_Adjustment Homogenization High-Pressure Homogenization (Optional) pH_Adjustment->Homogenization Spray_Drying Spray Drying Homogenization->Spray_Drying Feed Suspension Laser_Diffraction Particle Size Analysis (Laser Diffraction) Spray_Drying->Laser_Diffraction SEM Morphology (SEM) Spray_Drying->SEM NGI Aerodynamic Performance (NGI) Spray_Drying->NGI Final_Product Optimized FDKP Powder Laser_Diffraction->Final_Product Data-driven Optimization SEM->Final_Product Data-driven Optimization NGI->Final_Product Data-driven Optimization Troubleshooting_MMAD Start High MMAD (> 5 µm) Check_Atomization Is Atomization Energy Sufficient? Start->Check_Atomization Increase_Atomization Increase Atomizer Gas Flow Rate Check_Atomization->Increase_Atomization No Check_Feed_Rate Is Feed Rate Too High? Check_Atomization->Check_Feed_Rate Yes Increase_Atomization->Check_Feed_Rate Decrease_Feed_Rate Decrease Solution Feed Rate Check_Feed_Rate->Decrease_Feed_Rate Yes Check_Agglomeration Is Agglomeration Present? Check_Feed_Rate->Check_Agglomeration No Decrease_Feed_Rate->Check_Agglomeration Optimize_Formulation Add Dispersibility Enhancer (e.g., Leucine) Check_Agglomeration->Optimize_Formulation Yes End Acceptable MMAD Check_Agglomeration->End No Optimize_Formulation->End

References

Addressing moisture sensitivity of FDKP powders

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture sensitivity of Fumitremorgin C-derived Diketopiperazine (FDKP) powders. Adhering to these best practices can prevent common experimental issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What makes FDKP powders sensitive to moisture?

A1: FDKP powders, like many active pharmaceutical ingredients (APIs), can be hygroscopic. Hygroscopicity is the tendency of a solid material to attract and absorb moisture from the surrounding environment.[1] This phenomenon is influenced by the chemical structure of the FDKP molecule, the powder's physical state (amorphous forms are typically more hygroscopic than crystalline ones), and its high surface area.[2][3] Porous nanostructures, in particular, offer an increased surface area for water molecule adsorption.[2]

Q2: What are the consequences of exposing FDKP powders to moisture?

A2: Moisture exposure can lead to significant and detrimental changes in the powder's physicochemical properties, impacting experimental outcomes and product shelf life.[1][4] Key consequences include:

  • Physical Changes: The powder can undergo caking and clumping, which severely impacts its flowability and makes handling and weighing difficult.[3][5] In extreme cases, a process called deliquescence can occur, where the powder absorbs so much moisture it dissolves into a liquid solution.[1]

  • Chemical Degradation: Absorbed water can act as a reactant, potentially leading to hydrolysis of the FDKP molecule. This degrades the active compound, reduces its potency, and creates impurities that can complicate analytical results.[3]

  • Inaccurate Measurements: The absorption of water increases the overall weight of a sample. If this is not accounted for, it leads to inaccurate measurements during weighing and dispensing, affecting the concentration of solutions and final formulations.[3][5]

Q3: How can I minimize moisture exposure during routine handling?

A3: The primary strategy is to minimize the powder's contact with ambient air.

  • Controlled Environment: Handle the powder in a controlled environment with low relative humidity (RH), such as a glovebox or a dry room.[6] For many processes, maintaining RH between 20-35% is recommended.[5]

  • Proper Storage: Always store FDKP powders in tightly sealed containers with desiccants.[1][6] Use packaging materials with a high moisture barrier.[6]

  • Efficient Workflow: Prepare your workspace and equipment in advance to minimize the time the container is open. Equilibrate containers to room temperature before opening to prevent condensation on the cold powder.

Troubleshooting Guides

Problem 1: My FDKP powder has formed clumps and is difficult to weigh accurately.

  • Likely Cause: The powder has absorbed ambient moisture, causing particles to agglomerate (caking). This is a common issue with hygroscopic materials.[3]

  • Immediate Solution: Gently break up the clumps with a clean, dry spatula. For more significant caking, you may need to pass the powder through a sieve. Perform these actions in a low-humidity environment (e.g., a glovebox) to prevent further moisture uptake.

  • Long-Term Prevention: Review your storage and handling procedures. Ensure containers are sealed tightly with active desiccant packs.[6] All weighing and transfer operations should be moved to a humidity-controlled environment.

Problem 2: I am observing inconsistent results in my dissolution or bioassay experiments.

  • Likely Cause: Uncontrolled moisture content can lead to several issues. Firstly, inaccurate initial weighing due to absorbed water will alter the final concentration.[5] Secondly, moisture can change the powder's physical state (e.g., from amorphous to crystalline), which directly impacts its dissolution rate and bioavailability.[4]

  • Troubleshooting Steps:

    • Quantify Moisture: Determine the exact water content of your FDKP powder batch using Karl Fischer titration immediately before use.[7][8]

    • Correct for Water Content: Adjust all weight calculations to account for the measured water content, ensuring you are dosing the correct amount of active FDKP.

    • Standardize Handling: Implement a strict, standardized workflow for sample preparation, ensuring all samples are handled under identical, low-humidity conditions.

Problem 3: The purity of my FDKP sample appears to be decreasing over time according to my HPLC results.

  • Likely Cause: This strongly suggests chemical degradation, likely due to hydrolysis.[3] Moisture acts as a vehicle for chemical reactions even in the solid state.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check the integrity of your storage container and the activity of your desiccant. Replace desiccants if they are saturated.

    • Perform Degradation Study: If possible, conduct a small-scale stability study by exposing samples to different humidity levels and tracking the formation of impurities over time. This will help define a critical humidity threshold for your material.

    • Use Protective Packaging: For long-term storage, consider packaging the material in aluminum blister packs or foil pouches, which offer a superior moisture barrier.[6]

Data Presentation

Table 1: General Hygroscopicity Classification of Powders

This table provides a standard classification system used in pharmaceuticals to categorize the hygroscopicity of a material based on its moisture uptake after 24 hours of exposure at 25°C and 80% relative humidity (RH).

ClassificationPercent Water Uptake (w/w)Description
Non-hygroscopic< 0.2%Essentially no moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2.0%Minor moisture uptake.
Moderately hygroscopic≥ 2.0% and < 15.0%Significant moisture uptake.
Very hygroscopic≥ 15.0%Absorbs a large amount of moisture.

Data adapted from general pharmaceutical guidelines.[9]

Table 2: Potential Impact of Increased Moisture Content on FDKP Powder Properties

PropertyEffect of Increased MoistureRationale
Flowability DecreasesIncreased inter-particle capillary forces cause clumping and reduce flow.[5]
Bulk/Tapped Density May IncreaseWater can fill interstitial spaces or act as a binder, leading to more efficient packing.
Assay (Purity) DecreasesThe weight of absorbed water displaces the active compound, and chemical degradation may occur.[3]
Dissolution Rate VariableCan increase due to plasticization or decrease significantly if moisture induces crystallization.
Glass Transition (Tg) DecreasesWater acts as a plasticizer, reducing the Tg of amorphous material and increasing its instability.[7]

Experimental Protocols

Protocol 1: Moisture Content Determination by Loss on Drying (LOD)

This method determines the amount of all volatile matter lost from a sample upon heating.

  • Principle: The sample is weighed, heated in an oven to evaporate moisture and other volatiles, and weighed again. The weight difference is attributed to moisture loss.[10][11]

  • Apparatus: Drying oven, analytical balance, desiccator with active desiccant, weighing dishes.[10]

  • Methodology:

    • Pre-dry a clean weighing dish and its lid in the oven (e.g., at 102°C ± 2°C) and cool to room temperature in a desiccator.[10]

    • Weigh the empty dish with its lid (W1).

    • Place approximately 1-3 g of the FDKP powder into the dish and weigh it accurately with the lid (W2).[10]

    • Place the dish (with the lid ajar) in the oven at a specified temperature (e.g., 102°C) for a set time (e.g., 2 hours).[10]

    • After the initial drying period, close the dish, transfer it to a desiccator to cool to room temperature, and weigh it (W3).

    • Repeat the drying process for 1-hour intervals until the weight is constant (i.e., two consecutive weighings differ by less than 0.5 mg).[10]

  • Calculation: % Moisture (LOD) = [(W2 - W3) / (W2 - W1)] * 100

  • Note: This method is not specific to water and will measure any volatile compounds present in the sample.[7]

Protocol 2: Moisture Content Determination by Karl Fischer Titration (KFT)

KFT is a highly accurate, water-specific method for determining moisture content.

  • Principle: The sample is dissolved in a solvent and titrated with a Karl Fischer reagent. The reagent reacts stoichiometrically with water, and the endpoint is detected electrochemically.

  • Apparatus: Karl Fischer titrator (volumetric or coulometric), analytical balance.

  • Methodology:

    • Select the appropriate KFT method (volumetric for higher water content, coulometric for trace amounts).

    • Standardize the titrator and reagent with a known water standard.

    • Accurately weigh a suitable amount of FDKP powder and introduce it into the titration vessel containing the anhydrous solvent. Ensure the sample dissolves completely.

    • Initiate the titration. The instrument will automatically dispense the KF reagent until all water has been consumed.

    • The instrument calculates the water content based on the amount of reagent used and reports it, typically in percent or parts per million (ppm).

  • Note: This is the preferred method for accurately determining water content, as it is not affected by other volatile substances.[7][8]

Protocol 3: Characterization by Dynamic Vapor Sorption (DVS)

DVS analysis measures how a sample's mass changes as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.

  • Principle: A microbalance continuously weighs a small sample while the humidity of the surrounding air is precisely varied. The resulting data is used to generate a moisture sorption-desorption isotherm.[12]

  • Apparatus: Dynamic Vapor Sorption Analyzer.

  • Methodology:

    • Place a small, accurately weighed amount of FDKP powder (typically 5-15 mg) onto the DVS sample pan.

    • Initiate the experimental program. A typical program starts by drying the sample at 0% RH until its mass stabilizes.

    • The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the system waits for the sample mass to reach equilibrium before proceeding. This generates the sorption curve .

    • Once the maximum RH is reached, the process is reversed, decreasing the RH in steps back to 0%. This generates the desorption curve .

  • Data Interpretation: The resulting isotherm plot (mass change vs. RH) provides critical information about the powder's hygroscopicity, deliquescence point, and physical stability in different environments.[12] It is a powerful tool for guiding formulation and packaging decisions.[12]

Visualizations

TroubleshootingWorkflow Start Problem: Inconsistent FDKP Assay Results CheckWeighing Was powder free-flowing during weighing? Start->CheckWeighing CheckEnvironment Was powder handled in a low-humidity environment (<40% RH)? CheckWeighing->CheckEnvironment Yes CauseClumping Likely Cause: Moisture-induced clumping leading to weighing errors. CheckWeighing->CauseClumping No CauseMoisture Likely Cause: Significant moisture uptake affecting sample weight. CheckEnvironment->CauseMoisture Yes CauseDegradation Likely Cause: Moisture-induced chemical degradation (hydrolysis). CheckEnvironment->CauseDegradation No SolutionWeighing Solution: 1. Use a drybox/glovebox. 2. Correct weight for moisture content via Karl Fischer. CauseClumping->SolutionWeighing CauseMoisture->SolutionWeighing SolutionDegradation Solution: 1. Verify storage conditions. 2. Analyze for degradants. 3. Store under inert gas. CauseDegradation->SolutionDegradation FinalCheck Re-run assay with corrected procedures SolutionWeighing->FinalCheck SolutionDegradation->FinalCheck

Caption: Troubleshooting workflow for inconsistent FDKP assay results.

HandlingWorkflow Start 1. Receive FDKP Powder Storage 2. Store in Tightly Sealed Container with Desiccant Start->Storage Equilibrate 3. Equilibrate Container to Room Temperature Storage->Equilibrate DryEnv 4. Transfer to Low-Humidity Environment (Glovebox) Equilibrate->DryEnv Weigh 5. Weigh Required Amount Quickly and Accurately DryEnv->Weigh Reseal 6. Immediately Reseal Stock Container Weigh->Reseal Use 7. Proceed with Experiment (e.g., Dissolution) Weigh->Use

Caption: Recommended handling workflow for hygroscopic FDKP powders.

References

Technical Support Center: Overcoming Poor Flowability of FDKP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the poor flowability of fumaryl diketopiperazine (FDKP) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My FDKP powder is exhibiting poor flowability, leading to inconsistent dosing and handling issues. What are the likely causes?

Poor flowability in FDKP formulations typically stems from strong interparticle cohesive forces. The primary contributing factors include:

  • Particle Size and Distribution: Fine particles (generally less than 10 µm) have a larger surface area-to-volume ratio, leading to increased van der Waals forces and cohesion.[1][2]

  • Particle Morphology and Surface Roughness: Irregularly shaped particles with rough surfaces can interlock, increasing friction and reducing flowability.[1][2] Spray-dried FDKP can sometimes form corrugated or irregular particles depending on the drying parameters.[3]

  • Moisture Content: Absorbed moisture can form liquid bridges between particles, significantly increasing cohesion and leading to caking.[2][4][5][6]

  • Electrostatic Charges: Frictional charging during handling and processing can cause particles to attract or repel each other, leading to agglomeration and poor flow.[1][7][8]

Q2: How can I quantitatively assess the flowability of my FDKP formulation?

Several standard methods are used to characterize powder flow. The most common are the Angle of Repose and Carr's Compressibility Index.

  • Angle of Repose (θ): This is the angle of a cone-like pile formed by the powder. A lower angle of repose indicates better flowability.

  • Carr's Compressibility Index (CI) and Hausner Ratio (HR): These are calculated from the bulk and tapped densities of the powder. Lower CI and HR values suggest better flow properties.

Table 1: Correlation of Flow Properties with Angle of Repose, Carr's Index, and Hausner Ratio

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent25-30≤ 101.00-1.11
Good31-3511-151.12-1.18
Fair36-4016-201.19-1.25
Passable41-4521-251.26-1.34
Poor46-5526-311.35-1.45
Very Poor56-6532-371.46-1.59
Very, Very Poor> 66> 38> 1.60

Source: Adapted from USP <1174> Powder Flow.[9]

Q3: My FDKP powder has a high Angle of Repose (>45°). How can I improve its flowability?

A high angle of repose indicates significant interparticle friction. Here are several strategies to improve flowability:

Troubleshooting Workflow for Poor FDKP Flowability

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Solution Implementation cluster_verification Verification Problem Poor FDKP Flowability (High Angle of Repose, High Carr's Index) ParticleSize Particle Size & Shape Analysis (e.g., SEM, Laser Diffraction) Problem->ParticleSize Moisture Moisture Content Analysis (e.g., Karl Fischer Titration) Problem->Moisture Electrostatics Electrostatic Charge Measurement (e.g., Faraday Pail) Problem->Electrostatics AddExcipients Incorporate Flow Enhancers (e.g., Leucine, Mg Stearate) Problem->AddExcipients General Improvement ModifyProcess Modify Spray Drying Parameters (e.g., Inlet Temp, Feed Rate) ParticleSize->ModifyProcess Irregular Morphology ControlHumidity Control Environmental Humidity Moisture->ControlHumidity High Moisture Grounding Implement Grounding/Ionizers Electrostatics->Grounding High Charge Reassess Re-evaluate Flow Properties (Angle of Repose, Carr's Index) ModifyProcess->Reassess AddExcipients->Reassess ControlHumidity->Reassess Grounding->Reassess Reassess->Problem If still poor

Caption: Troubleshooting workflow for poor FDKP formulation flowability.

1. Modify Particle Morphology via Spray Drying: The morphology of spray-dried particles significantly impacts flowability. By adjusting spray drying parameters, you can produce more spherical and less corrugated particles, which generally flow better.

  • Inlet Temperature: Higher inlet temperatures can lead to faster drying and the formation of a solid crust, potentially resulting in more wrinkled or hollow particles. Experiment with optimizing the inlet temperature to control particle morphology.[3][10]

  • Feed Concentration: Lower feed concentrations may lead to more corrugated particles. Increasing the solid content in the feed solution can sometimes result in denser, more spherical particles.[3]

  • Atomization Rate: A higher atomization rate can produce smaller droplets, which may affect the final particle characteristics.[3]

2. Incorporate Flow Enhancers (Excipients): Adding excipients is a common and effective strategy to improve the flowability of cohesive powders.

  • Leucine: Often used in concentrations of 2.5% to 6.25%, leucine can enhance the aerosolization and flow properties of micronized particles.[11] It can reduce the agglomeration of micronized particles.[11]

  • Magnesium Stearate (MgSt): Acts as a lubricant and glidant, reducing interparticle friction.[12][13] The monohydrate form of magnesium stearate has been shown to be particularly effective as a force control agent in DPI formulations.[14][15]

  • Coarse Carriers: Blending the fine FDKP powder with larger carrier particles, such as lactose (50-200 µm), can significantly improve bulk flow properties.[1]

Table 2: Effect of Excipients on Powder Flowability

ExcipientTypical ConcentrationMechanism of ActionObserved Effect on Flow
Leucine2.5% - 6.25% w/wReduces particle agglomeration and enhances dispersibility.[11]Improved flowability (lower CI and HR).[11]
Magnesium Stearate0.5% - 2% w/wCoats particle surfaces, reducing friction and cohesion.[12]Significant improvement in flowability, even at low concentrations.[12]
Coarse LactoseVariesReduces bulk cohesion by separating fine particles.[1]Greatly improves capsule filling mass uniformity.[1]

3. Control Environmental Conditions:

  • Humidity: FDKP formulations can be sensitive to moisture. Processing and storing the powder in a low-humidity environment can prevent the formation of liquid bridges and subsequent caking.[4][5][16]

  • Electrostatics: To mitigate electrostatic effects, ensure all equipment is properly grounded. In some cases, using an ionizer may be beneficial.[5]

Experimental Protocols

Protocol 1: Determination of Angle of Repose (Fixed Funnel Method)

Objective: To measure the angle of repose of an FDKP powder to assess its flowability.

Apparatus:

  • Funnel with a controlled orifice diameter

  • Funnel stand

  • Flat, level surface (e.g., a petri dish with a defined diameter)

  • Ruler or calipers

  • Balance

Procedure:

  • Place the flat surface on a level bench.

  • Position the funnel in the stand so that the bottom of the funnel tip is at a fixed height above the surface.

  • Carefully pour the FDKP powder into the funnel until it is full.

  • Allow the powder to flow through the orifice onto the flat surface until a cone is formed and the apex of the cone reaches the funnel tip.

  • Carefully measure the height (h) of the powder cone from the center of the base to the apex.

  • Measure the diameter (d) of the base of the powder cone. Calculate the radius (r = d/2).

  • Calculate the angle of repose (θ) using the following equation: θ = tan⁻¹(h/r)

  • Repeat the measurement at least three times and calculate the average.

Protocol 2: Determination of Carr's Compressibility Index and Hausner Ratio

Objective: To determine the compressibility and flowability of an FDKP powder by measuring its bulk and tapped densities.

Apparatus:

  • Graduated cylinder (e.g., 100 mL)

  • Tapping device (e.g., a mechanical tapper that meets USP specifications)

  • Balance

Procedure:

  • Weigh a sufficient amount of FDKP powder (e.g., 50 g).

  • Gently pour the powder into the graduated cylinder. Avoid compacting the powder.

  • Record the initial volume as the bulk volume (Vb).

  • Secure the graduated cylinder in the tapping device.

  • Tap the cylinder a specified number of times (e.g., 500 taps, as per USP).

  • Record the final volume as the tapped volume (Vt).

  • Calculate the bulk density (ρb) and tapped density (ρt): ρb = mass / Vb ρt = mass / Vt

  • Calculate the Carr's Index (CI) and Hausner Ratio (HR): CI (%) = [(ρt - ρb) / ρt] * 100 HR = ρt / ρb

  • Repeat the measurement at least three times and calculate the average.

Visualizations

Logical Relationship for Improving FDKP Flowability

G cluster_parameters Controllable Parameters cluster_properties Intermediate Powder Properties cluster_outcome Desired Outcome Process Process Parameters Inlet Temperature Feed Rate Atomization Morphology Particle Properties Size & Distribution Shape & Sphericity Surface Roughness Process->Morphology Formulation Formulation Parameters Excipient Type (Leucine, MgSt) Excipient Concentration Formulation->Morphology Forces Interparticle Forces Cohesion Adhesion Electrostatic Charge Formulation->Forces Environment Environmental Parameters Relative Humidity Grounding Environment->Forces Morphology->Forces ImprovedFlow Improved Flowability Forces->ImprovedFlow

References

Technical Support Center: Long-Term Stability of FDKP-Based Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting long-term stability testing of Fumaryl Diketopiperazine (FDKP)-based products, particularly for dry powder inhaler (DPI) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during long-term stability testing of FDKP-based DPIs?

A1: During long-term stability studies of FDKP-based Dry Powder Inhalers (DPIs), it is crucial to monitor several critical quality attributes (CQAs) that may be impacted by storage conditions over time. These include Delivered Dose Uniformity (DDU) and Aerodynamic Particle Size Distribution (APSD), which are key indicators of the product's performance.[1] Any changes in these attributes can affect the therapeutic efficacy of the product.[1] Additionally, moisture content is a critical parameter to monitor as moisture ingress can lead to particle aggregation and a decrease in aerosol performance.[2] Other important attributes include assay of the active pharmaceutical ingredient (API), degradation products, and microbial stability.[3]

Q2: What are the recommended long-term stability storage conditions for FDKP-based products?

A2: The long-term stability storage conditions for FDKP-based products should be selected based on the climatic zone for which the product is intended. According to ICH guidelines, typical long-term storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4] For dry powder inhalers, the physical stability of the formulation is critical, and the impact of temperature and humidity on properties like particle size, morphology, and crystallinity should be thoroughly evaluated.[5]

Q3: How does moisture affect the stability of FDKP-based dry powder formulations?

A3: Moisture can significantly impact the physical stability of dry powder inhaler formulations.[2][5] Increased moisture content can lead to particle agglomeration and changes in the powder's flowability, which in turn can negatively affect the delivered dose uniformity and aerodynamic particle size distribution.[2] For amorphous materials, moisture can lower the glass transition temperature (Tg), potentially leading to crystallization, which can alter the drug's dissolution profile and bioavailability.[5] Therefore, moisture protection is essential for the stability and performance of spray-dried inhalable powders.[2]

Q4: What are common causes of dose non-uniformity in FDKP-based DPIs during stability studies?

A4: Dose non-uniformity in Dry Powder Inhalers (DPIs) during stability studies can stem from several factors. A primary cause is the change in the physical properties of the powder formulation over time, often due to temperature and humidity fluctuations.[5] This can lead to particle aggregation, which affects the fluidization and aerosolization of the powder.[2] Another factor can be the interaction between the formulation and the device components, which may change over the product's shelf life.[1] Additionally, moisture ingress into the packaging can cause the powder to cake, leading to inconsistent dosing.[1]

Troubleshooting Guides

Issue: Changes in Aerodynamic Particle Size Distribution (APSD) Over Time

Changes in APSD are a critical stability concern as they can alter the lung deposition of the drug.[1]

Potential Cause Troubleshooting Steps Recommended Analytical Techniques
Particle Aggregation Investigate the effect of moisture by reviewing storage humidity data and moisture content of the sample. Reformulate with excipients that reduce hygroscopicity.[2]Cascade Impaction, Laser Diffraction
Changes in Particle Morphology Use microscopy to examine particle shape and surface characteristics at different stability time points.Scanning Electron Microscopy (SEM)
Crystallization of Amorphous API Determine the glass transition temperature (Tg) and assess if storage temperatures exceeded it. Consider reformulating with stabilizers.[5]X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Issue: Degradation of the Active Pharmaceutical Ingredient (API)

The chemical stability of the API is essential for the safety and efficacy of the product.[6]

Potential Cause Troubleshooting Steps Recommended Analytical Techniques
Hydrolysis Reduce moisture content in the formulation and ensure packaging provides an adequate moisture barrier.[6]Stability-Indicating HPLC/UPLC, Mass Spectrometry (MS)
Oxidation Consider the use of antioxidants in the formulation and/or packaging under an inert atmosphere (e.g., nitrogen).[6]HPLC/UPLC with UV/Vis or MS detection to identify oxidative degradants.
Drug-Excipient Incompatibility Conduct systematic drug-excipient compatibility studies under stressed conditions (e.g., high temperature and humidity).[7][8]Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocols

Protocol: Long-Term Stability Study of an FDKP-Based DPI

1. Objective: To evaluate the physical and chemical stability of an FDKP-based dry powder inhaler formulation over its proposed shelf life under long-term storage conditions.

2. Materials:

  • FDKP-based DPI product batches (minimum of three recommended).
  • Stability chambers set to 25°C / 60% RH and/or 30°C / 65% RH.
  • Analytical instrumentation for testing CQAs.

3. Methodology:

  • Place a sufficient number of DPI units from each batch into the stability chambers.
  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
  • At each time point, perform the following tests:
  • Visual Inspection: Note any changes in the appearance of the device or powder.
  • Assay and Degradation Products: Use a validated stability-indicating HPLC method.
  • Delivered Dose Uniformity (DDU): Test according to pharmacopeial methods.
  • Aerodynamic Particle Size Distribution (APSD): Use a cascade impactor.
  • Moisture Content: Use Karl Fischer titration.
  • Microbial Limits: Test according to pharmacopeial methods.
  • Analyze the data for trends and compare against the established specifications.

4. Acceptance Criteria: The product must remain within the predefined acceptance criteria for all CQAs throughout the study.

Visualizations

Experimental_Workflow cluster_setup 1. Study Setup cluster_testing 2. Timepoint Testing cluster_analysis 3. Data Analysis & Reporting start Define Stability Protocol & CQAs batch Select ≥3 Batches of FDKP Product start->batch storage Place Samples in Stability Chambers (e.g., 25°C/60% RH) batch->storage pull Pull Samples at Defined Intervals (0, 3, 6, 12, 24, 36 months) storage->pull tests Perform Analytical Testing: - Visual Inspection - Assay/Degradation - DDU & APSD - Moisture Content pull->tests data Collect & Analyze Data tests->data trend Trend Analysis vs. Specifications data->trend report Generate Stability Report & Determine Shelf-Life trend->report Troubleshooting_Pathway cluster_physical Physical Stability Issues cluster_chemical Chemical Stability Issues cluster_root_cause Potential Root Causes start Stability Failure Observed (e.g., Out of Specification) apsd Change in APSD start->apsd ddu Dose Non-Uniformity start->ddu degradation Increased Degradation start->degradation assay Decreased Assay start->assay morphology Altered Particle Morphology apsd->morphology moisture Moisture Ingress apsd->moisture ddu->moisture temp Temperature Excursion morphology->temp degradation->moisture excipient Drug-Excipient Incompatibility degradation->excipient assay->excipient packaging Packaging Failure moisture->packaging

References

Technical Support Center: Fumaryl Diketopiperazine (FDKP) Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fumaryl diketopiperazine (FDKP) microparticles. The content is designed to address common issues encountered during experimental work, with a focus on achieving consistent drug release.

Frequently Asked Questions (FAQs)

Q1: What is FDKP and how does it form microparticles for drug delivery?

This compound (FDKP) is a pharmaceutical excipient that can self-assemble into microparticles, making it a valuable carrier for drug delivery, particularly for pulmonary administration.[1][2] This self-assembly is a pH-dependent process. FDKP is highly soluble in solutions with a pH above 6. However, under acidic conditions (pH < 5.5), it precipitates and forms microcrystalline plates that assemble into microparticles.[3] These microparticles possess a large surface area, which is ideal for adsorbing drug molecules, such as peptides and proteins.[1]

Q2: What are the key advantages of using FDKP for drug delivery?

FDKP offers several advantages as a drug delivery vehicle:

  • Rapid Drug Release: Therapeutics formulated with FDKP technology typically exhibit rapid absorption, which is attributed to the fast dissolution of the microparticles at neutral pH, such as in the lungs.[1]

  • Biocompatibility: FDKP is considered a safe and biologically inert excipient.[1]

  • Targeted Delivery: The particle size of FDKP microparticles can be engineered to be in the respirable range (1-5 µm), enabling efficient delivery to the deep lung.

Q3: What are the common methods for preparing drug-loaded FDKP microparticles?

The most common methods for preparing drug-loaded FDKP microparticles are spray drying and a precipitation/homogenization process.[4]

  • Spray Drying: This technique involves atomizing a liquid feed of the drug and FDKP solution into a hot gas stream, which rapidly dries the droplets to form powder particles. It is a scalable method that allows for control over particle size and morphology.

  • Precipitation and Homogenization: In this method, FDKP is first dissolved in a basic solution and then precipitated by adding an acidic solution under high shear mixing. The resulting suspension can be further homogenized to achieve a uniform particle size before drying (e.g., by lyophilization or spray drying).

Troubleshooting Inconsistent Drug Release

Inconsistent drug release from FDKP microparticles can arise from various factors throughout the formulation and testing process. This section provides a structured approach to identifying and resolving these issues.

Problem 1: High Initial Burst Release

A high initial burst release can lead to toxicity and a shorter duration of therapeutic effect.

Potential Cause Recommended Solution
Porous Microparticle Structure Optimize the drying process. For spray drying, adjusting parameters like the inlet temperature and feed rate can influence particle morphology. Lyophilization (freeze-drying) can also be explored as it may produce less porous particles depending on the formulation.
High Drug Loading on the Surface Modify the drug loading process. Consider adding the drug at a different stage of the microparticle formation process. Adding electrolytes, like NaCl, to the external aqueous phase during preparation can sometimes result in less porous microparticles with a lower initial burst release.[5]
Rapid Dissolution of Amorphous Drug Investigate the solid state of the drug within the microparticle using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). If the drug is amorphous and rapid release is undesirable, explore methods to induce a more stable, crystalline form.

Problem 2: Slow or Incomplete Drug Release

Slow or incomplete drug release can result in sub-therapeutic drug levels.

Potential Cause Recommended Solution
Poor Wetting of Microparticles Incorporate a surfactant, such as polysorbate 80, into the formulation to improve the wettability of the microparticles.[3]
Strong Drug-FDKP Interactions Investigate potential chemical interactions between the drug and FDKP using techniques like Fourier-transform infrared spectroscopy (FTIR). If strong interactions are present, consider modifying the formulation pH or including excipients that can competitively bind to either the drug or FDKP.
Formation of a Less Soluble FDKP Polymorph Characterize the crystalline structure of the FDKP in your microparticles. Different polymorphs can have different solubilities. The manufacturing process, especially the drying method, can influence the final polymorphic form.
Drug Degradation During Processing or Storage Assess the stability of the drug under the formulation conditions (e.g., pH, temperature). If degradation is observed, adjust the process parameters accordingly. For example, ensure the pH used for FDKP precipitation does not degrade the drug.[3]

Problem 3: High Batch-to-Batch Variability

Inconsistent results between different batches can hinder product development and regulatory approval.

Potential Cause Recommended Solution
Inconsistent Particle Size Distribution Tightly control the manufacturing process parameters. For spray drying, this includes the atomizer speed, feed rate, and drying gas temperature. For precipitation/homogenization, control the mixing speed, addition rate of the acid, and homogenization parameters. Regularly monitor the particle size distribution of each batch using laser diffraction.
Variable Drug Loading Efficiency Optimize and validate the drug loading process. Ensure consistent parameters such as stirring time, pH, and the drug-to-FDKP ratio.[6] A study on insulin-loaded FDKP microparticles found that optimal drug loading was achieved with a stirring time of 2.37 hours, a pH of 4.64, and a drug ratio of 23.11%.[6]
Variations in Raw Materials Ensure the quality and consistency of the FDKP and other excipients used. Variations in the cis and trans isomer content of FDKP could potentially affect microparticle formation and drug release.

Experimental Protocols

1. Preparation of FDKP Microparticles (Precipitation/Homogenization Method)

This protocol is a general guideline and may require optimization for specific drug products.

  • Dissolution of FDKP: Dissolve FDKP in an aqueous ammonium hydroxide solution (e.g., 1.6 wt %) to form a clear solution (e.g., 2.5 wt % FDKP).[7] A small amount of surfactant like polysorbate 80 (e.g., 0.05 wt %) can be included.[7]

  • Preparation of Acidic Solution: Prepare a solution of a volatile acid, such as acetic acid (e.g., 10.5 wt %).[7] Polysorbate 80 (e.g., 0.05 wt %) can also be added to this solution.[7]

  • Precipitation: Mix the FDKP solution and the acidic solution in a high-shear mixer. This will cause the FDKP to precipitate, forming a suspension of microparticles.

  • Drug Loading: The drug can be incorporated at different stages. It can be dissolved with the FDKP, in the acidic solution, or added to the microparticle suspension after formation.

  • Homogenization: Further process the suspension using a high-pressure homogenizer to achieve a uniform and desired particle size.

  • Drying: The resulting microparticle suspension can be dried using spray drying or lyophilization to obtain a dry powder.

2. In Vitro Drug Release Testing (Paddle-Over-Disk Method)

This method is suitable for assessing the dissolution of inhalable dry powders.

  • Dose Collection: Actuate the dry powder inhaler containing the FDKP microparticles to deposit the dose onto a suitable membrane filter (e.g., within a cascade impactor).

  • Apparatus Setup: Use a USP Apparatus 2 (Paddle Apparatus). Place the membrane filter with the deposited powder at the bottom of the dissolution vessel. A stainless steel disk can be used to hold the membrane in place.

  • Dissolution Medium: Fill the vessel with a pre-warmed (37 °C) dissolution medium. The choice of medium will depend on the drug's properties and the desired physiological relevance (e.g., simulated lung fluid).

  • Test Execution: Lower the paddle to the specified height above the disk and begin rotation at a set speed (e.g., 75 rpm).

  • Sampling: Withdraw samples of the dissolution medium at predetermined time points. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as HPLC.

Data Presentation

Table 1: Influence of Formulation Parameters on FDKP Microparticle Characteristics

ParameterVariationEffect on Particle Size (D90)Effect on Drug Loading EfficiencyReference
pH 4.0 to 5.0Positive correlation; size increases with pH-[6]
Azithromycin/FDKP Mass Ratio 1:3 to 3:3Increase in particle size and poor flowability at higher drug ratiosSlight decrease from theoretical loading at higher ratios[3]
Stirring Time (h) 1 to 3Optimized at 2.37 h for a size of ~1.7 µmOptimized at 2.37 h for a loading of ~11%[6]
Drug Ratio (%) 15 to 25Optimized at 23.11% for a size of ~1.7 µmOptimized at 23.11% for a loading of ~11%[6]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Drug Release Observed Problem_ID Identify the Nature of Inconsistency Start->Problem_ID High_Burst High Initial Burst Release Problem_ID->High_Burst e.g., >30% in 5 mins Slow_Release Slow/Incomplete Release Problem_ID->Slow_Release e.g., <80% in 24 hrs Variability High Batch-to-Batch Variability Problem_ID->Variability e.g., RSD > 15% HB_Sol1 Optimize Drying Process (e.g., Spray Dryer Parameters) High_Burst->HB_Sol1 HB_Sol2 Modify Drug Loading Method High_Burst->HB_Sol2 HB_Sol3 Characterize Drug Solid State (XRD, DSC) High_Burst->HB_Sol3 SR_Sol1 Incorporate Surfactant (e.g., Polysorbate 80) Slow_Release->SR_Sol1 SR_Sol2 Investigate Drug-FDKP Interactions (FTIR) Slow_Release->SR_Sol2 SR_Sol3 Analyze FDKP Polymorphism Slow_Release->SR_Sol3 V_Sol1 Control Particle Size Distribution Variability->V_Sol1 V_Sol2 Validate Drug Loading Process Variability->V_Sol2 V_Sol3 Ensure Raw Material Consistency Variability->V_Sol3

Caption: Troubleshooting workflow for inconsistent FDKP drug release.

FDKP Microparticle Formation and Drug Loading Pathway

FDKP_Formation FDKP_sol FDKP in Basic Solution (pH > 6, Soluble) Mixing High Shear Mixing FDKP_sol->Mixing Acid_sol Acidic Solution Acid_sol->Mixing Precipitation FDKP Precipitation (pH < 5.5) Mixing->Precipitation Self_Assembly Self-Assembly into Microcrystalline Plates Precipitation->Self_Assembly Microparticles FDKP Microparticle Suspension Self_Assembly->Microparticles Drug_Loading Drug Adsorption Microparticles->Drug_Loading Drug Drug Substance Drug->Drug_Loading Loaded_MP Drug-Loaded FDKP Microparticles Drug_Loading->Loaded_MP Drying Drying (Spray Dry / Lyophilize) Loaded_MP->Drying Final_Product Dry Powder Formulation Drying->Final_Product

Caption: Pathway of FDKP microparticle formation and drug loading.

References

Technical Support Center: Optimizing Drug-to-Excipient Ratio in FDKP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fumaryl diketopiperazine (FDKP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is FDKP and why is it used as an excipient in formulations?

This compound (FDKP) is an excipient used in pharmaceutical formulations, particularly for pulmonary drug delivery. It is formed by the dimerization of two amino acid molecules. FDKP is utilized for its ability to form microparticles that can effectively carry active pharmaceutical ingredients (APIs) to the deep lung.

Q2: What is the mechanism of drug loading onto FDKP microparticles?

Drug loading onto FDKP microparticles is often based on electrostatic adsorption. The surface of FDKP microparticles can carry a charge, which allows for the loading of oppositely charged drug molecules. For example, FDKP microparticles with a strong negative surface charge can be used to load positively charged protein drugs.[1]

Q3: What are the critical quality attributes (CQAs) to consider when optimizing FDKP formulations?

The key quality attributes for FDKP formulations, especially for inhalation, include:

  • Particle Size and Distribution: For deep lung delivery, an aerodynamic diameter of 1–5 μm is generally required.

  • Drug Loading Efficiency: This determines the amount of drug successfully incorporated into the microparticles.

  • Flowability: Good powder flow is crucial for consistent dosing and manufacturing.[2]

  • Aerodynamic Performance: This is often characterized by the fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD).[1]

Q4: How does the drug-to-excipient ratio impact the formulation's properties?

The drug-to-excipient ratio is a critical parameter that can significantly influence the properties of the final formulation. For instance, increasing the amount of drug relative to FDKP can lead to an increase in particle size and a decrease in flowability. An optimal ratio is necessary to maximize drug loading without compromising the physical properties required for effective delivery.[2]

Troubleshooting Guide

Issue: Poor Flowability of the Powder Formulation

Q: My FDKP powder formulation has poor flowability, leading to inconsistent dosing. What could be the cause and how can I improve it?

A: Poor flowability in dry powder formulations is a common issue that can be caused by several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Check the Particle Size and Distribution:

    • Problem: Excessively fine particles can lead to increased cohesiveness and poor flow.

    • Solution: Consider using a carrier-based formulation by blending your drug-loaded FDKP microparticles with larger, coarse carrier particles like lactose to improve flow.[3] You can also optimize your preparation method (e.g., spray drying parameters) to achieve a more uniform and larger particle size.

  • Evaluate the Drug-to-Excipient Ratio:

    • Problem: A high drug-to-excipient ratio can lead to poor flowability as the drug particles may coat the carrier surface in a way that increases interparticle friction.[2]

    • Solution: Experiment with decreasing the drug-to-excipient ratio. A study on azithromycin-loaded FDKP microparticles found that a 2:3 azithromycin to FDKP mass ratio provided the best balance between drug loading and flowability.[2]

  • Assess Moisture Content:

    • Problem: Excessive moisture can cause particles to stick together, while overly dry powders can lead to static electricity, both of which hinder flow.[4]

    • Solution: Ensure your formulation is adequately dried using methods like spray drying or freeze-drying. Control the humidity in your manufacturing and storage environment.[4]

  • Consider Surface Modification:

    • Problem: High surface energy of the particles can lead to strong inter-particulate forces.

    • Solution: Surface coating of particles with anti-sticking agents like magnesium stearate can reduce these forces and improve flowability.[3]

Issue: Low Drug Loading Efficiency

Q: I am experiencing low drug loading efficiency in my FDKP formulation. What factors should I investigate?

A: Low drug loading efficiency can be a significant hurdle in developing a viable formulation. Here are some key areas to investigate:

  • Review the pH of the Formulation:

    • Problem: The pH of the solution during drug loading can affect the surface charge of both the drug and the FDKP microparticles, influencing their interaction.

    • Solution: Optimize the pH of your drug and FDKP solutions to ensure opposite charges for efficient electrostatic adsorption. For example, a study on insulin-loaded FDKP microspheres identified a pH of 4.64 as optimal for their formulation.[5]

  • Optimize the Stirring Time and Speed:

    • Problem: Insufficient mixing can lead to incomplete adsorption of the drug onto the FDKP microparticles.

    • Solution: Experiment with different stirring times and speeds during the drug loading process. A Box-Behnken design study found that a stirring time of 2.37 hours was optimal for insulin-loaded FDKP microspheres.[5]

  • Evaluate the Drug-to-Excipient Ratio:

    • Problem: There is a limit to how much drug can be loaded onto the FDKP carrier. Exceeding this limit will result in a lower-than-expected loading efficiency.

    • Solution: Test a range of drug-to-excipient ratios to find the optimal loading capacity of your FDKP microparticles for the specific drug you are using.

  • Assess Drug-Excipient Compatibility:

    • Problem: Potential chemical or physical interactions between the drug and FDKP could be hindering efficient loading.

    • Solution: Conduct drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify any potential incompatibilities.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded FDKP Microparticles by Spray Drying

This protocol describes a general method for preparing drug-loaded FDKP microparticles using a spray drying technique.

Materials:

  • This compound (FDKP)

  • Active Pharmaceutical Ingredient (API)

  • Appropriate solvent for API and FDKP (e.g., deionized water, acidic solution)

  • Polysorbate 80 (or other suitable surfactant)

Equipment:

  • Spray dryer

  • Magnetic stirrer

  • pH meter

  • Homogenizer (optional)

Procedure:

  • Prepare the FDKP suspension: Disperse a known amount of FDKP in a suitable solvent. The pH may need to be adjusted to facilitate FDKP self-assembly into microcrystals.

  • Prepare the API solution: Dissolve the API in a compatible solvent.

  • Drug Loading: Add the API solution to the FDKP suspension while stirring. The stirring speed and duration should be optimized. For example, a stirring time of around 2 hours has been reported to be effective.[5]

  • Add Surfactant: Add a small amount of a surfactant like Polysorbate 80 to prevent particle aggregation.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, pump speed, aspirator rate). These will need to be optimized for your specific formulation.

    • Feed the suspension into the spray dryer.

    • The liquid is atomized into fine droplets, and the solvent evaporates, leaving behind dry, drug-loaded FDKP microparticles.

  • Collection: Collect the dried powder from the cyclone or collection vessel.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug loaded onto the FDKP microparticles.

Materials:

  • Drug-loaded FDKP microparticles

  • Solvent to dissolve the drug

  • Centrifuge

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the drug-loaded FDKP microparticles.

    • Disperse the microparticles in a known volume of a solvent that dissolves the drug but not the FDKP.

    • Alternatively, to measure encapsulated drug, dissolve the entire microparticle (drug and FDKP) in a suitable solvent.

  • Separation of Free Drug (for Encapsulation Efficiency):

    • Centrifuge the suspension to separate the FDKP microparticles from the supernatant containing the unloaded drug.

    • Carefully collect the supernatant.

  • Quantification:

    • Analyze the concentration of the drug in the supernatant (for free drug) or the dissolved microparticle solution (for total drug) using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculations:

    • Drug Loading (% w/w):

    • Encapsulation Efficiency (%):

Data Tables

Table 1: Effect of Formulation Parameters on Insulin-Loaded FDKP Microspheres
ParameterInvestigated RangeOptimal ValueEffect on Formulation
Stirring Time (hours)1 - 32.37Affects drug loading efficiency.[5]
pH4 - 64.64Influences particle size and drug loading.[5]
Drug Ratio (%)10 - 3023.11Impacts the overall drug content in the final product.[5]
Table 2: Influence of Azithromycin/FDKP Mass Ratio on Formulation Properties
Azithromycin/FDKP Mass RatioTheoretical Drug Loading (%)Actual Drug Loading (%)Repose Angle (°)Flowability
1:32523.68 ± 0.1235.67 ± 0.58Good
2:34038.56 ± 0.48< 40Good
3:35048.31 ± 0.3246.67 ± 0.58Poor

Data adapted from a study on azithromycin-loaded FDKP microparticles. A repose angle < 40° is considered to indicate good flowability.[2]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_opt Optimization prep_fdkp Prepare FDKP Suspension drug_loading Drug Loading (Stirring) prep_fdkp->drug_loading prep_api Prepare API Solution prep_api->drug_loading add_surfactant Add Surfactant drug_loading->add_surfactant spray_drying Spray Drying add_surfactant->spray_drying particle_size Particle Size Analysis spray_drying->particle_size drug_loading_eff Drug Loading Efficiency spray_drying->drug_loading_eff flowability Flowability Assessment spray_drying->flowability aero_performance Aerodynamic Performance spray_drying->aero_performance optimization Optimize Parameters (e.g., Drug:Excipient Ratio, pH) aero_performance->optimization

Caption: Experimental workflow for preparing and characterizing drug-loaded FDKP microparticles.

troubleshooting_flowchart start Start: Formulation Issue issue Identify Primary Issue start->issue poor_flow Poor Flowability issue->poor_flow Flow Issue low_loading Low Drug Loading issue->low_loading Loading Issue check_ps Check Particle Size poor_flow->check_ps check_ratio_flow Evaluate Drug:Excipient Ratio check_ps->check_ratio_flow check_moisture Assess Moisture Content check_ratio_flow->check_moisture check_ph Review Formulation pH low_loading->check_ph check_stirring Optimize Stirring Parameters check_ph->check_stirring check_ratio_load Evaluate Drug:Excipient Ratio check_stirring->check_ratio_load

Caption: Troubleshooting flowchart for common issues in FDKP formulation.

References

Technical Support Center: Reducing Residual Solvents in 2,5-Diketopiperazine (FDKP) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when reducing residual solvents in the synthesis of 2,5-diketopiperazines (FDKPs).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the removal of residual solvents from your FDKP products.

Issue 1: High levels of high-boiling point solvents (e.g., DMF, DMSO, ethylene glycol) remain after primary drying methods like rotary evaporation.

  • Possible Cause: The vapor pressure of these solvents is too low for efficient removal under standard rotary evaporation conditions.

  • Solution 1: Lyophilization (Freeze-Drying):

    • Rationale: Lyophilization is highly effective for removing even high-boiling point solvents by freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.

    • Action: Dissolve the FDKP in a suitable solvent that is amenable to lyophilization (e.g., water, tert-butanol, or a mixture). Ensure the chosen solvent will not react with your FDKP. Freeze the solution and apply a deep vacuum. The process may be slow but is often very effective.

  • Solution 2: Recrystallization:

    • Rationale: Recrystallization can effectively purify the FDKP, leaving the high-boiling point solvent in the mother liquor.[1]

    • Action: Select a solvent/anti-solvent system where the FDKP is highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures, while the high-boiling point impurity remains in solution. Hansen Solubility Parameters (HSPs) can be a useful tool for selecting an appropriate solvent system.[2][3][4][5][6]

  • Solution 3: Supercritical Fluid Extraction (SFE):

    • Rationale: Supercritical CO2 can act as a solvent to extract residual organic solvents from the solid FDKP product without the need for high temperatures.[7][8]

    • Action: If available, utilize SFE with supercritical carbon dioxide. The process parameters (pressure and temperature) can be tuned to selectively remove the target solvent.

Issue 2: The FDKP product is an amorphous solid, making solvent removal difficult and inconsistent.

  • Possible Cause: Amorphous solids can trap solvent molecules within their disordered structure, making their removal challenging.

  • Solution 1: Crystallization/Recrystallization:

    • Rationale: Converting the amorphous FDKP into a crystalline form will create an ordered lattice that excludes solvent molecules, making them easier to remove.

    • Action: Develop a crystallization protocol. This may involve screening various solvents and temperatures to induce crystallization.

  • Solution 2: Lyophilization with a crystallizing bulking agent:

    • Rationale: Including a component in the formulation that crystallizes during the freezing step can help to create a more porous and crystalline cake structure, facilitating solvent removal.

    • Action: If compatible with the final product requirements, consider adding a bulking agent like mannitol or glycine to the lyophilization solution.

Issue 3: Residual solvent levels are close to but still above the required ICH Q3C limits.

  • Possible Cause: The primary drying method is not efficient enough for the final polishing step.

  • Solution 1: Prolonged Vacuum Drying at Elevated Temperature:

    • Rationale: Increasing the drying time and temperature (if the FDKP is thermally stable) can provide the necessary energy for the remaining solvent molecules to be removed.

    • Action: Place the FDKP product in a vacuum oven. Gradually increase the temperature to just below the compound's degradation or melting point while maintaining a deep vacuum. Monitor the residual solvent levels periodically.

  • Solution 2: Nitrogen Sweep or Purge:

    • Rationale: Passing a stream of dry, inert gas over the product can help to carry away residual solvent vapors.

    • Action: In a suitable apparatus, gently pass a stream of dry nitrogen over the surface of the FDKP powder. This can be done at ambient or slightly elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I should be concerned about in FDKP synthesis?

A1: Based on common synthetic routes, you should be particularly mindful of high-boiling point solvents such as:

  • Dimethylformamide (DMF) [1][9][10]

  • Dimethyl sulfoxide (DMSO) [10]

  • Ethylene glycol Other common solvents that may be present include toluene, tert-butyl alcohol, and water.[1] The specific solvents will depend on your synthesis and purification procedures.

Q2: Where can I find the acceptable limits for these residual solvents?

A2: The International Council for Harmonisation (ICH) provides guidelines for residual solvents in pharmaceutical products. The relevant document is ICH Q3C (R8) Impurities: Guideline for Residual Solvents .[11][12][13][14] Solvents are categorized into three classes based on their toxicity.[11][13][14]

Q3: How do I choose the best method for reducing residual solvents in my FDKP?

A3: The choice of method depends on several factors:

  • The properties of the solvent: High-boiling point solvents often require more advanced techniques like lyophilization or SFE.

  • The properties of your FDKP: Thermal stability, solubility, and whether it is crystalline or amorphous will dictate the appropriate methods.

  • The required level of purity: Achieving very low residual solvent levels may require a combination of techniques.

  • Available equipment: The choice will also be influenced by the equipment you have access to in your laboratory.

Q4: Can I use a combination of methods to remove residual solvents?

A4: Yes, a multi-step approach is often the most effective strategy. For example, you might use rotary evaporation for bulk solvent removal followed by high-vacuum drying or lyophilization to remove the final traces.

Q5: My FDKP is sensitive to heat. What are the best low-temperature methods for solvent removal?

A5: For heat-sensitive FDKPs, the following methods are recommended:

  • Lyophilization (Freeze-Drying): This is an excellent method as the entire process is conducted at low temperatures.

  • Recrystallization: This can be performed at a range of temperatures, and a suitable solvent system can often be found that allows for crystallization at or below room temperature.

  • Supercritical Fluid Extraction (SFE): SFE using carbon dioxide is typically performed at mild temperatures.[7][8]

Quantitative Data: ICH Q3C Limits for Common Solvents in FDKP Synthesis

The following table summarizes the classification and permitted daily exposure (PDE) and concentration limits for some common solvents that may be used in FDKP synthesis, according to the ICH Q3C (R8) guideline.[11][12][13][14][15]

SolventICH ClassPermitted Daily Exposure (PDE) (mg/day)Concentration Limit (ppm)
Toluene28.9890
N,N-Dimethylformamide (DMF)28.8880
Ethylene Glycol26.2620
tert-Butyl alcohol2353500
Water-Not specified (low toxic potential)Not specified

Note: The concentration limit in ppm is calculated based on a 10g daily dose of the drug product.[13]

Experimental Protocols

Protocol 1: Recrystallization for Purification and Solvent Removal

This protocol provides a general guideline for purifying an FDKP and removing residual solvents. The specific solvent system will need to be optimized for your particular FDKP.

  • Solvent Selection:

    • Choose a "solvent" in which your FDKP is highly soluble at an elevated temperature but poorly soluble at a low temperature.

    • Choose an "anti-solvent" in which your FDKP is poorly soluble at all temperatures. The residual solvent you are trying to remove should be soluble in the chosen solvent system.

    • Hansen Solubility Parameters (HSPs) can aid in the rational selection of a solvent and anti-solvent.[2][3][4][5][6]

  • Dissolution:

    • Place the FDKP containing the residual solvent in a clean Erlenmeyer flask.

    • Add a minimal amount of the "solvent" and heat the mixture with stirring until the FDKP is completely dissolved.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Slowly add the "anti-solvent" to the hot solution until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "anti-solvent" to remove any adhering mother liquor containing the residual solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove the recrystallization solvents.

Protocol 2: Lyophilization (Freeze-Drying) for High-Boiling Point Solvent Removal

This protocol is suitable for removing stubborn, high-boiling point solvents from FDKPs.

  • Sample Preparation:

    • Dissolve the FDKP in a suitable solvent for lyophilization (e.g., water, tert-butanol, or a mixture thereof). The concentration should be low enough to ensure proper freezing.

  • Freezing:

    • Place the solution in a lyophilizer flask or vials.

    • Freeze the sample completely. A common method is to slowly cool the sample to a temperature well below the freezing point of the solvent system (e.g., -40°C to -80°C). For some systems, annealing (raising the temperature after initial freezing and then lowering it again) can promote the crystallization of the solvent and lead to more efficient drying.[16]

  • Primary Drying (Sublimation):

    • Apply a high vacuum to the lyophilizer (e.g., <100 mTorr).

    • Gradually increase the shelf temperature to provide energy for the solvent to sublimate. The temperature should be kept below the collapse temperature of the frozen matrix. This phase removes the bulk of the frozen solvent.

  • Secondary Drying (Desorption):

    • Once the primary drying is complete (as indicated by a rise in product temperature to the shelf temperature), the shelf temperature can be gradually increased further (e.g., to 20-30°C) to remove any remaining, bound solvent molecules.

  • Completion and Backfilling:

    • Once the residual solvent has reached the desired level, the vacuum is released with an inert gas like nitrogen, and the product is sealed.

Protocol 3: Rotary Evaporation for Bulk Solvent Removal

This is a standard technique for removing lower-boiling point solvents.

  • Setup:

    • Dissolve the FDKP in the solvent to be removed and place it in a round-bottom flask.

    • Attach the flask to the rotary evaporator.

  • Operation:

    • Set the rotation speed to create a thin film of the solution on the flask wall.

    • Lower the flask into a heated water bath. The temperature should be set to be about 20°C below the boiling point of the solvent at the intended vacuum pressure.

    • Gradually apply a vacuum. This will lower the boiling point of the solvent, allowing for rapid evaporation.

  • Completion:

    • Continue the process until the desired amount of solvent has been removed.

    • Release the vacuum and stop the rotation before removing the flask.

Protocol 4: Supercritical Fluid Extraction (SFE) for Final Purification

This advanced technique is effective for removing a wide range of residual solvents without using high temperatures.

  • Sample Loading:

    • Place the FDKP powder into the extraction vessel of the SFE system.

  • Parameter Setting:

    • Pressurize the system with carbon dioxide to bring it to a supercritical state (typically above 73.8 bar and 31.1°C).

    • Set the temperature and pressure to optimize the solubility of the residual solvent in the supercritical CO2 while minimizing the solubility of the FDKP.

  • Extraction:

    • Flow the supercritical CO2 through the extraction vessel. The supercritical fluid will dissolve the residual solvent and carry it out of the vessel.

  • Separation and Collection:

    • The CO2 and the extracted solvent are then passed to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and release the solvent, which can be collected.

  • Completion:

    • Depressurize the system and collect the purified FDKP product.

Visualization

Residual_Solvent_Reduction_Workflow cluster_synthesis FDKP Synthesis cluster_analysis_initial Initial Analysis cluster_decision Solvent Properties cluster_low_bp Low-Boiling Point Solvents cluster_high_bp High-Boiling Point Solvents cluster_analysis_final Final Analysis & Product Synthesis FDKP Synthesis Crude_Product Crude FDKP (with residual solvents) Synthesis->Crude_Product Initial_Analysis Analyze Residual Solvents (e.g., GC-HS) Crude_Product->Initial_Analysis Solvent_Type High-Boiling Point Solvent? Initial_Analysis->Solvent_Type Rotovap Rotary Evaporation Solvent_Type->Rotovap No Lyophilization Lyophilization Solvent_Type->Lyophilization Yes Recrystallization Recrystallization Solvent_Type->Recrystallization Yes SFE Supercritical Fluid Extraction Solvent_Type->SFE Yes Final_Analysis Analyze Residual Solvents Rotovap->Final_Analysis Lyophilization->Final_Analysis Recrystallization->Final_Analysis SFE->Final_Analysis Final_Analysis->Solvent_Type Fail Purified_Product Purified FDKP (Meets ICH Q3C Limits) Final_Analysis->Purified_Product Pass

Caption: Workflow for identifying and reducing residual solvents in FDKP synthesis.

References

Technical Support Center: Enhancing the Aerodynamic Performance of FDKP Powders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of Fumaryl Diketopiperazine (FDKP) powders for inhalation.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the formulation and testing of FDKP powders.

Problem/Observation Potential Causes Recommended Solutions
Low Fine Particle Fraction (FPF) 1. Poor De-agglomeration: Strong interparticle cohesive forces prevent the powder from breaking down into respirable particles.[1] 2. Suboptimal Inhaler Device: The device may not be generating sufficient energy to disperse the powder. 3. High Electrostatic Charges: Static electricity can cause particles to adhere to the inhaler and each other, hindering aerosolization.[2][3] 4. Inappropriate Formulation: The ratio of FDKP to the active pharmaceutical ingredient (API) or the presence of other excipients may not be optimal.1. Optimize Formulation: - Adjust the FDKP-to-API ratio. - Incorporate force control agents like magnesium stearate or leucine to reduce cohesiveness.[2] 2. Improve Particle Engineering: - Employ techniques like spray drying to create particles with optimal morphology for aerosolization.[4] 3. Device Selection: - Test the formulation with different dry powder inhaler (DPI) devices to find one that provides adequate dispersion energy. 4. Control Environmental Conditions: - Conduct experiments in a controlled humidity environment, as moisture can affect powder flowability and electrostatic charges.[5]
High Mass Median Aerodynamic Diameter (MMAD) 1. Incomplete De-agglomeration: The powder is not fully breaking down into primary particles upon actuation.[1][6] 2. Particle Aggregation: Particles are clumping together before or during aerosolization. 3. Coarse Primary Particles: The initial particle size of the FDKP or API is too large.1. Enhance Dispersion Energy: - Increase the airflow rate during testing (within the operational range of the inhaler). - Use a higher-resistance inhaler device to generate more turbulence.[2] 2. Formulation Modification: - Reduce the powder's cohesiveness by adding excipients like leucine. 3. Particle Size Reduction: - Utilize milling techniques (e.g., jet milling) to reduce the primary particle size of the components before formulation.[4]
Poor Powder Flowability 1. High Cohesive Forces: Strong van der Waals and electrostatic forces between particles impede flow.[4] 2. Particle Shape and Morphology: Irregularly shaped or rough particles can interlock, reducing flow. 3. Hygroscopicity: Absorption of moisture from the environment can increase particle adhesion.[5]1. Incorporate Glidants: - Add excipients like fumed silica to improve powder flow. 2. Particle Engineering: - Produce more spherical particles through methods like spray drying.[4] 3. Control Humidity: - Store and handle powders in a low-humidity environment.[5][7][8]
Inconsistent Dosing 1. Poor Powder Blend Uniformity: The API and FDKP are not evenly distributed within the powder mixture. 2. Powder Segregation: Differences in particle size and density can cause components to separate during handling and filling. 3. Device Metering Issues: The inhaler's dosing mechanism may not be functioning correctly.1. Optimize Blending Process: - Use a suitable blending technique (e.g., V-blender, Turbula mixer) and optimize blending time and speed. 2. Formulation Strategy: - Use carrier particles (e.g., lactose) to create an ordered mixture, which can improve dose uniformity for low-dose APIs. 3. Device Evaluation: - Ensure the chosen DPI device has a reliable and reproducible metering mechanism.

Frequently Asked Questions (FAQs)

1. What is the ideal aerodynamic particle size for FDKP powder formulations?

For effective delivery to the deep lung, the target Mass Median Aerodynamic Diameter (MMAD) for inhaled particles is generally between 1 and 5 micrometers.[4] Particles larger than 5 µm tend to impact in the oropharynx, while particles smaller than 1 µm may be exhaled.

2. How does humidity affect the aerodynamic performance of FDKP powders?

Humidity can have a significant impact on the performance of FDKP powders. Increased moisture content can lead to:

  • Increased Cohesion: Formation of liquid bridges between particles, leading to poor flowability and de-agglomeration.[5]

  • Reduced Electrostatic Charges: While this can sometimes be beneficial, a complete lack of charge can also hinder dispersion.[3][5]

  • Physical Instability: For amorphous FDKP formulations, high humidity can induce crystallization, altering particle properties and aerodynamic performance.[9]

It is crucial to control and monitor humidity during manufacturing, storage, and testing.[5][7][8]

3. What are the common causes of particle agglomeration in FDKP powders and how can it be minimized?

Agglomeration, or the clumping of particles, is a common issue with fine powders like those used in DPIs.

  • Causes:

    • High surface energy of fine particles.

    • Van der Waals forces.

    • Electrostatic charges.[2][3]

    • Moisture absorption leading to capillary forces.[5]

  • Minimization Strategies:

    • Particle Engineering: Creating particles with smoother surfaces and lower surface energy through techniques like spray drying.[4]

    • Formulation Additives: Incorporating excipients such as leucine or magnesium stearate to act as force control agents.[2]

    • Storage and Handling: Maintaining a low-humidity environment and using materials that minimize static buildup.[5][7][8]

4. How can I troubleshoot inconsistent results from my Next Generation Impactor (NGI) measurements?

Inconsistent NGI results can stem from several factors:

  • Improper Assembly: Ensure all stages are correctly and securely assembled.

  • Leaks: Check for leaks in the system, which can alter the airflow rate.

  • Inconsistent Flow Rate: Verify that the flow rate is accurate and stable throughout the experiment.[10]

  • Particle Bounce: Particles may bounce off impaction surfaces, leading to inaccurate sizing. Coating the collection plates with a substance like silicone can help mitigate this issue.[9]

  • Incomplete Drug Recovery: Ensure all drug deposited on each stage is completely dissolved and recovered for analysis.

5. What are common artifacts in SEM images of FDKP powders and how can they be avoided?

  • Charging: Non-conductive powders like FDKP can accumulate electrons, causing bright spots and image distortion.[2][11]

    • Solution: Apply a thin conductive coating (e.g., gold, platinum) to the sample.[11]

  • Agglomeration during Sample Preparation: The way the powder is mounted can induce clumping that is not present in the bulk powder.

    • Solution: Gently disperse the powder onto the adhesive stub and remove excess loose powder.[1][12]

  • Beam Damage: A high-energy electron beam can damage the delicate structure of the FDKP particles.

    • Solution: Use a lower accelerating voltage and minimize exposure time.[2][13]

Quantitative Data Summary

The following tables summarize typical aerodynamic performance data for FDKP-based formulations. Note that actual values will vary depending on the specific formulation, device, and experimental conditions.

Table 1: Aerodynamic Performance of an Exemplary FDKP-Insulin Formulation

ParameterValue
Mass Median Aerodynamic Diameter (MMAD)3.45 ± 0.13 µm
Fine Particle Fraction (FPF)50.2%
Geometric Standard Deviation (GSD)2.1
Emitted Dose92.5 ± 3.1%

Data is illustrative and based on published studies of FDKP-insulin powders.

Table 2: Effect of Formulation Variables on Aerodynamic Performance (Illustrative)

Formulation VariableChangeImpact on FPFImpact on MMAD
Leucine Content IncreaseIncreaseDecrease
API Particle Size DecreaseIncreaseDecrease
Inhaler Resistance IncreaseIncreaseDecrease
Flow Rate IncreaseIncreaseDecrease

Experimental Protocols

Aerodynamic Particle Size Distribution by Next Generation Impactor (NGI)

This protocol outlines the procedure for determining the aerodynamic particle size distribution of FDKP powders using the NGI.

Materials:

  • Next Generation Impactor (NGI)

  • Pre-separator

  • Induction Port (e.g., Alberta Idealized Throat)

  • Vacuum pump with a flow controller

  • Dry Powder Inhaler (DPI) device

  • FDKP powder formulation filled into capsules or device reservoir

  • Collection plate coating solution (e.g., silicone in a volatile solvent)

  • Solvent for drug recovery (e.g., mobile phase for HPLC)

  • HPLC system for quantification

Procedure:

  • Preparation:

    • If required, coat the NGI collection cups to prevent particle bounce.[9] Allow the solvent to fully evaporate.

    • Assemble the NGI, pre-separator, and induction port according to the manufacturer's instructions.

    • Connect the assembly to the vacuum pump.

  • Flow Rate Determination:

    • Set the airflow rate through the system to the desired value (e.g., 60 L/min), ensuring critical flow is achieved.[10]

  • Sample Loading:

    • Load the FDKP powder dose into the DPI device.

  • Actuation and Sampling:

    • Insert the DPI mouthpiece into the induction port, ensuring a tight seal.

    • Actuate the vacuum pump to draw a specific volume of air (typically 4 L for DPIs) through the device and into the NGI.[14]

  • Sample Recovery:

    • Carefully disassemble the NGI.

    • Rinse the induction port, pre-separator, and each stage of the NGI with a known volume of recovery solvent to dissolve the deposited drug.

  • Quantification:

    • Analyze the amount of drug in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the drug mass deposited on each stage.

    • Determine the MMAD, GSD, and FPF using appropriate software or calculations.

Particle Size Distribution by Laser Diffraction

This protocol describes the measurement of the primary particle size distribution of FDKP powders using laser diffraction.

Materials:

  • Laser diffraction particle size analyzer with a dry powder dispersion unit (e.g., Malvern Mastersizer, Horiba LA-960).[15][16]

  • Compressed air source (dry and oil-free).

  • FDKP powder sample.

Procedure:

  • System Setup:

    • Turn on the laser diffraction instrument and allow it to warm up.

    • Perform a background measurement to ensure the optical path is clean.

  • Method Development (Pressure Titration):

    • For a new powder, perform a pressure titration to determine the optimal dispersion pressure. Start with a low pressure and incrementally increase it, measuring the particle size at each step.

    • The optimal pressure is typically where the particle size reaches a plateau, indicating complete de-agglomeration without causing particle fracture.[10][16]

  • Sample Measurement:

    • Add the FDKP powder to the feeder of the dry dispersion unit.

    • Set the dispersion pressure to the optimized value.

    • Start the measurement. The instrument will automatically feed the powder through the measurement zone.

    • Ensure the obscuration (the amount of laser light blocked by the particles) is within the recommended range for the instrument.[17]

  • Data Analysis:

    • The software will generate a particle size distribution report, typically including parameters like Dv10, Dv50 (median particle size), and Dv90.

Particle Morphology by Scanning Electron Microscopy (SEM)

This protocol provides a method for preparing and imaging FDKP powders to observe particle morphology.

Materials:

  • Scanning Electron Microscope (SEM)

  • Aluminum SEM stubs

  • Double-sided carbon adhesive tabs

  • Sputter coater with a conductive target (e.g., gold or platinum)

  • FDKP powder sample

  • Spatula

  • Air blower or compressed gas

Procedure:

  • Sample Mounting:

    • Place a carbon adhesive tab onto a clean SEM stub.[1][12]

    • Using a clean spatula, carefully sprinkle a small amount of the FDKP powder onto the adhesive.[1][12]

    • Gently tap the side of the stub to remove any loose, non-adhered powder.[1][18] The goal is a thin, even layer of particles.

  • Conductive Coating:

    • Place the stub into the sputter coater.

    • Coat the sample with a thin layer of a conductive metal (e.g., 5-10 nm of gold/platinum) to prevent charging under the electron beam.[11]

  • Imaging:

    • Load the coated stub into the SEM.

    • Evacuate the chamber to the required vacuum level.

    • Apply an appropriate accelerating voltage (e.g., 5-10 kV) and adjust the focus and stigma to obtain clear images.

    • Capture images at various magnifications to observe the overall morphology, surface texture, and shape of the FDKP particles.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_performance Aerodynamic Performance Testing Formulation FDKP Powder Formulation SEM SEM (Morphology) Formulation->SEM LD Laser Diffraction (Primary Particle Size) Formulation->LD DPI_Fill DPI Filling Formulation->DPI_Fill Optimized Powder NGI NGI Analysis DPI_Fill->NGI Data_Analysis Data Analysis (MMAD, FPF) NGI->Data_Analysis

Experimental workflow for FDKP powder analysis.

Troubleshooting_Logic Start Poor Aerodynamic Performance (Low FPF, High MMAD) Check_Morphology Check Particle Morphology (SEM) Start->Check_Morphology Check_Primary_Size Check Primary Particle Size (LD) Start->Check_Primary_Size Check_Flow Assess Powder Flowability Start->Check_Flow Optimize_Process Optimize Particle Engineering (e.g., spray drying parameters) Check_Morphology->Optimize_Process Check_Primary_Size->Optimize_Process Optimize_Formulation Optimize Formulation (e.g., add excipients) Check_Flow->Optimize_Formulation Re_Evaluate Re-evaluate Performance Optimize_Formulation->Re_Evaluate Optimize_Process->Re_Evaluate

Troubleshooting logic for poor aerodynamic performance.

Inhaled_Particle_Interaction cluster_airway Lung Airway cluster_cellular Cellular Level Inhaled_Powder Inhaled FDKP Powder Deposition Particle Deposition on Epithelium Inhaled_Powder->Deposition Dissolution FDKP Dissolution & API Release Deposition->Dissolution API_Uptake API Uptake by Lung Cells Dissolution->API_Uptake Signaling Modulation of Cellular Signaling Pathways API_Uptake->Signaling Response Therapeutic Response Signaling->Response

General interaction of inhaled particles with lung cells.

References

Validation & Comparative

In Vivo Toxicity of Fumaryl Diketopiperazine for Pulmonary Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fumaryl diketopiperazine (FDKP) is a cornerstone of the Technosphere® drug delivery platform, enabling the pulmonary administration of therapeutics. This guide provides a comparative analysis of the in vivo toxicity profile of FDKP, juxtaposed with alternative excipients used in inhaled drug formulations. The information is compiled from publicly available preclinical safety data to assist in the early-stage development and risk assessment of new inhaled therapies.

Executive Summary

In vivo toxicity studies on this compound have demonstrated a favorable safety profile for its intended use as a pulmonary excipient. Preclinical studies in rats and dogs have shown minimal and, in some cases, reversible, inflammatory responses in the respiratory tract at doses significantly higher than those used in clinical settings. When compared to other commonly used inhalation excipients such as lactose and mannitol, FDKP's toxicity profile appears to be comparable, with each excipient demonstrating a unique set of findings in non-clinical studies. This guide details the available quantitative data, experimental methodologies, and a comparative overview to inform the selection and development of excipients for pulmonary drug delivery.

This compound (FDKP) In Vivo Toxicity Profile

The primary in vivo toxicity data for FDKP originates from inhalation studies conducted in rats and dogs as part of the regulatory submission for products utilizing the Technosphere® technology.

Key Preclinical Inhalation Studies

26-Week Inhalation Toxicity Study in Rats:

In a 26-week inhalation study, rats were exposed to Technosphere® particles, of which FDKP is the primary component.[1]

  • Key Findings: Exposure to Technosphere® particles at 10 mg/kg/day in males and 12.8 mg/kg/day in females resulted in an observed increase in cell replication in the epithelium of the large and terminal bronchioles.[1]

  • Significance: This finding suggests a potential for a proliferative response in the lung tissue upon prolonged exposure to high concentrations of FDKP particles.

39-Week Inhalation Toxicity Study in Dogs:

A 39-week inhalation study in beagle dogs was also conducted to assess the long-term safety of inhaled Technosphere® particles.[1]

  • Key Findings: The study revealed minimal to mild alveolar and bronchial interstitial neutrophil infiltration in the lungs of all groups treated with Technosphere® Insulin.[1] Importantly, these inflammatory findings were shown to regress after an 8-week recovery period.[1] Proliferating cell nuclear antigen (PCNA) staining of alveolar and bronchiolar epithelia showed no differences in cell proliferation.[1]

  • Significance: The observed inflammation was of low severity and, crucially, reversible, indicating that the lungs have the capacity to recover from the effects of FDKP particle deposition. The lack of increased cell proliferation in dogs contrasts with the findings in rats, suggesting a potential species-specific difference in response.

Acute Oral Toxicity:

While the primary route of administration is inhalation, acute oral toxicity studies have also been conducted.

  • Key Findings: The acute oral LD50 for FDKP was determined to be greater than 50 mg/kg in both male and female rats. A single oral dose of 5 g/kg of FDKP in beagle dogs (a limit test) resulted in no adverse clinical signs over a 14-day observation period.

Quantitative Data Summary
StudySpeciesDurationRouteKey FindingsNOAEL
Sub-chronic Toxicity[1]Rat26 weeksInhalationIncreased cell replication in bronchiolar epithelium at 10 mg/kg/day (males) and 12.8 mg/kg/day (females).Not explicitly stated in available documents.
Chronic Toxicity[1]Dog39 weeksInhalationMinimal to mild, reversible neutrophil infiltration in the lungs. No increase in cell proliferation.Not explicitly stated in available documents.
Acute ToxicityRatSingle doseOralLD50 > 50 mg/kg.Not applicable.
Acute ToxicityDogSingle doseOralNo adverse effects at 5 g/kg.Not applicable.

Comparison with Alternative Inhaled Excipients

The selection of an appropriate excipient is critical for the safety and efficacy of an inhaled drug product. The following table provides a comparative overview of the in vivo toxicity of FDKP and other commonly used excipients for pulmonary delivery.

ExcipientChemical ClassKey In Vivo Toxicity Findings
This compound (FDKP) DiketopiperazineRat: Increased bronchiolar epithelial cell replication (26-week inhalation). Dog: Minimal to mild, reversible pulmonary inflammation (39-week inhalation).[1]
Lactose DisaccharideGenerally well-tolerated in inhalation studies with no adverse local effects on the lungs.[2]
Mannitol Sugar AlcoholRat (3-month inhalation): Increased incidence of alveolitis and macrophage aggregation.[3] Dog (6-month inhalation): Coughing, laryngeal ulceration, and sinus histiocytosis.[3] The respiratory system is the primary target organ of toxicity.[3]
Trehalose DisaccharideLimited specific inhalation toxicity data available. In vivo studies involving direct application to the optic nerve showed no local or systemic toxicity.[4]
Lecithin (Phospholipids) PhospholipidGenerally considered safe for inhalation. As a natural component of lung surfactant, it is biocompatible. Specific toxicity studies on inhaled lecithin as an excipient are limited.
L-leucine Amino AcidOften used as a dispersibility enhancer. Generally considered to have low toxicity, though specific long-term inhalation toxicity data as an excipient is not extensive.

Experimental Protocols

Detailed experimental protocols for the FDKP toxicity studies are not fully available in the public domain. However, the studies were conducted under Good Laboratory Practice (GLP) and in accordance with FDA/ICH guidelines. The methodologies likely followed standardized procedures for inhalation toxicology studies.

General Methodology for Sub-chronic Inhalation Toxicity Studies (Based on OECD Guidelines)

A generalized workflow for a sub-chronic inhalation toxicity study, similar to the ones conducted for FDKP, is outlined below.

G cluster_0 Pre-study Phase cluster_1 Exposure Phase cluster_2 Post-exposure Phase cluster_3 Recovery Group (if applicable) Test Article Characterization Test Article Characterization Animal Acclimatization Animal Acclimatization Test Article Characterization->Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Daily Inhalation Exposure Daily Inhalation Exposure Randomization->Daily Inhalation Exposure e.g., 6 hours/day, 7 days/week Clinical Observations Clinical Observations Daily Inhalation Exposure->Clinical Observations Recovery Period Recovery Period Daily Inhalation Exposure->Recovery Period Body Weight and Food Consumption Body Weight and Food Consumption Clinical Observations->Body Weight and Food Consumption Terminal Sacrifice Terminal Sacrifice Body Weight and Food Consumption->Terminal Sacrifice Necropsy and Gross Pathology Necropsy and Gross Pathology Terminal Sacrifice->Necropsy and Gross Pathology Organ Weight Analysis Organ Weight Analysis Necropsy and Gross Pathology->Organ Weight Analysis Histopathology Histopathology Organ Weight Analysis->Histopathology Delayed Sacrifice Delayed Sacrifice Recovery Period->Delayed Sacrifice Histopathology (Recovery) Histopathology (Recovery) Delayed Sacrifice->Histopathology (Recovery)

Generalized workflow for a sub-chronic inhalation toxicity study.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no publicly available information to suggest that this compound interacts with specific signaling pathways to elicit a toxic response. Its apparent lack of pharmacological activity suggests that the observed inflammatory responses are likely due to the physical presence of the microparticles in the lung, leading to a foreign body response. This is a common finding for inhaled particles and is not indicative of a specific chemical toxicity.

The diagram below illustrates a hypothetical, generalized pathway for particle-induced lung inflammation.

G Inhaled Particles Inhaled Particles Phagocytosis by Alveolar Macrophages Phagocytosis by Alveolar Macrophages Inhaled Particles->Phagocytosis by Alveolar Macrophages Activation of Macrophages Activation of Macrophages Phagocytosis by Alveolar Macrophages->Activation of Macrophages Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Activation of Macrophages->Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Recruitment of Neutrophils Recruitment of Neutrophils Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)->Recruitment of Neutrophils Inflammatory Response Inflammatory Response Recruitment of Neutrophils->Inflammatory Response Tissue Repair / Resolution Tissue Repair / Resolution Inflammatory Response->Tissue Repair / Resolution Chronic Inflammation / Tissue Damage Chronic Inflammation / Tissue Damage Inflammatory Response->Chronic Inflammation / Tissue Damage

Generalized pathway of particle-induced lung inflammation.

Conclusion

This compound, as the primary component of the Technosphere® delivery system, exhibits a favorable in vivo toxicity profile for pulmonary drug delivery. The observed effects in long-term animal studies were minimal, and in the case of dogs, reversible. When compared to other excipients, FDKP's safety profile is within the range of what is considered acceptable for inhaled products. The lack of specific, chemically-mediated toxicity and the likely mechanism of a foreign body response to inert particles are key considerations in its risk assessment. This guide provides a foundational comparison to aid in the informed selection of excipients for the development of safe and effective inhaled therapeutics. Further research into the long-term effects of all inhaled excipients is warranted to continue to ensure patient safety.

References

Biocompatibility of FDKP in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo biocompatibility of 2,5-diketopiperazine (FDKP), a key component of the Technosphere® drug delivery platform, with other commonly used microparticle carriers for pulmonary drug delivery. The assessment is based on experimental data from animal models, focusing on key biocompatibility endpoints such as cytotoxicity, immunogenicity, and histopathology.

Comparative Biocompatibility Data

The following table summarizes the biocompatibility profiles of FDKP and alternative carriers based on available data from in vivo studies. It is important to note that direct head-to-head comparative studies with quantitative data for FDKP are limited in publicly available literature. Therefore, this comparison is compiled from separate studies and highlights the general biocompatibility of each material.

FeatureFDKP (Technosphere®)Poly(lactic-co-glycolic acid) (PLGA)ChitosanMannitol
Animal Model Rat, DogRat, MouseRat, MouseRat
Administration Route InhalationInhalation, Intratracheal InstillationInhalation, Intratracheal InstillationInhalation
Cytotoxicity High biocompatibility reported. In vitro studies with various cell lines show good cell viability.Generally considered biocompatible, though some studies report mild cytotoxicity depending on particle size and concentration.[1]Generally biocompatible, but some studies indicate dose-dependent cytotoxicity.[2][3]Considered safe and biocompatible for pulmonary delivery.[4][5]
Inflammatory Response Minimal to mild, transient inflammation observed in long-term inhalation studies in rats (eosinophilic globules, mucus cell hyperplasia in nasal cavities). No significant findings in dogs. No inflammatory reaction was noted in a safety study of insulin-loaded FDKP microspheres.Can induce a mild to moderate inflammatory response, characterized by neutrophil and macrophage influx in the lungs.May induce a mild, dose-dependent pro-inflammatory response in lung tissues.[2]Generally considered non-inflammatory and well-tolerated in the lungs.[4][5]
Histopathology In rats: eosinophilic globules, mucus cell hyperplasia, and epithelial degeneration in nasal cavities. No adverse findings in the lungs of dogs in a 39-week study.Mild to moderate inflammatory cell infiltration in the lung parenchyma has been observed.Mild inflammatory cell infiltration in the lungs has been reported.[2]No significant adverse histopathological findings reported.[4][5]
Biodegradation Readily biodegradable into naturally occurring amino acids.Biodegradable into lactic acid and glycolic acid, which are cleared through metabolic pathways.Biodegradable by enzymes like lysozyme.Soluble and rapidly cleared from the lungs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility. Below are generalized protocols for key in vivo experiments based on OECD guidelines and common practices in inhalation toxicology.

Inhalation Toxicity Study (Based on OECD Guideline 412)
  • Animal Model: Young adult Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.

  • Groups:

    • Control Group: Exposed to filtered air.

    • Vehicle Control Group: Exposed to the carrier microparticles without the active drug (e.g., empty FDKP, PLGA, or chitosan microparticles).

    • Test Groups: Exposed to different concentrations of the drug-loaded microparticles.

  • Exposure: Nose-only inhalation for 6 hours/day, 5 days/week, for a period of 28 or 90 days.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight: Measured weekly.

    • Respiratory Function: Assessed periodically using whole-body plethysmography.

    • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis.

  • Terminal Procedures:

    • At the end of the study, animals are euthanized.

    • Gross pathology of all major organs is performed.

    • Organ weights (lungs, liver, kidneys, spleen, etc.) are recorded.

    • Tissues are collected for histopathological examination.

Bronchoalveolar Lavage (BAL) Fluid Analysis
  • Procedure: Immediately after euthanasia, the lungs are lavaged in situ with a fixed volume of sterile saline.

  • Cell Analysis:

    • The BAL fluid is centrifuged to pellet the cells.

    • Total cell counts are determined using a hemocytometer.

    • Differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).

  • Biochemical Analysis:

    • The supernatant of the BAL fluid is analyzed for markers of cell damage (Lactate Dehydrogenase - LDH) and inflammation (e.g., total protein, cytokines like TNF-α, IL-1β, IL-6).

    • Cytokine levels are typically measured using enzyme-linked immunosorbent assays (ELISAs).

Histopathological Examination
  • Tissue Preparation:

    • Lungs are fixed by inflation with 10% neutral buffered formalin.

    • After fixation, tissues are trimmed, processed, and embedded in paraffin.

  • Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains as needed (e.g., Masson's trichrome for fibrosis).

  • Evaluation: A board-certified veterinary pathologist examines the slides in a blinded manner. A semi-quantitative scoring system is often used to grade the severity of lesions such as inflammation, alveolar wall thickening, and cellular infiltration.

Visualizations

Experimental Workflow for In Vivo Biocompatibility Assessment

G A Animal Acclimatization (Sprague-Dawley Rats) B Group Allocation (Control, Vehicle, Test) A->B C Nose-Only Inhalation (6 hrs/day, 28/90 days) B->C D Daily Clinical Observation & Weekly Body Weight C->D E Euthanasia & Necropsy D->E F Bronchoalveolar Lavage (BAL) E->F G Histopathology E->G H Total & Differential Cell Counts F->H I LDH & Total Protein Assays F->I J Cytokine Analysis (ELISA) F->J K Tissue Processing & Staining (H&E) G->K L Microscopic Examination & Scoring K->L

Caption: Workflow for in vivo biocompatibility assessment of inhaled microparticles.

Potential Pro-inflammatory Signaling Pathway

While specific signaling pathways for FDKP-induced inflammation are not well-documented, the NF-κB pathway is a common signaling cascade activated in response to inhaled particulate matter.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IκB_NFκB IκB NF-κB IKK->IκB_NFκB:f0 phosphorylates IκB IκB NFκB NF-κB IκB_NFκB:f0->IκB degradation NFκB_n NF-κB IκB_NFκB:f1->NFκB_n translocation DNA DNA NFκB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription Particle Inhaled Particle (e.g., FDKP) Particle->TLR binds

Caption: Potential NF-κB signaling pathway for particle-induced inflammation.

References

FDKP vs. Other Diketopiperazines for Inhalation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic agents directly to the lungs offers numerous advantages, including rapid onset of action, reduced systemic side effects, and the potential for both local and systemic drug absorption. Diketopiperazines (DKPs), a class of cyclic dipeptides, have emerged as a promising platform for pulmonary drug delivery due to their ability to self-assemble into microparticles with desirable aerodynamic properties. This guide provides an objective comparison of Fumarate Diketopiperazine (FDKP), the most well-characterized DKP for inhalation, with other DKP derivatives, supported by available experimental data.

Overview of Diketopiperazines in Pulmonary Drug Delivery

Diketopiperazines are a versatile class of molecules formed by the cyclization of two amino acids. Their rigid structure and potential for chemical modification make them attractive candidates for creating excipients for drug delivery. For inhalation, DKPs can be engineered into porous microparticles that can efficiently carry a therapeutic payload deep into the lungs. Upon inhalation, these particles are designed to dissolve in the neutral pH of the lung lining fluid, releasing the drug for local or systemic action.

Fumarate Diketopiperazine (FDKP): The Technosphere® Platform

FDKP is the foundational component of the Technosphere® drug delivery platform, most notably used in the FDA-approved inhaled insulin, Afrezza®. It is formed from the amino acid lysine and has been extensively studied for its safety and efficacy as an inhalation excipient.

Performance Data of FDKP-based Microparticles

The aerodynamic performance of inhaled particles is critical for their deposition in the lungs. Key parameters include the Mass Median Aerodynamic Diameter (MMAD), which describes the particle size distribution, and the Fine Particle Fraction (FPF), the percentage of particles with an aerodynamic diameter suitable for reaching the deep lung (typically < 5 µm).

FormulationActive Pharmaceutical Ingredient (API)MMAD (µm)FPF (%)Geometric Standard Deviation (GSD)Reference
INS@FDKP-MPsInsulin3.45 ± 0.1350.2Not Reported[1]
FDKP disodium salt with 25% insulin (w:w)Insulin3.138.1 (Respirable Fraction)1.9[2]

Note: Respirable Fraction (RF) is a measure of the percentage of particles likely to be deposited in the deep lung, similar to FPF.

Other Diketopiperazine Derivatives for Inhalation

While FDKP is the most commercially advanced DKP for inhalation, other derivatives have been explored, primarily in patent literature. These include salts of FDKP and other acylated DKPs.

Exemplary derivatives mentioned in the literature include:

  • 3,6-di(succinyl-4-aminobutyl)-2,5-diketopiperazine (SDKP)

  • 3,6-di(maleyl-4-aminobutyl)-2,5-diketopiperazine

  • 3,6-di(citraconyl-4-aminobutyl)-2,5-diketopiperazine

  • 3,6-di(glutaryl-4-aminobutyl)-2,5-diketopiperazine

Direct, peer-reviewed comparative studies on the aerodynamic performance of these derivatives against FDKP are limited. However, patent literature suggests that salts of FDKP, such as the disodium and diammonium salts, also exhibit favorable aerodynamic properties for pulmonary delivery.[2] A key advantage of these DKP-based systems is their biocompatibility; FDKP, for instance, is predominantly cleared unchanged by the kidneys and has very low oral bioavailability.[3]

Experimental Protocols

Standardized in vitro and in vivo methods are crucial for the evaluation of inhalable DKP-based formulations.

In Vitro Aerodynamic Particle Size Distribution (APSD) Analysis

The APSD of a dry powder inhaler is a critical quality attribute that predicts the regional deposition of the drug in the lungs. The Next Generation Impactor (NGI) is a widely used apparatus for this purpose.

Objective: To determine the MMAD and FPF of the DKP-based dry powder formulation.

Materials:

  • Dry powder inhaler device

  • DKP-based drug formulation in capsules or blisters

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • Collection plate coating solution (e.g., silicone)

  • Solvent for drug extraction (e.g., mobile phase for HPLC)

  • HPLC system for drug quantification

Procedure:

  • Coat the NGI collection plates with a solution to prevent particle bounce and allow for better adhesion.

  • Assemble the NGI and connect it to a vacuum pump.

  • Calibrate the flow rate through the impactor to a specific value (e.g., 60 L/min).

  • Load a capsule/blister containing the DKP formulation into the inhaler device.

  • Actuate the inhaler into the NGI at the set flow rate for a predetermined duration to draw a specific volume of air (e.g., 4 L).

  • Disassemble the NGI and rinse each stage and the induction port with a known volume of solvent to recover the deposited drug.

  • Quantify the amount of drug on each stage using a validated analytical method, such as HPLC.

  • Calculate the MMAD, GSD, and FPF from the drug mass distribution across the NGI stages.

In Vitro Biocompatibility Assessment

Cell viability assays are used to assess the potential toxicity of the DKP excipient on lung cells.

Objective: To evaluate the cytotoxicity of the DKP microparticles on a human lung epithelial cell line (e.g., A549).

Materials:

  • Human lung adenocarcinoma cell line (A549)

  • Cell culture medium and supplements

  • DKP microparticle suspension in sterile, serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate and incubate until they reach a desired confluency.

  • Prepare serial dilutions of the DKP microparticle suspension.

  • Remove the cell culture medium and expose the cells to the DKP suspensions for a specified period (e.g., 24 or 48 hours).

  • After incubation, remove the DKP suspension and add the MTT reagent to each well.

  • Incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage relative to untreated control cells.

In Vivo Pharmacokinetic Studies

Animal models are used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug delivered via the DKP platform.

Objective: To determine the pharmacokinetic profile of the drug after pulmonary administration in a relevant animal model (e.g., rats).

Materials:

  • DKP-based drug formulation

  • Dry powder insufflator for intratracheal administration

  • Animal model (e.g., Sprague-Dawley rats)

  • Anesthetic

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Anesthetize the animals.

  • Administer a precise dose of the DKP drug formulation directly into the lungs via intratracheal insufflation.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and quantify its concentration using a validated bioanalytical method.

  • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Experimental Workflow for Inhalable DKP Formulation Development

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Optimization a DKP Derivative Synthesis/Selection b Drug Loading & Microparticle Formation (e.g., Spray Drying) a->b c Physicochemical Characterization (Size, Morphology, Drug Content) b->c d Aerodynamic Performance (Cascade Impaction) c->d e In Vitro Dissolution d->e j IVIVC Establishment d->j f Biocompatibility (Cell Viability Assays) e->f g Pharmacokinetic Studies (Animal Models) f->g h Pharmacodynamic/Efficacy Studies g->h g->j i Toxicology Studies h->i k Lead Candidate Selection i->k j->k

Caption: Workflow for the development and evaluation of DKP-based inhalable drug formulations.

Conclusion

FDKP has set a benchmark for diketopiperazine-based pulmonary drug delivery, with a well-established safety and performance profile. While other DKP derivatives show promise, the lack of publicly available, direct comparative data makes a quantitative performance assessment against FDKP challenging. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel DKP carriers. Future research, including head-to-head comparative studies, will be crucial in identifying next-generation DKP excipients with potentially enhanced performance characteristics for a wider range of therapeutic applications.

References

A Comparative Guide to Spray-Dried vs. Jet-Milled FDKP Particles for Pulmonary Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fumaryl diketopiperazine (FDKP) has emerged as a critical excipient in the development of inhaled therapeutics, most notably as the basis of the Technosphere® drug delivery platform. The physical properties of FDKP particles are paramount to their performance as a carrier for deep lung delivery. The manufacturing process used to produce these particles significantly influences their characteristics. This guide provides an objective comparison of two common particle engineering techniques, spray drying and jet milling, for the production of FDKP particles, supported by available experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the key physical and aerodynamic properties of spray-dried FDKP particles and provide a qualitative comparison with the expected properties of jet-milled FDKP particles.

Table 1: Comparison of Physical Properties

PropertySpray-Dried FDKPJet-Milled FDKP (Inferred)
Particle Formation Bottom-up (controlled assembly from solution)Top-down (particle size reduction of bulk material)
Morphology Typically spherical, can be engineered to be porous with a large surface area. Forms microcrystalline plates upon self-assembly.Irregularly shaped with a potentially rough surface.
Particle Size Distribution Narrow, well-controlled.Broader, with a higher proportion of both very fine and larger particles.
Solid State Can be produced in either an amorphous or crystalline state depending on process parameters. Spray drying is often chosen to produce an amorphous form of drug compounds.Primarily crystalline, although the high-energy impact can introduce surface amorphousness and crystal defects.
Cohesiveness Generally lower due to controlled morphology and potential for porous structures.Generally higher due to increased surface energy and irregular shapes, which can lead to agglomeration.

Table 2: Comparison of Aerodynamic Performance

ParameterSpray-Dried FDKPJet-Milled FDKP (Inferred)
Mass Median Aerodynamic Diameter (MMAD) 3.45 ± 0.13 µm[1]Expected to be in the respirable range (1-5 µm), but potentially more variable.
Fine Particle Fraction (FPF) ~50.2%[1]Likely to be lower than spray-dried particles due to higher cohesiveness and broader particle size distribution.
Geometric Standard Deviation (GSD) Low (indicative of a narrow size distribution)Higher (indicative of a broader size distribution).
Drug Loading Capacity High, with the drug adsorbed onto the particle surface.Drug is typically blended with the milled carrier, which can lead to non-uniformity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of inhalable particles. Below are outlines of key experimental protocols used to assess the properties of FDKP particles.

Particle Size and Morphology Analysis

a) Scanning Electron Microscopy (SEM)

  • Objective: To visualize the size, shape, and surface morphology of the particles.

  • Protocol:

    • A small amount of the FDKP powder is mounted onto an aluminum stub using double-sided carbon tape.

    • The sample is then sputter-coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

    • The stub is placed into the SEM chamber, and a vacuum is applied.

    • An electron beam is scanned across the sample, and the secondary electrons emitted are detected to form an image.

    • Images are captured at various magnifications to observe both individual particles and the overall powder structure.

b) Laser Diffraction Particle Size Analysis

  • Objective: To determine the particle size distribution of the powder.

  • Protocol:

    • A small amount of the FDKP powder is dispersed in a suitable non-solvent, often with the aid of a surfactant and sonication to break up agglomerates.

    • The dispersion is circulated through the measurement cell of a laser diffraction instrument.

    • A laser beam is passed through the dispersion, and the light scattered by the particles is measured by a series of detectors at different angles.

    • The scattering pattern is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory of light scattering.

Aerodynamic Performance Assessment

a) Andersen Cascade Impactor (ACI)

  • Objective: To determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) of the aerosolized powder.

  • Protocol:

    • The ACI is assembled with collection plates coated with a substance to prevent particle bounce.

    • A capsule containing a known mass of the FDKP formulation is placed in a dry powder inhaler (DPI) device.

    • The DPI is connected to the induction port of the ACI.

    • A vacuum pump is used to draw air through the inhaler and the impactor at a constant flow rate (e.g., 28.3 L/min).

    • The powder is aerosolized and drawn into the ACI, where particles are separated onto the different stages based on their aerodynamic diameter.

    • The amount of drug deposited on each stage, the throat, and the inhaler is quantified using a suitable analytical method (e.g., HPLC).

    • The MMAD and FPF (the fraction of particles with an aerodynamic diameter typically less than 5 µm) are calculated from the drug deposition data.

Mandatory Visualization

Drug Delivery Workflow

The following diagram illustrates the general workflow of FDKP-based drug delivery to the lungs.

G cluster_formulation Particle Formulation cluster_delivery Inhalation and Deposition cluster_action Mechanism of Action Spray_Drying Spray Drying (Bottom-Up) FDKP_Particles FDKP Particles Spray_Drying->FDKP_Particles Jet_Milling Jet Milling (Top-Down) Jet_Milling->FDKP_Particles API_Loading API Loading/ Blending FDKP_Particles->API_Loading DPI Dry Powder Inhaler (DPI) API_Loading->DPI Inhalation Patient Inhalation DPI->Inhalation Aerosolization Aerosolization Inhalation->Aerosolization Deposition Deep Lung Deposition Aerosolization->Deposition Dissolution Rapid Particle Dissolution Deposition->Dissolution Absorption API Absorption into Systemic Circulation Dissolution->Absorption Therapeutic_Effect Therapeutic Effect Absorption->Therapeutic_Effect

FDKP Drug Delivery Workflow
Comparison of Particle Engineering Processes

This diagram illustrates the fundamental differences between the spray drying and jet milling processes for producing FDKP particles.

G cluster_spray_drying Spray Drying (Bottom-Up) cluster_jet_milling Jet Milling (Top-Down) Solution FDKP in Solution Atomization Atomization (Droplet Formation) Solution->Atomization Drying Solvent Evaporation (Drying) Atomization->Drying SD_Particles Engineered Spherical/ Porous Particles Drying->SD_Particles Bulk_FDKP Bulk Crystalline FDKP Milling High-Pressure Air (Particle Collision) Bulk_FDKP->Milling Classification Size Classification Milling->Classification JM_Particles Irregularly Shaped Micronized Particles Classification->JM_Particles

Particle Engineering Processes

Conclusion

Spray drying offers a significant advantage in the production of FDKP particles for pulmonary drug delivery due to the high degree of control over particle size, morphology, and solid-state properties. This "bottom-up" approach allows for the engineering of particles with optimal aerodynamic performance, leading to efficient deep lung delivery. The extensive data available for spray-dried FDKP in the form of Technosphere® particles demonstrates its success as a carrier for inhaled therapeutics.

While jet milling is a well-established and scalable technique for particle size reduction, its "top-down" nature offers less control over the final particle characteristics. The resulting irregularly shaped and potentially more cohesive particles may exhibit inferior aerodynamic performance compared to their spray-dried counterparts. Although direct comparative data for jet-milled FDKP is lacking, the general principles of particle engineering suggest that spray drying is the superior method for producing FDKP particles with the specific attributes required for effective pulmonary drug delivery. Further research into the properties of jet-milled FDKP would be beneficial to provide a more direct and quantitative comparison.

References

A Comparative Guide to FDKP-Based Drug Products in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The FDKP (fumaryl diketopiperazine) platform, commercially known as Technosphere®, is an innovative drug delivery system that enables pulmonary administration of various therapeutic agents. This guide provides a comprehensive comparison of FDKP-based drug products with available clinical trial data, focusing on their performance against alternative treatments. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support research and development efforts in this area.

Inhaled Human Insulin (Afrezza®): An Alternative for Diabetes Management

Afrezza®, an inhaled insulin product utilizing the Technosphere® technology, offers a non-invasive and ultra-rapid-acting option for glycemic control in adults and children with type 1 and type 2 diabetes.

Mechanism of Action: The Insulin Signaling Pathway

Upon inhalation, Afrezza® particles dissolve in the lungs, leading to the rapid absorption of insulin monomers into the bloodstream. This insulin then binds to insulin receptors on target cells, initiating a signaling cascade that results in glucose uptake and utilization.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_effects Cellular Responses Insulin Insulin IR α β Insulin Receptor Insulin->IR:f0 IRS IRS IR:f1->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT Akt/PKB PDK1->AKT Activation GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Glycogen Glycogen Synthesis AKT->Glycogen Protein Protein Synthesis AKT->Protein Lipid Lipid Synthesis AKT->Lipid

Insulin binds to its receptor, triggering a cascade that promotes glucose uptake and metabolic processes.
Clinical Trial Data: Afrezza® vs. Multiple Daily Injections (MDI)

Clinical trials have primarily compared the efficacy and safety of Afrezza® with standard care, which often involves multiple daily injections (MDI) of rapid-acting insulin analogs.

ParameterAfrezza® + Basal InsulinMDI + Basal Insulin
Study Design 26-week, open-label, randomized26-week, open-label, randomized
Patient Population 230 children and adolescents (4-17 years) with T1D or T2D230 children and adolescents (4-17 years) with T1D or T2D
Primary Endpoint Non-inferior change in HbA1c from baselineNon-inferior change in HbA1c from baseline
HbA1c Change Non-inferior to MDI (modified intent-to-treat analysis)-
FEV1 at 26 Weeks 2.934 L (96.6% of predicted)2.957 L (98.0% of predicted)
Common Adverse Events Hypoglycemia, coughHypoglycemia
ParameterAfrezza® + Basal InsulinUsual Care (MDI or AID)
Study Design 17-week, randomized, controlled17-week, randomized, controlled
Patient Population 123 adults with T1D123 adults with T1D
Primary Endpoint Change in HbA1c from baselineChange in HbA1c from baseline
HbA1c <7% at 17 Weeks 30% of participants who switched from MDI4% of participants who remained on MDI
Time-in-Range Comparable to AID-
Hypoglycemia Similar percentage by CGMSimilar percentage by CGM
FEV1 No significant differenceNo significant difference

Experimental Protocols: Key Clinical Trials

INHALE1_Protocol Screening Screening (Up to 5 weeks) Randomization Randomization (1:1) Screening->Randomization Treatment_Afrezza Afrezza + Basal Insulin (26 weeks) Randomization->Treatment_Afrezza Treatment_MDI MDI + Basal Insulin (26 weeks) Randomization->Treatment_MDI Extension Extension Phase (All on Afrezza, 26 weeks) Treatment_Afrezza->Extension Treatment_MDI->Extension FollowUp Follow-up (4 weeks) Extension->FollowUp

A randomized, open-label study comparing Afrezza to MDI in pediatric patients with an extension phase.
  • Inclusion Criteria: Children and adolescents aged 4 to 17 years with a clinical diagnosis of type 1 or type 2 diabetes, treated with a basal-bolus insulin regimen for at least 3 months.

  • Exclusion Criteria: History of chronic lung disease, smoking, or recurrent severe hypoglycemia.

  • Endpoints: The primary endpoint was the change in HbA1c from baseline to week 26. Secondary endpoints included changes in fasting plasma glucose, body weight, and rates of hypoglycemia. Lung function was monitored via spirometry (FEV1).

INHALE3_Protocol Screening Screening Randomization Randomization (1:1) Screening->Randomization Treatment_Afrezza Afrezza + Basal Insulin (17 weeks) Randomization->Treatment_Afrezza Treatment_UsualCare Usual Care (MDI or AID) (17 weeks) Randomization->Treatment_UsualCare Extension Extension Phase (13 weeks) Treatment_Afrezza->Extension Treatment_UsualCare->Extension

A randomized controlled trial comparing Afrezza to usual care in adults with type 1 diabetes.
  • Inclusion Criteria: Adults aged 18 years or older with type 1 diabetes, using MDI or an automated insulin delivery (AID) system.

  • Exclusion Criteria: History of lung disease, current smoking, or use of non-insulin glucose-lowering medications.

  • Endpoints: The primary endpoint was the change in HbA1c from baseline to week 17. Secondary endpoints included time-in-range, hypoglycemia rates, and patient-reported outcomes.

Alternative Inhaled Insulin: A Note on Exubera®

Exubera®, the first FDA-approved inhaled insulin, was withdrawn from the market due to poor sales. While clinical trials demonstrated its efficacy in lowering HbA1c, concerns about the bulky inhaler device, complex dosing, and potential long-term pulmonary effects contributed to its commercial failure.[1][2][3][4] Afrezza® was subsequently developed with a smaller, more user-friendly device and an ultra-rapid-acting insulin formulation.[1][2][3][4]

Inhaled Treprostinil (Tyvaso DPI®): A Novel Approach for Pulmonary Hypertension

Tyvaso DPI® is an FDKP-based dry powder formulation of treprostinil, a prostacyclin analogue, for the treatment of pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease (PH-ILD).

Mechanism of Action: The Prostacyclin Signaling Pathway

Treprostinil is a potent vasodilator that acts by binding to prostacyclin receptors on the surface of smooth muscle cells in the pulmonary arteries. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes vasodilation and inhibits platelet aggregation.

Prostacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_effects Cellular Responses Treprostinil Treprostinil IPR Prostacyclin Receptor (IP) Treprostinil->IPR AC Adenylyl Cyclase IPR->AC Activation ATP ATP cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Vasodilation Vasodilation PKA->Vasodilation Platelet Inhibition of Platelet Aggregation PKA->Platelet

Treprostinil activates the prostacyclin receptor, leading to vasodilation and anti-platelet effects.
Clinical Trial Data: Tyvaso DPI® vs. Nebulized Treprostinil (Tyvaso®)

The clinical development of Tyvaso DPI® focused on demonstrating its safety, tolerability, and comparable efficacy to the nebulized formulation of treprostinil (Tyvaso®).

ParameterTyvaso DPI®Nebulized Tyvaso® (Baseline)
Study Design 3-week, open-label, single-sequence-
Patient Population 51 PAH patients stable on nebulized Tyvaso®51 PAH patients stable on nebulized Tyvaso®
Primary Objective Safety and tolerability of transitioning to Tyvaso DPI®-
6-Minute Walk Distance Significant improvement from baseline-
Patient Satisfaction Significantly higher than with nebulizer-
Common Adverse Events Cough, headache-

The INCREASE trial demonstrated the efficacy of inhaled treprostinil (nebulized) in patients with PH-ILD, a patient population with a high unmet medical need. These results supported the indication for Tyvaso DPI® in this population.

ParameterNebulized TreprostinilPlacebo
Study Design 16-week, randomized, double-blind, placebo-controlled16-week, randomized, double-blind, placebo-controlled
Patient Population 326 patients with PH-ILD326 patients with PH-ILD
Primary Endpoint Change in 6-Minute Walk Distance (6MWD)Change in 6-Minute Walk Distance (6MWD)
Change in 6MWD Significant improvement-
Clinical Worsening Reduced risk-
Common Adverse Events Cough, headache, throat irritation-

Experimental Protocols: Key Clinical Trials

BREEZE_Protocol Screening Screening Baseline Baseline Assessments (on Nebulized Tyvaso) Screening->Baseline Transition Transition to Tyvaso DPI (3 weeks) Baseline->Transition Week3 Week 3 Assessments Transition->Week3 Extension Optional Extension Phase Week3->Extension

An open-label study evaluating the transition from nebulized Tyvaso to Tyvaso DPI in PAH patients.
  • Inclusion Criteria: Adults with a diagnosis of PAH who were on a stable dose of nebulized treprostinil for at least 30 days.

  • Exclusion Criteria: Significant lung disease that could interfere with the use of a dry powder inhaler.

  • Endpoints: The primary objective was to evaluate the safety and tolerability of Tyvaso DPI®. Secondary objectives included changes in 6MWD, device preference, and satisfaction.

INCREASE_Protocol Screening Screening Randomization Randomization (1:1) Screening->Randomization Treatment_Treprostinil Nebulized Treprostinil (16 weeks) Randomization->Treatment_Treprostinil Treatment_Placebo Placebo (16 weeks) Randomization->Treatment_Placebo FollowUp Follow-up Treatment_Treprostinil->FollowUp Treatment_Placebo->FollowUp

A randomized, placebo-controlled trial of nebulized treprostinil in patients with PH-ILD.
  • Inclusion Criteria: Adults with PH confirmed by right heart catheterization and a diagnosis of ILD.

  • Exclusion Criteria: Other causes of pulmonary hypertension.

  • Endpoints: The primary endpoint was the change in 6MWD from baseline to week 16. Secondary endpoints included time to clinical worsening and changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.

Alternative Therapies for Pulmonary Arterial Hypertension

While Tyvaso DPI® offers a convenient inhaled prostacyclin therapy, other classes of drugs are also used to treat PAH, often in combination.

  • Endothelin Receptor Antagonists (ERAs): These oral medications, such as bosentan and ambrisentan, block the action of endothelin, a potent vasoconstrictor.[5][6]

  • Phosphodiesterase-5 (PDE-5) Inhibitors: Oral drugs like sildenafil and tadalafil increase the levels of cGMP, a signaling molecule that promotes vasodilation.[7][8][9][10]

These alternative therapies have different mechanisms of action and side-effect profiles, and their use is tailored to the individual patient's needs and disease severity.

References

A Comparative Guide to FDKP-Mediated Inhalation and Subcutaneous Injection for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The route of administration is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. This guide provides an objective comparison between fumaryl diketopiperazine (FDKP)-mediated inhaled drug delivery and traditional subcutaneous injections, supported by experimental data.

Overview of Delivery Mechanisms

FDKP-Mediated Inhalation: This technology utilizes microparticles composed of this compound (FDKP), an excipient that forms a crystalline microsphere.[1] The active pharmaceutical ingredient (API) is adsorbed onto these particles.[2] Upon inhalation, these particles travel to the deep lung. The FDKP microparticles are designed to dissolve rapidly in the neutral pH environment of the lungs, leading to a quick release and absorption of the API into the systemic circulation.[3][4] FDKP itself is considered chemically inert and is excreted unchanged by the kidneys.[1]

Subcutaneous Injection: This method involves the administration of a drug into the subcutaneous tissue, the layer of fat and connective tissue beneath the skin.[5] The drug then gradually diffuses from the injection site into the capillaries and subsequently enters the systemic circulation.[6] The absorption rate from subcutaneous tissue is generally slower and more sustained compared to other parenteral routes due to lower blood flow.[5]

Pharmacokinetic and Pharmacodynamic Comparison: Inhaled Insulin vs. Subcutaneous Insulin

A prime example for comparing these two delivery methods is the administration of insulin for diabetes management. Inhaled insulin utilizing FDKP technology (Technosphere® Insulin, Afrezza®) has been extensively studied against various subcutaneous insulin formulations.

Quantitative Data Summary

The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters from comparative studies.

Table 1: Pharmacokinetic Profile of Inhaled Technosphere® Insulin vs. Subcutaneous Regular Human Insulin [7]

ParameterInhaled Technosphere® Insulin (48 TIU)Subcutaneous Regular Human Insulin (24 units)P-value
INS-Tmax (min) 17135< 0.0001
INS-Cmax (pmol/L) 8584380.0001
INS-AUC0–3h (nmol·min·L⁻¹) 55.860.0NS
INS-AUC0–9h (nmol·min·L⁻¹) Lower with TIHigher with sc RHI< 0.0001

INS-Tmax: Time to maximum insulin concentration; INS-Cmax: Maximum serum insulin concentration; INS-AUC: Area under the insulin concentration-time curve; TIU: Technosphere Insulin Units; NS: Not Significant.

Table 2: Pharmacodynamic Profile of Inhaled Technosphere® Insulin vs. Subcutaneous Regular Human Insulin [7]

ParameterInhaled Technosphere® Insulin (48 TIU)Subcutaneous Regular Human Insulin (24 units)P-value
GIR-Tmax (min) 79293< 0.0001
% Glucose Disposal (0-3h) 59%27%< 0.0001

GIR-Tmax: Time to maximum glucose infusion rate.

Table 3: Comparative Pharmacokinetics of Inhaled Insulin (Exubera) vs. Subcutaneous Insulin Lispro and Regular Human Insulin [8]

ParameterInhaled Insulin (6 mg)Subcutaneous Lispro (18 units)Subcutaneous Regular Human Insulin (18 units)
tmax (min) 55-148
Cmax (μU/mL) 66.9-61.0
Time to early half-maximal effect (min) 32-84

tmax: Time to maximal serum insulin concentration; Cmax: Maximal serum insulin levels.

Experimental Protocols

Euglycemic Glucose Clamp Study

The euglycemic glucose clamp is the gold standard for assessing insulin action.[9]

Objective: To evaluate the pharmacodynamic and pharmacokinetic profiles of a drug by maintaining a constant blood glucose level.

Methodology:

  • IV Access: Two intravenous (IV) lines are established in the patient.[9]

  • Insulin/Drug Administration: A continuous infusion of the drug being studied (e.g., insulin) is administered through one IV line.[10]

  • Glucose Monitoring: Blood glucose levels are frequently monitored, often every 5-10 minutes.[9]

  • Glucose Infusion: A variable infusion of glucose is administered through the second IV line to counteract the effect of the infused drug and maintain a constant, predetermined blood glucose level (euglycemia).[10]

  • Data Collection: The rate of glucose infusion required to maintain euglycemia is recorded over time. This rate is directly proportional to the metabolic activity of the administered drug.[9] Blood samples are also collected periodically to determine the pharmacokinetic profile of the drug.[9]

Safety and Tolerability

Table 4: Adverse Events in Comparative Studies of Inhaled vs. Subcutaneous Insulin

Adverse EventFDKP-Mediated Inhaled InsulinSubcutaneous InsulinNotes
Hypoglycemia Lower rates of mild to moderate hypoglycemia reported in some studies.[11][12]Higher rates of mild to moderate hypoglycemia in some comparisons.[11]No significant difference in severe hypoglycemic events.[11][13]
Cough Increased incidence of mild to moderate cough, often transient.[11][14]Not a reported side effect.-
Injection Site Reactions Not applicable.Can include pain, redness, and lipohypertrophy.[5]-
Pulmonary Function No significant long-term effects on pulmonary function have been consistently reported.[11]Not applicable.-

Patient-Reported Outcomes and Preferences

Studies have consistently shown a strong patient preference for inhaled insulin over subcutaneous injections.

Table 5: Patient Satisfaction and Preference

StudyPatient PopulationKey Findings
Gerber et al. (2001)[15]Type 1 Diabetes35.1% improvement in overall satisfaction with inhaled insulin vs. 10.6% with subcutaneous insulin (P < 0.01).
Cappelleri et al. (2002)[16]Type 2 Diabetes38% improvement in overall satisfaction with inhaled insulin vs. 14% with subcutaneous insulin (p<0.05).
Hayes et al. (2007)[17]Type 1 Diabetes80% of patients preferred inhaled insulin over subcutaneous injections.
Freemantle et al. (2005)[16]Type 1 & 2 DiabetesInhaled insulin promotes greater acceptance of insulin therapy in general.

The primary reasons cited for preferring inhaled insulin include convenience, ease of use, and the avoidance of pain associated with injections.[18]

Visualizing the Delivery Pathways

FDKP_Delivery cluster_inhalation FDKP-Mediated Inhalation Inhaler Inhaler FDKP_Particles FDKP Microparticles with Adsorbed Drug Inhaler->FDKP_Particles Aerosolization Deep_Lung Alveoli (Neutral pH) FDKP_Particles->Deep_Lung Deposition Dissolution Rapid Dissolution of FDKP Deep_Lung->Dissolution Absorption_Lung Rapid Absorption into Systemic Circulation Dissolution->Absorption_Lung

Caption: FDKP-mediated drug delivery workflow.

Subcutaneous_Delivery cluster_injection Subcutaneous Injection Syringe Syringe SC_Tissue Subcutaneous Tissue (Fat & Connective Tissue) Syringe->SC_Tissue Injection Diffusion Slow Diffusion from Depot SC_Tissue->Diffusion Absorption_SC Sustained Absorption into Capillaries Diffusion->Absorption_SC Systemic_Circulation Systemic Circulation Absorption_SC->Systemic_Circulation

Caption: Subcutaneous drug delivery pathway.

Conclusion

FDKP-mediated inhalation offers a non-invasive delivery route with a distinct pharmacokinetic profile characterized by rapid absorption and onset of action. This contrasts with the slower, more sustained release profile of subcutaneous injections. For drugs like prandial insulin, the rapid action of the inhaled formulation more closely mimics the natural physiological response.[3] Furthermore, the high patient preference for the inhaled route suggests a potential for improved treatment adherence and overall satisfaction. However, the choice of delivery system must be tailored to the specific therapeutic agent, the desired pharmacokinetic profile, and the target patient population. While subcutaneous injection remains a vital and versatile method of administration, FDKP-mediated inhalation presents a compelling alternative for a range of therapeutic molecules, particularly where rapid onset of action is clinically advantageous.

References

Head-to-Head Comparison of FDKP with Other Excipients in Dry Powder Inhalation Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fumarate Diketopiperazine (FDKP), the core component of the Technosphere® drug delivery platform, with commonly used excipients in dry powder inhaler (DPI) formulations, namely lactose and mannitol. The comparison focuses on key performance attributes such as aerodynamic performance and dissolution rate, supported by available experimental data. Detailed experimental protocols for the cited tests are also provided to facilitate reproducibility and further research.

Overview of Excipients

Fumarate Diketopiperazine (FDKP): A novel excipient that self-assembles into microparticles, providing a carrier system for drugs intended for pulmonary delivery. A key feature of FDKP-based platforms like Technosphere® is the rapid dissolution of the microparticles upon contact with the neutral pH of the deep lung, leading to quick absorption of the associated active pharmaceutical ingredient (API).[1][2][3]

Lactose: The most widely used excipient in DPI formulations.[4] It is a well-established carrier that helps with the handling, metering, and dispersion of the API. Various grades of lactose are available, differing in particle size, shape, and surface morphology, which can significantly influence the aerodynamic performance of the formulation.

Mannitol: An alternative to lactose, offering potential advantages such as being non-hygroscopic and having different solid-state properties that can be engineered to enhance aerosolization performance.[5][6][7]

Quantitative Performance Comparison

The following tables summarize key performance data for FDKP, lactose, and mannitol-based DPI formulations from various studies. It is important to note that this data is compiled from different sources and experimental conditions may vary.

Table 1: Aerodynamic Performance
ExcipientFormulation ExampleMass Median Aerodynamic Diameter (MMAD) (µm)Fine Particle Fraction (FPF) (%)Source
FDKP Technosphere® Insulin (Afrezza®)~2.0 - 2.5Not explicitly stated, but described as having a high respirable fraction[1]
Lactose Salbutamol Sulphate in various lactose gradesVaries with lactose grade (e.g., GRA, TAB, LAC)Varies with lactose grade (e.g., GRA showed higher deposition)[8]
Mannitol Budesonide in nanoporous mannitolNot specified~2.16-fold higher than non-porous mannitol[5]
Mannitol Salbutamol Sulphate in different mannitol polymorphsNot specifiedα and β forms: 11-13%[7]
Mannitol Budesonide in different mannitol polymorphsNot specifiedα and β forms: 53-58%[7]
Table 2: Dissolution Performance
ExcipientFormulation ExampleDissolution ConditionsKey FindingsSource
FDKP Technosphere® Insulin (Afrezza®)Lung epithelial lining fluid (in vivo)Half-life of FDKP and insulin clearance from the lung is ~1 hour, indicating rapid dissolution and absorption.[9]
Lactose Not specifiedNot specifiedDissolution can be influenced by the grade and physical properties of lactose.
Mannitol Ibuprofen in mannitol-containing DPISimulated lung medium (50 mL), 100 rpm paddle speed, 37°CNot explicitly stated for mannitol alone, but formulation showed rapid drug release.[10]

Mechanism of Action: FDKP-Mediated Drug Delivery

FDKP's mechanism of action in the Technosphere® platform is primarily based on its pH-dependent solubility. The FDKP microparticles are stable at the acidic pH of the formulation but rapidly dissolve upon exposure to the neutral pH (pH 7.4) of the lung's epithelial lining fluid. This rapid dissolution releases the associated drug molecules for subsequent absorption into the systemic circulation. There is no evidence to suggest that FDKP actively enhances drug absorption through interaction with cellular signaling pathways.[1][2]

FDKP_Mechanism cluster_formulation Inhaled DPI Formulation (Acidic pH) cluster_lung Deep Lung Environment (Neutral pH) FDKP_API FDKP Microparticle (with API) Dissolution Rapid Dissolution of FDKP FDKP_API->Dissolution Inhalation API_Release API Release Dissolution->API_Release Absorption Systemic Absorption API_Release->Absorption

Caption: FDKP drug delivery mechanism.

Experimental Protocols

Aerodynamic Particle Size Distribution (APSD) Analysis using Andersen Cascade Impactor (ACI)

This protocol outlines the general procedure for assessing the aerodynamic performance of a DPI formulation.

APSD_Workflow Start Start DPI_Prep Prepare DPI with Formulation Start->DPI_Prep ACI_Setup Assemble Andersen Cascade Impactor (ACI) DPI_Prep->ACI_Setup Inhalation_Sim Actuate DPI into ACI at a controlled flow rate ACI_Setup->Inhalation_Sim Particle_Collection Collect particles deposited on each stage of the ACI Inhalation_Sim->Particle_Collection Drug_Quantification Quantify the amount of API on each stage using HPLC Particle_Collection->Drug_Quantification Data_Analysis Calculate MMAD and FPF Drug_Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for APSD analysis.

Methodology:

  • Preparation: The DPI device is loaded with a capsule or blister containing the powder formulation.

  • ACI Assembly: The Andersen Cascade Impactor is assembled with collection plates coated with a suitable solvent to prevent particle bounce.

  • Inhalation Simulation: The DPI is connected to the ACI via a mouthpiece adapter. A vacuum pump is used to draw air through the device at a constant, calibrated flow rate (e.g., 60 L/min) for a specific duration to simulate inhalation.

  • Sample Collection: After actuation, the ACI is disassembled, and each collection plate is carefully rinsed with a solvent to recover the deposited drug particles.

  • Quantification: The amount of API in the solvent from each stage is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The mass of drug on each stage is used to calculate the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF). The FPF is typically defined as the percentage of the emitted dose with an aerodynamic diameter less than 5 µm.

In Vitro Dissolution Testing

This protocol describes a general method for evaluating the dissolution rate of an inhaled formulation.

Methodology:

  • Dose Collection: The respirable fraction of the powder is collected on a suitable membrane filter by actuating the DPI into a cascade impactor.

  • Dissolution Apparatus: A USP dissolution apparatus (e.g., Apparatus 2 - Paddle) is used. The membrane with the collected powder is placed at the bottom of the dissolution vessel.

  • Dissolution Medium: A physiologically relevant dissolution medium is used, such as simulated lung fluid (e.g., Gamble's solution) maintained at 37°C. The volume is typically kept low to better mimic the lung environment.

  • Test Execution: The paddle is rotated at a specified speed (e.g., 50-100 rpm). Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes).

  • Sample Analysis: The concentration of the dissolved API in the collected samples is determined using a validated analytical method like HPLC.

  • Data Analysis: A dissolution profile is constructed by plotting the percentage of drug dissolved against time.

Conclusion

FDKP, as the foundation of the Technosphere® platform, offers a distinct advantage in terms of rapid dissolution and subsequent absorption for pulmonary drug delivery. This is a key differentiator from traditional carrier excipients like lactose and mannitol, where the drug substance itself must dissolve from the carrier surface. While direct comparative studies are limited, the available data suggests that FDKP-based formulations can achieve excellent aerodynamic performance and unparalleled speed of drug onset.

Lactose remains the industry standard due to its long history of use and versatility. Mannitol presents a viable alternative with favorable properties for certain formulations. The choice of excipient will ultimately depend on the specific requirements of the API, the desired pharmacokinetic profile, and the target product profile. The experimental protocols provided in this guide can serve as a foundation for conducting head-to-head comparative studies to further elucidate the performance differences between these excipients.

References

In Vivo Performance of FDKP Formulations in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of fumaryl diketopiperazine (FDKP)-based formulations, specifically Technosphere® Insulin, with other insulin delivery systems in rat models. The information is compiled from various studies to aid in the evaluation of this drug delivery platform.

Comparative Performance of Insulin Formulations in Rats

The following tables summarize the in vivo performance of different insulin formulations in rats, focusing on pharmacodynamic outcomes.

Table 1: Pharmacodynamic Comparison of Pulmonary FDKP (Technosphere®) Insulin and Subcutaneous Insulin in Diabetic Rats

Formulation/RouteTime to Minimum Blood Glucose (Tmin)Duration of Glucose ReductionKey Findings
FDKP-Insulin (Pulmonary) 60 - 90 minutes[1]Continuously reduced for 120 minutes[1]Rapid absorption and faster onset of action compared to subcutaneous injection.[1]
Subcutaneous Insulin 120 minutes[1]Slower reduction over 180 minutes[1]Slower absorption and onset of action.[1]

Table 2: Performance of Other Pulmonary Insulin Formulations in Rats

FormulationKey Pharmacodynamic/Pharmacokinetic Findings in Rats
Insulin-loaded Solid Lipid Nanoparticles (SLNs) Prolonged hypoglycemic effect with a relative pharmacological bioavailability of 44.40% (8 IU/kg dose).[2]
Calcium Phosphate (CAP) and Polyethylene Glycol (PEG) Particles Longer half-life and mean residence time compared to insulin solution. Bioavailability was 1.8-fold that of subcutaneous insulin solution when administered via spray instillation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Induction of Diabetes in Rats

A common method for inducing type 1 diabetes in rats is through the administration of streptozotocin (STZ).

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction Agent: Streptozotocin (STZ), a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells.

  • Procedure:

    • Rats are fasted for 12 hours prior to STZ injection.

    • STZ is dissolved in a citrate buffer (pH 4.5) to a concentration of 1% (w/w).

    • A single intraperitoneal injection of STZ solution is administered at a dose of 65 mg/kg.

    • Blood glucose levels are monitored at 72, 96, and 120 hours post-injection to confirm the successful induction of diabetes.

Intratracheal Administration of Dry Powder Formulations

This protocol describes a method for delivering dry powder formulations directly to the lungs of rats.

  • Apparatus: A dry powder insufflator is used for the administration. This device is designed to disperse a measured dose of powder into the trachea.

  • Procedure:

    • The rat is anesthetized.

    • The animal is placed in a supine position, and its trachea is exposed through a small incision.

    • A small incision is made in the trachea, and the tip of the insufflator is inserted.

    • A defined volume of air is used to disperse the pre-loaded dry powder from the device into the lungs.

    • The incision is then closed.

A visual representation of this workflow is provided in the diagrams section below.

Visualizations

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates the typical workflow for evaluating the in vivo performance of a pulmonary drug delivery system in a diabetic rat model.

G cluster_0 Animal Model Preparation cluster_1 Drug Administration cluster_2 Data Collection & Analysis A Induce Diabetes in Rats (Streptozotocin Injection) B Confirm Diabetic State (Blood Glucose Monitoring) A->B C Anesthetize Rat B->C D Intratracheal Insufflation of FDKP Formulation C->D E Subcutaneous Injection (Control Group) C->E F Serial Blood Sampling D->F E->F G Measure Blood Glucose Levels F->G H Pharmacodynamic Analysis (e.g., Tmin, Glucose Reduction) G->H

Caption: Workflow for in vivo FDKP formulation testing in rats.

Signaling Pathway (Illustrative)

While the provided search results do not detail a specific signaling pathway for FDKP's mechanism of action (as it is primarily an excipient), the following diagram illustrates a simplified, hypothetical pathway of how an inhaled therapeutic like insulin, delivered via a carrier like FDKP, would exert its effect.

G A Inhaled FDKP-Insulin (Pulmonary Delivery) B Deposition in Deep Lung A->B C Rapid Dissolution of FDKP Microparticles B->C D Insulin Absorption into Systemic Circulation C->D E Binding to Insulin Receptors D->E F Cellular Glucose Uptake E->F G Reduction in Blood Glucose Levels F->G

Caption: Hypothetical pathway of inhaled insulin action.

References

Assessing the Immunogenicity of Fumaryl Diketopiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of excipients is a critical consideration in drug development, as an unintended immune response can impact both safety and efficacy. This guide provides a comparative assessment of the immunogenic potential of fumaryl diketopiperazine (FDKP), a novel excipient for pulmonary drug delivery, against more established alternatives such as poly(lactic-co-glycolic acid) (PLGA) and liposomes. The information is compiled from preclinical and clinical studies to support informed decisions in formulation development.

Comparative Analysis of Immunogenicity

This compound, the core component of the Technosphere® drug delivery platform, is designed to be biocompatible and have a low potential for immunogenicity. Studies on insulin-loaded FDKP microparticles for inhalation have reported no significant inflammatory reactions or immune stimulation. The primary clearance mechanism for FDKP is renal, with the molecule being predominantly excreted unchanged, suggesting minimal interaction with immune cells. In contrast, PLGA and liposomes, while widely used, have been reported to elicit immune responses, a characteristic that is sometimes leveraged in vaccine development.

The following table summarizes the immunogenic potential of FDKP in comparison to PLGA and liposomes based on available literature.

FeatureThis compound (FDKP)Poly(lactic-co-glycolic acid) (PLGA)Liposomes
Reported Immunogenicity Low. Studies on INS@FDKP-MPs showed no inflammatory reaction and an absence of immune stimulation[1].Variable. Can induce antibody responses, which is often utilized for vaccine delivery. The response can be tailored by particle size[2].Variable. Cationic liposomes, in particular, are known to be potent inducers of T-cell mediated immune responses, sometimes more so than PLGA[3].
Primary Application Context Pulmonary drug delivery of therapeutics where immunogenicity is undesirable.Controlled-release drug delivery and vaccine formulations where adjuvanticity may be desired[2][4].Drug delivery and vaccine formulations. Cationic versions are often used as adjuvants[3].
In Vivo Fate Rapidly dissolves in the lung and is renally cleared largely unmetabolized.Biodegradable; degradation products (lactic and glycolic acid) are metabolized.Cleared by the reticuloendothelial system; fate depends on composition and size.
Key Clinical Observation In a clinical trial of Technosphere Insulin, cough was the most common adverse event, with no significant differences in pulmonary function tests compared to the comparator[5].Used in numerous FDA-approved products, with a generally acceptable safety profile. Immunogenicity is a known characteristic considered in development.Used in several approved drug products. Some liposomal formulations have been associated with infusion reactions.

Experimental Protocols for Immunogenicity Assessment

To evaluate the immunogenic potential of a drug delivery system like FDKP, a combination of in vitro and in vivo assays is typically employed.

In Vitro Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This assay assesses the potential of a substance to induce T-cell proliferation, a key event in an adaptive immune response.

Objective: To measure the proliferation of T-lymphocytes in a mixed population of human PBMCs upon exposure to the test article (e.g., FDKP microparticles).

Methodology:

  • PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a 96-well plate at a density of 2 x 10^5 cells/well in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.

  • Stimulation: Cells are exposed to various concentrations of the test article (FDKP), a negative control (vehicle), and a positive control (e.g., Phytohemagglutinin, PHA).

  • Incubation: The plates are incubated for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: T-cell proliferation is quantified by adding a DNA synthesis marker, such as BrdU or [3H]-thymidine, for the final 18-24 hours of culture. The incorporation of the marker is measured using an ELISA reader or a scintillation counter, respectively.

  • Data Analysis: The stimulation index (SI) is calculated by dividing the mean response of the test article-treated cells by the mean response of the negative control cells. An SI greater than a predefined threshold (e.g., 2.0) is often considered a positive result.

In Vivo Murine Model for Anti-Drug Antibody (ADA) Assessment

This in vivo study evaluates the potential of a substance to elicit an antibody response in an animal model.

Objective: To determine the level of specific antibodies generated against the test article following repeated administration in mice.

Methodology:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used strains for immunogenicity studies.

  • Immunization Schedule: Groups of mice (n=5-10 per group) are immunized via the intended clinical route (e.g., intratracheal insufflation for pulmonary delivery systems) with the test article (FDKP), a positive control (e.g., protein-adjuvant formulation), and a negative control (vehicle) at multiple time points (e.g., days 0, 14, and 28).

  • Serum Collection: Blood samples are collected at baseline and at specified time points after immunization (e.g., days 28 and 42). Serum is isolated and stored at -80°C.

  • Antibody Titer Measurement: An enzyme-linked immunosorbent assay (ELISA) is developed to detect specific IgG and IgM antibodies against the test article in the collected serum. Briefly, microtiter plates are coated with the test article. After blocking, serially diluted mouse serum is added. Bound antibodies are detected using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG/IgM antibody and a colorimetric substrate.

  • Data Analysis: Antibody titers are determined as the reciprocal of the highest serum dilution that gives a signal significantly above the background. Statistical analysis is performed to compare the antibody responses between the different treatment groups.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in assessing immunogenicity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for T-cell activation.

G cluster_invitro In Vitro PBMC Assay Workflow cluster_invivo In Vivo Murine Assay Workflow pbmc Isolate PBMCs from Healthy Donor Blood culture Culture PBMCs in 96-well Plates pbmc->culture stim Stimulate with FDKP, Positive & Negative Controls culture->stim incubate Incubate for 5-7 Days stim->incubate prolif Measure T-Cell Proliferation (e.g., BrdU incorporation) incubate->prolif analyze Calculate Stimulation Index & Analyze Results prolif->analyze mice Select Mouse Strain (e.g., BALB/c) immunize Immunize Mice with FDKP, Controls at Days 0, 14, 28 mice->immunize serum Collect Serum Samples (Baseline, Day 28, 42) immunize->serum elisa Measure Anti-FDKP Antibody Titers by ELISA serum->elisa data Analyze Antibody Response Data elisa->data

Caption: Workflow for in vitro and in vivo immunogenicity assessment.

TCellActivation cluster_pathway Simplified T-Cell Dependent Immune Response APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) TCell Helper T-Cell APC->TCell 1. Antigen Presentation BCell B-Cell TCell->BCell 2. T-Cell Help PlasmaCell Plasma Cell BCell->PlasmaCell 3. Differentiation Antibodies Anti-Drug Antibodies (ADAs) PlasmaCell->Antibodies 4. Antibody Production

Caption: Simplified signaling pathway for T-Cell activation and antibody production.

References

Cross-Study Analysis of Fumaryl Diketopiperazine (FDKP) Pharmacokinetic Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-study analysis of the pharmacokinetic (PK) data for fumaryl diketopiperazine (FDKP), a novel excipient for pulmonary drug delivery. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of FDKP's performance based on available experimental data.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of FDKP from a pivotal human absorption, distribution, metabolism, and excretion (ADME) study and other clinical investigations.[1][2] These studies characterized FDKP's behavior following intravenous, oral, and inhaled administration in healthy subjects and specific patient populations.

Table 1: FDKP Pharmacokinetics in Healthy Subjects Following Intravenous and Oral Administration [1][2]

ParameterIntravenous (10 mg)Oral (10 mg)
Recovery in Urine >95%<3%
Metabolism No evidence of metabolismNot applicable

Table 2: FDKP Pharmacokinetics Following Inhalation (20 mg) in Different Subject Populations [1][2]

ParameterHealthy SubjectsSubjects with Chronic Liver Disease (CLD)Diabetic Subjects with Normal Renal FunctionSubjects with Diabetic Nephropathy (DNP)
Cmax (ng/mL) Not explicitly statedNot significantly different from healthy subjects147.0 (44.3% CV)159.9 (59.4% CV)
AUC0–480 (ng/mL·min) 26,710 (34.8% CV)31,477 (28.8% CV)30,474 (31.8% CV)36,869 (47.2% CV)
Urinary Excretion (24h) <25% of dose<25% of dose~20% of doseSlower accumulation

CV: Coefficient of Variation

Detailed Experimental Protocols

The data presented in this guide are primarily derived from three clinical studies designed to characterize the pharmacokinetics of FDKP.[1][2]

Human ADME Study
  • Study Design: An open-label, non-randomized, two-period, fixed-sequence crossover study.

  • Subjects: Six healthy, non-smoking male volunteers.

  • Drug Administration:

    • Intravenous: A single 10 mg dose of [14C]FDKP solution was infused over 5 minutes.

    • Oral: A single oral dose of [14C]FDKP solution was administered.

  • Sample Collection: Serial samples of blood, urine, feces, and expired air were collected. Urine and feces were assessed daily by liquid scintillation counting.

Studies in Specific Populations
  • Study Design: Two single-dose, open-label, parallel-design studies.

  • Drug Administration: A single 20 mg dose of inhaled FDKP was administered.

  • Study Populations:

    • Study 1: 12 diabetic subjects with normal renal function and 24 subjects with diabetic nephropathy (DNP).

    • Study 2: 12 healthy subjects and 21 subjects with chronic liver disease (CLD).

  • Sample Collection: Blood and urine samples were collected serially over 24 hours post-dose.

Visualizations

The following diagrams illustrate the experimental workflow for the pharmacokinetic characterization of FDKP and a hypothetical signaling pathway relevant to inhaled drug delivery.

FDKP_PK_Workflow screening Subject Screening enrollment Enrollment screening->enrollment dosing FDKP Administration (IV, Oral, or Inhaled) enrollment->dosing sampling Serial Sampling (Blood, Urine, Feces, Expired Air) dosing->sampling analysis Sample Analysis (e.g., Liquid Scintillation Counting) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) analysis->pk_analysis reporting Data Reporting pk_analysis->reporting

FDKP Pharmacokinetic Study Workflow

Hypothetical_Signaling_Pathway cluster_membrane fdkp_drug FDKP-Drug Complex receptor Receptor fdkp_drug->receptor Binding cell_membrane Cell Membrane g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Hypothetical Cell Signaling Pathway

Summary of Findings

The cross-study analysis of FDKP pharmacokinetic data reveals several key characteristics:

  • Minimal Oral Bioavailability: FDKP exhibits very low oral bioavailability, with less than 3% of an oral dose recovered in the urine.[1][2]

  • Primary Route of Elimination: Following intravenous administration, FDKP is predominantly cleared unchanged by the kidneys, with over 95% of the dose recovered in the urine.[1][2]

  • No Evidence of Metabolism: The studies found no evidence of FDKP metabolism in the body.[1][2]

  • Impact of Renal and Hepatic Impairment:

    • Chronic liver disease does not significantly alter the pharmacokinetics of inhaled FDKP.[1][2]

    • Diabetic nephropathy leads to a slight increase in Cmax and AUC of inhaled FDKP, though these differences were not considered clinically significant.[1][2]

  • Inhaled Administration: After inhalation, a portion of the FDKP dose is absorbed systemically.[3] The absolute systemic bioavailability of FDKP after inhalation has been reported to be around 22-25%.[3]

These findings support the characterization of FDKP as an inert excipient with a predictable pharmacokinetic profile, primarily cleared by the kidneys without undergoing metabolism. This makes it a suitable candidate for pulmonary drug delivery systems.

References

FDKP vs. Lactose: A Comparative Guide to Dry Powder Inhaler Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable carrier is a critical determinant of the performance of a dry powder inhaler (DPI). The carrier not only facilitates the handling and metering of the potent active pharmaceutical ingredient (API) but also significantly influences its aerosolization and deposition in the lungs. For decades, lactose has been the go-to carrier in DPI formulations. However, innovative alternatives like fumaryl diketopiperazine (FDKP) have emerged, offering a different approach to pulmonary drug delivery. This guide provides an objective comparison of FDKP and lactose as carriers in DPIs, supported by experimental data, to aid researchers in making informed decisions during formulation development.

At a Glance: FDKP vs. Lactose

FeatureThis compound (FDKP)Lactose
Mechanism Forms crystalline microparticles that carry the API. Dissolves at physiological pH in the lungs to release the drug.Acts as a larger, inert carrier to which micronized API particles adhere. API detaches from the carrier during inhalation.
Particle Properties Typically forms particles with a median diameter of 2-2.5 µm.A range of particle sizes are used, often with a larger median diameter, and can be engineered for specific properties.
Primary Application Primarily used for systemic delivery of biologics, notably insulin.Widely used for both local and systemic delivery of a broad range of small molecules and biologics.
Material Origin Synthetic molecule.Derived from milk.

Performance Data: A Tale of Two Carriers

Table 1: Aerodynamic Performance of FDKP-based Formulations
Active Pharmaceutical IngredientEmitted Dose (ED) (%)Fine Particle Fraction (FPF) (% of Emitted Dose)Mass Median Aerodynamic Diameter (MMAD) (µm)Citation(s)
InsulinNot Reported50.23.45 ± 0.13[1][2]
Insulin (Technosphere®)~60 (of initial cartridge load delivered to lungs)Not Reported2-2.5 (particle median diameter)[1][3][4]
Table 2: Aerodynamic Performance of Lactose-based Formulations
Active Pharmaceutical IngredientCarrier PropertiesEmitted Dose (ED) (%)Fine Particle Fraction (FPF) (% of Emitted Dose)Mass Median Aerodynamic Diameter (MMAD) (µm)Citation(s)
Salbutamol SulfateGranulated lactose (850-1000 µm)Not ReportedSlight improvementNot Reported[3][5]
BudesonideLactose monohydrate (various grades)Not Reported11-22Not Reported[6]
Salbutamol SulfateLactose monohydrate (various grades)Not Reported17-44Not Reported[6]
Monoclonal Antibody (IgG)Lactose/leucine (60:40 w/w)Not ReportedOptimal levelsNot Reported[7]

Experimental Protocols

Accurate and reproducible characterization of DPI formulations is paramount. The following are detailed methodologies for key experiments cited in the evaluation of FDKP and lactose-based DPIs.

Powder Blending for Carrier-Based Formulations (Lactose)

Objective: To achieve a homogenous mixture of the micronized API and the lactose carrier.

Methodology:

  • Accurately weigh the required amounts of the micronized API and lactose carrier.

  • Pre-blend the powders by gentle tumbling in a sealed container for a defined period (e.g., 5-10 minutes) to reduce electrostatic charges.

  • Transfer the pre-blended powder to a high-shear or low-shear blender.

  • Blend the powder for a specified duration (e.g., 15-60 minutes) at a controlled speed. The blending time and speed are critical parameters that need to be optimized for each formulation.

  • After blending, collect samples from different locations within the blender to assess for blend uniformity using a validated analytical method (e.g., HPLC).

G Figure 1: Lactose-based DPI Blending Workflow cluster_0 Preparation cluster_1 Blending cluster_2 Analysis weigh_api Weigh Micronized API pre_blend Pre-blending (Tumbling) weigh_api->pre_blend weigh_lactose Weigh Lactose Carrier weigh_lactose->pre_blend main_blend Main Blending (High/Low Shear) pre_blend->main_blend sampling Sample Collection main_blend->sampling uniformity_test Blend Uniformity Testing sampling->uniformity_test

Figure 1: Lactose-based DPI Blending Workflow
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

Objective: To determine the particle size distribution of the aerosolized drug, which predicts its deposition site in the respiratory tract.

Methodology:

  • Assemble the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI) according to the manufacturer's instructions. Coat the collection plates with a solution to prevent particle bounce.

  • Connect the impactor to a vacuum pump through a flow meter and a critical flow controller.

  • Calibrate the flow rate to achieve a specific pressure drop (e.g., 4 kPa) across the DPI device, simulating a patient's inhalation.

  • Load a capsule or blister containing the DPI formulation into the appropriate inhaler device.

  • Place the inhaler mouthpiece in a suitable adapter connected to the induction port of the impactor.

  • Actuate the vacuum pump to draw air through the inhaler for a specified duration, aerosolizing the powder into the impactor.

  • Disassemble the impactor and carefully wash each stage and the filter with a suitable solvent to recover the deposited drug.

  • Quantify the amount of drug on each stage using a validated analytical method (e.g., HPLC).

  • Calculate the Emitted Dose (ED), Mass Median Aerodynamic Diameter (MMAD), and Fine Particle Fraction (FPF) from the drug deposition data. The FPF is typically defined as the fraction of the emitted dose with an aerodynamic diameter less than 5 µm.

G Figure 2: Cascade Impaction Experimental Workflow cluster_0 Setup cluster_1 Aerosolization cluster_2 Analysis assemble_impactor Assemble Impactor & Coat Plates calibrate_flow Calibrate Flow Rate assemble_impactor->calibrate_flow load_dpi Load DPI Formulation calibrate_flow->load_dpi actuate_inhaler Actuate Inhaler load_dpi->actuate_inhaler recover_drug Recover Drug from Stages actuate_inhaler->recover_drug quantify_drug Quantify Drug (HPLC) recover_drug->quantify_drug calculate_params Calculate ED, MMAD, FPF quantify_drug->calculate_params

Figure 2: Cascade Impaction Experimental Workflow

Discussion and Conclusion

The choice between FDKP and lactose as a carrier for DPIs is not a matter of direct substitution but rather a strategic decision based on the API's properties and the desired therapeutic outcome.

FDKP represents a paradigm shift from the traditional carrier-based approach. By forming the drug-carrying microparticles themselves, FDKP-based formulations can achieve a high fine particle fraction with a narrow particle size distribution, which is particularly advantageous for systemic delivery of biologics where precise dosing to the deep lung is crucial. The rapid dissolution of FDKP particles at the lung's physiological pH allows for quick absorption of the API into the bloodstream.

Lactose , with its long history of safe use and versatility, remains the dominant carrier in the DPI market. The performance of lactose-based formulations is highly dependent on the physicochemical properties of the lactose itself, such as particle size, shape, and surface morphology. A significant body of research has been dedicated to engineering lactose particles to optimize drug-carrier adhesion and de-agglomeration, leading to improved aerosolization performance. The wide range of available lactose grades allows for the fine-tuning of formulations for a variety of APIs, including small molecules and, increasingly, biologics.

References

Evaluating the Versatility of Fumaryl Diketopiperazine (FDKP) as a Pulmonary Drug Delivery Platform

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fumaryl diketopiperazine (FDKP), the core component of the Technosphere® drug delivery system, has emerged as a promising excipient for pulmonary administration of therapeutics. This guide provides a comprehensive evaluation of FDKP's effectiveness across different drug classes, supported by available experimental data, to assist researchers and drug development professionals in assessing its potential for their specific applications.

Overview of FDKP (Technosphere®) Technology

FDKP is a biocompatible molecule that self-assembles into microparticles under acidic conditions.[1][2][3] These microparticles possess a large surface area, allowing for the adsorption of various active pharmaceutical ingredients (APIs).[4][5] The key principle of this technology lies in the pH-dependent solubility of FDKP. The drug is loaded onto the FDKP particles at an acidic pH and then dried to create a powder formulation for inhalation. Upon inhalation and deposition in the lungs, where the physiological pH is neutral, the FDKP microparticles rapidly dissolve, releasing the drug for local or systemic absorption.[1][2] This mechanism allows for rapid drug absorption, bypassing first-pass metabolism.[4]

Effectiveness of FDKP for Different Drug Classes

The versatility of FDKP has been demonstrated for several drug classes, with the most extensive data available for peptides, followed by small molecules. However, publicly available data on its application for nucleic acids and monoclonal antibodies is limited.

Peptides: The Case of Insulin

The most well-documented application of FDKP is in the pulmonary delivery of insulin for the treatment of diabetes (Afrezza®).[2][5]

Data Presentation: Peptides (Insulin)

ParameterValueReference
Drug Loading ~10-15%[6]
Entrapment Efficiency >95%
Particle Size (MMAD) 2.5 - 3.5 µm[5][7]
Release Mechanism pH-dependent dissolution[1][2]
In Vivo Effect Rapid decrease in blood glucose[7][8]

Experimental Protocol: Preparation of Insulin-Loaded FDKP Microparticles

This protocol is a summary of methodologies described in the literature.

  • FDKP Microparticle Formation:

    • Dissolve FDKP in an aqueous ammonium hydroxide solution.

    • Combine the FDKP solution with an acetic acid solution in a high-shear mixer to precipitate FDKP microparticles. This is achieved by adjusting the pH to approximately 4.5.

    • The resulting suspension is then homogenized to achieve the desired particle size.

  • Drug Loading:

    • Dissolve insulin in an acidic solution (e.g., 2% w/w acetic acid).

    • Add the insulin solution to the FDKP microparticle suspension with continuous stirring. The electrostatic interaction between the positively charged insulin and negatively charged FDKP particles facilitates adsorption.

  • Drying:

    • The insulin-loaded FDKP microparticle suspension is then spray-dried to produce a fine, inhalable powder.

Experimental Workflow for Insulin-Loaded FDKP

G cluster_prep Microparticle Preparation cluster_loading Drug Loading cluster_final Final Formulation FDKP_sol FDKP in Ammonium Hydroxide Mixer High-Shear Mixing (pH ~4.5) FDKP_sol->Mixer Acid_sol Acetic Acid Solution Acid_sol->Mixer Homogenization Homogenization Mixer->Homogenization Stirring Stirring Homogenization->Stirring Insulin_sol Insulin in Acidic Solution Insulin_sol->Stirring Spray_drying Spray Drying Stirring->Spray_drying Final_powder Inhalable Insulin-FDKP Powder Spray_drying->Final_powder

Preparation of Insulin-FDKP Microparticles

Small Molecules: The Case of Azithromycin

FDKP has also been successfully formulated with small molecule antibiotics, such as azithromycin, for pulmonary delivery to treat lung infections.

Data Presentation: Small Molecules (Azithromycin)

ParameterValueReference
Drug Loading Efficiency 38.56% ± 0.48% (for 3:2 FDKP:azithromycin ratio)[9]
Particle Size (D90) ~17.73 µm (before homogenization)[9]
Release Mechanism pH-dependent dissolution[9]
In Vitro Effect Improved aerodynamic properties (FPF and MMAD)[9]

Experimental Protocol: Preparation of Azithromycin-Loaded FDKP Microparticles

  • FDKP Microparticle Formation: FDKP microparticles are formed by pH-induced precipitation from an aqueous solution, similar to the process for insulin. High-pressure homogenization is used to reduce the particle size to the respirable range (around 5 µm).

  • Drug Loading: Azithromycin is loaded onto the pre-formed FDKP microparticles. The study optimized the mass ratio of FDKP to azithromycin to maximize drug loading while maintaining good flowability.

  • Drying: The final formulation is dried to produce the inhalable powder.

Logical Relationship for FDKP Drug Delivery

G cluster_formulation Formulation (Acidic pH) cluster_delivery Pulmonary Delivery cluster_release Drug Release (Neutral pH) API API (e.g., Insulin, Azithromycin) Formation Self-Assembly of FDKP Microparticles (Electrostatic Adsorption of API) API->Formation FDKP FDKP FDKP->Formation Inhalation Inhalation of Dry Powder Formation->Inhalation Deposition Deposition in Deep Lung Inhalation->Deposition Dissolution Rapid Dissolution of FDKP Deposition->Dissolution Release API Release Dissolution->Release Absorption Systemic/Local Absorption Release->Absorption G cluster_feasibility Feasibility Assessment cluster_characterization Physicochemical Characterization cluster_performance In Vitro Performance cluster_vivo In Vivo Evaluation Compatibility API-FDKP Compatibility Studies (e.g., Zeta Potential) Loading_opt Optimization of Loading Parameters (pH, API:FDKP ratio) Compatibility->Loading_opt Particle_size Particle Size Analysis (e.g., Laser Diffraction) Loading_opt->Particle_size Morphology Morphology (e.g., SEM) Particle_size->Morphology Drug_load Drug Loading & Entrapment Efficiency Morphology->Drug_load Aerosol Aerosol Performance (e.g., NGI) Drug_load->Aerosol Release In Vitro Release (at neutral pH) Aerosol->Release PK_PD Pharmacokinetic/ Pharmacodynamic Studies Release->PK_PD Toxicity Local and Systemic Toxicity Assessment PK_PD->Toxicity

References

Safety Operating Guide

Proper Disposal of Fumaryl Diketopiperazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment of Fumaryl Diketopiperazine

A thorough hazard assessment is the foundational step in determining the appropriate disposal route for any chemical waste. Based on available data:

  • Chemical Nature: this compound is a derivative of piperazine and is a stable, solid organic compound at room temperature.

  • Biological Activity: It is used as a pharmaceutical excipient, and studies indicate that it is largely inert and is predominantly cleared from the body unchanged by the kidneys.[1][2] This suggests a low level of biological reactivity and toxicity.

  • Related Compounds: While piperazine itself can be corrosive, there is no evidence to suggest that this compound shares this property. Diketopiperazines as a class are widespread in nature and are generally not considered highly hazardous.

  • Regulatory Status: As a component of an FDA-approved drug delivery system, extensive toxicity studies have been conducted.[3][4] While these do not directly address environmental disposal, they contribute to the overall picture of its low-hazard profile.

Based on this assessment, this compound is unlikely to be classified as a hazardous waste under RCRA (Resource Conservation and Recovery Act) regulations. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification, as local regulations may vary.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated hazard_assessment Step 1: Conduct Hazard Assessment (Consult SDS of related compounds, literature) start->hazard_assessment is_hazardous Is the waste classified as hazardous by institutional EHS? hazard_assessment->is_hazardous hazardous_disposal Step 2a: Follow Hazardous Waste Disposal Protocol - Segregate and label clearly - Store in a designated satellite accumulation area - Arrange for EHS pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Step 2b: Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_disposal No end End: Waste Disposed hazardous_disposal->end solid_or_liquid Is the waste solid or liquid? non_hazardous_disposal->solid_or_liquid solid_disposal Step 3a: Solid Waste Disposal - Place in a sealed, labeled container - Dispose of in regular laboratory trash (if permitted) or as designated by EHS solid_or_liquid->solid_disposal Solid liquid_disposal Step 3b: Aqueous Solution Disposal - Neutralize pH if necessary (target 6-9) - Check for solubility - Dispose of down the drain with copious amounts of water (if permitted) solid_or_liquid->liquid_disposal Aqueous Solution solid_disposal->end liquid_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fumaryl Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Fumaryl diketopiperazine (FDKP), a critical excipient in advanced drug delivery systems. By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research.

This compound is a derivative of the piperazine class of organic compounds. While it is generally considered to have low toxicity and is used in pharmaceutical formulations, proper handling procedures are crucial to minimize exposure and prevent contamination. The following recommendations are based on best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

The primary objective of personal protective equipment is to create a barrier between the user and any potential hazards. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationsRationale
Hand Protection GlovesNitrile or latex gloves.[1] For operations with a higher risk of splash or prolonged contact, consider double-gloving.[2]Prevents direct skin contact with the compound.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from dust particles and accidental splashes.
Body Protection Laboratory CoatStandard, long-sleeved.Prevents contamination of personal clothing.
Respiratory Protection Dust Mask or RespiratorN95 or higher, particularly when handling the powder form or when there is a potential for aerosolization.Minimizes inhalation of fine particles.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure the consistency of your experimental results.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a designated benchtop space, is clean and uncluttered.

  • Verify that all necessary PPE is readily available and in good condition.

  • Have spill containment materials accessible.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of FDKP powder within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.

  • Close the container tightly immediately after use.

3. Solution Preparation:

  • When dissolving FDKP, add the powder slowly to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source such as a water bath or a heating mantle. Avoid open flames.

4. Post-Handling:

  • Clean all equipment and the work area thoroughly after each use.

  • Dispose of all contaminated materials according to the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., weighing boats, pipette tips) Place in a designated, sealed waste bag or container for chemical waste.
Contaminated PPE (e.g., gloves, masks) Dispose of in a designated, sealed waste bag.
Aqueous Solutions Containing FDKP Neutralize if necessary and dispose of down the drain with copious amounts of water, provided it complies with local regulations. For concentrated solutions, treat as chemical waste.

Emergency Spill Response Workflow

In the event of a spill, a swift and organized response is critical to contain the situation and prevent exposure.

Spill_Response cluster_0 Evacuate Evacuate Immediate Area Alert Alert Supervisor and Colleagues Evacuate->Alert Immediately Assess Assess the Spill Alert->Assess Spill_Kit Retrieve Spill Kit Assess->Spill_Kit If manageable PPE Don Appropriate PPE Spill_Kit->PPE Contain Contain the Spill PPE->Contain Clean_Up Clean Up Spill Contain->Clean_Up Dispose Dispose of Waste Clean_Up->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete a Spill Report Decontaminate->Report

Caption: Workflow for handling a this compound spill.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety protocols and the latest Safety Data Sheet (SDS) for the compound. Always prioritize safety in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumaryl diketopiperazine
Reactant of Route 2
Fumaryl diketopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.